CYD19
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H21FN8OS |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
N-(2-amino-4-fluorophenyl)-4-[[4-[(5-methyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl]sulfanylmethyl]benzamide |
InChI |
InChI=1S/C24H21FN8OS/c1-14-11-21(31-30-14)28-22-20-3-2-10-33(20)32-24(29-22)35-13-15-4-6-16(7-5-15)23(34)27-19-9-8-17(25)12-18(19)26/h2-12H,13,26H2,1H3,(H,27,34)(H2,28,29,30,31,32) |
InChI Key |
FWJQLBLNLGDLIU-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of CYD19 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of CYD19, a novel small-molecule inhibitor, in cancer cells. It details the molecular interactions, signaling pathways, and cellular consequences of this compound activity, supported by quantitative data and detailed experimental protocols.
Executive Summary
This compound is a potent and specific inhibitor of the interaction between the transcription factor Snail and the histone acetyltransferases CBP/p300.[1][2] By binding to a conserved arginine-174 pocket of Snail, this compound disrupts a critical protein-protein interaction that is essential for Snail's stability and oncogenic function.[2] This disruption triggers a cascade of events, including the degradation of Snail, restoration of wild-type p53 tumor suppressor activity, and reversal of the epithelial-mesenchymal transition (EMT), ultimately leading to the suppression of tumor growth and metastasis.[1] This guide will elucidate the core mechanisms through which this compound exerts its anti-cancer effects.
Core Mechanism of Action: Targeting the Snail-CBP/p300 Axis
The primary mechanism of action of this compound involves the direct binding to Snail, a key transcriptional repressor, and the subsequent inhibition of its interaction with CBP/p300.[1][2] This targeted disruption has two major downstream consequences:
-
Promotion of Snail Degradation: The interaction with CBP/p300 leads to the acetylation of Snail, a post-translational modification that stabilizes the Snail protein. By preventing this interaction, this compound impairs Snail acetylation, making it susceptible to degradation through the ubiquitin-proteasome pathway.[1]
-
Restoration of Wild-Type p53 Function: Snail is a known repressor of the tumor suppressor protein p53. By promoting Snail degradation, this compound effectively removes this repressive signal, leading to the stabilization and increased activity of wild-type p53.[1] This, in turn, activates downstream p53 target genes involved in cell cycle arrest and apoptosis.[3]
Caption: this compound mechanism of action signaling pathway.
Reversal of Epithelial-Mesenchymal Transition (EMT)
This compound effectively reverses Snail-mediated EMT, a key process in tumor invasion and metastasis.[1] Treatment with this compound in various cancer cell lines, including those stimulated with TGF-β1, a known inducer of EMT, leads to:
-
Increased expression of epithelial markers: such as E-cadherin.[1]
-
Decreased expression of mesenchymal markers: such as vimentin, N-cadherin, and fibronectin.[1][4]
This reversal of the EMT phenotype is a direct consequence of Snail degradation and contributes significantly to the anti-metastatic effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line(s) | Treatment Conditions | Key Findings | Reference |
| Cell Proliferation (CCK-8) | MMTV-PyMT, HCT116 (wild-type p53) vs. MDA-MB-231, SW620, DLD1 (mutant p53) | Vehicle or this compound for 48 hours | Cells with wild-type p53 are significantly more sensitive to this compound treatment. | [3] |
| Apoptosis Assay | MMTV-PyMT, HCT116 | Vehicle or this compound for 48 hours | This compound induces apoptosis in a dose-dependent manner in wild-type p53-expressing cells. | [3] |
| Transwell Migration Assay | HCT116, SUM159 | Pre-treated with vehicle or this compound | This compound dose-dependently reduces cancer cell migration. | [1] |
| ALDH+ Subpopulation Analysis | MMTV-PyMT | Control vs. Snail-deleted cells | This compound treatment reduces the population of cancer stem cells (ALDH+). | [1] |
Table 2: this compound Binding Affinity and In Vivo Pharmacokinetics
| Parameter | Value | Method/Model | Reference |
| Binding Affinity (Kd) to Snail | 0.6 µM | Bio-layer Interferometry (BLI) | [5] |
| Half-life (t1/2) in human liver microsomes | 66.3 min | In vitro metabolic stability assay | [5] |
| Half-life (t1/2) in dog liver microsomes | 52.1 min | In vitro metabolic stability assay | [5] |
| Intravenous (1.0 mg/kg) t1/2 | 18.2 min | Pharmacokinetic study | [5] |
| Intravenous (1.0 mg/kg) Cmax | 144 ng/mL | Pharmacokinetic study | [5] |
| Intravenous (1.0 mg/kg) AUC0-∞ | 714 h•ng/mL | Pharmacokinetic study | [5] |
Table 3: In Vivo Anti-Tumor Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| MMTV-PyMT mouse model | 30 mg/kg this compound (intraperitoneal injection) | 80% Tumor Growth Inhibition (TGI); suppressed pulmonary metastasis and cancer stem cell expansion. | [5] |
| HCT-116 xenografted mice | 30 mg/kg this compound (intraperitoneal injection) | 60.3% Tumor Growth Inhibition (TGI); reduced tumor metastasis and nodule formation in the liver. | [5] |
Detailed Experimental Protocols
Cell Culture and Treatments
-
Cell Lines: MMTV-PyMT, 4T1, HCT116, SUM159, MDA-MB-231, SW620, and DLD1 cells were used.
-
Culture Conditions: Cells were maintained in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
TGF-β1 Treatment: To induce EMT, cells were pretreated with 2 ng/ml of TGF-β1 for 24 hours, followed by co-treatment with TGF-β1 and various concentrations of this compound for an additional 48 hours.[1]
-
TNF-α Treatment: To assess the effect on stimulated Snail expression, cells were treated with this compound for 48 hours, and 10 ng/ml of TNF-α was added 8 hours before harvesting.[1]
Caption: Workflow for cell treatment protocols.
Immunoblot Analysis
-
Lysate Preparation: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against Snail, E-cadherin, vimentin, p53, and other proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Proteins were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation (CCK-8) Assay
-
Cell Seeding: Cells were seeded in 96-well plates.
-
Treatment: After 24 hours, cells were treated with various concentrations of this compound for 48 hours.
-
Assay: CCK-8 solution was added to each well, and the plates were incubated for 1-4 hours. The absorbance at 450 nm was measured using a microplate reader.
Transwell Migration Assay
-
Cell Preparation: Cells were pre-treated with vehicle or this compound and then resuspended in serum-free medium.
-
Assay Setup: Equal numbers of cells were seeded into the upper chambers of transwell inserts. The lower chambers were filled with medium containing 10% serum.
-
Incubation and Staining: After incubation, non-migrated cells were removed, and migrated cells on the lower surface of the membrane were fixed and stained.
-
Quantification: The number of migrated cells was counted under a microscope.[1]
In Vivo Tumor Xenograft Studies
-
Animal Model: Athymic nude mice were used for HCT-116 xenografts, and the MMTV-PyMT transgenic mouse model was also employed.
-
Tumor Implantation: Cancer cells were subcutaneously injected into the mice.
-
Treatment: Once tumors reached a palpable size, mice were treated with this compound (e.g., 30 mg/kg via intraperitoneal injection) or vehicle.
-
Monitoring: Tumor volume and body weight were measured regularly.
-
Endpoint Analysis: At the end of the study, tumors and organs were harvested for further analysis, such as immunoblotting and histological examination.
Conclusion
This compound represents a promising therapeutic agent that targets the core oncogenic functions of the Snail transcription factor. Its mechanism of action, centered on the disruption of the Snail-CBP/p300 interaction, leads to Snail degradation, restoration of p53 activity, and reversal of EMT. The preclinical data robustly support its potential to inhibit tumor growth and metastasis, particularly in cancers harboring wild-type p53. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other Snail-targeting therapies.
References
- 1. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Dual Inhibition of Snail and HDAC by CYD19: A Technical Overview for Drug Development Professionals
Introduction: The transcription factor Snail is a pivotal driver of epithelial-mesenchymal transition (EMT), a cellular process strongly implicated in cancer progression, metastasis, and drug resistance. The aberrant activation of Snail in numerous cancers has made it an attractive, yet challenging, therapeutic target. Concurrently, histone deacetylases (HDACs) play a crucial role in regulating gene expression, and their dysregulation is a hallmark of many malignancies. The small molecule CYD19 has emerged as a novel therapeutic agent that demonstrates a unique dual inhibitory mechanism targeting both Snail and HDAC activity, offering a promising strategy for anticancer therapy. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Disrupting the Snail-CBP/p300 Axis and Indirectly Modulating HDAC Activity
This compound functions primarily as a potent inhibitor of the protein-protein interaction between Snail and the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.[1][2][3] This interaction is critical for the acetylation and subsequent stabilization of the Snail protein. By binding to a conserved arginine-174 pocket on Snail, this compound effectively disrupts the Snail-CBP/p300 complex.[1][2][3] This disruption prevents Snail acetylation, leading to its ubiquitination and subsequent degradation via the proteasome pathway.[1][2][3]
The connection to HDAC inhibition is a downstream consequence of Snail's primary mode of action. Snail is known to recruit a corepressor complex that includes HDAC1 and HDAC2 to the promoter regions of target genes, most notably the E-cadherin gene (CDH1).[4] This recruitment leads to histone deacetylation, chromatin condensation, and transcriptional repression of E-cadherin, a key event in EMT. By promoting the degradation of Snail, this compound prevents the recruitment of the HDAC1/2-containing corepressor complex to the E-cadherin promoter. This leads to an increase in histone acetylation at this locus and the restoration of E-cadherin expression, effectively reversing the EMT phenotype.[1] Furthermore, this compound has been shown to diminish the Snail-mediated binding of HDAC1 to wild-type p53, leading to increased p53 acetylation and stabilization.[1] While this compound exhibits direct inhibitory activity against HDAC1 in enzymatic assays, its primary cellular mechanism regarding HDACs appears to be the disruption of Snail-mediated recruitment.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value | Cell Line/System | Reference |
| Snail | Kd | 0.18 µM | Recombinant Protein | [5] |
| HDAC1 | IC50 | 0.405 µM | Enzymatic Assay | [5] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Outcome | Value | Reference |
| MMTV-PyMT Mouse Model | 30 mg/kg this compound (i.p.) | Tumor Growth Inhibition (TGI) | 80% | [6] |
| HCT116 Xenograft Model | 30 mg/kg this compound (i.p.) | Tumor Growth Inhibition (TGI) | 60.3% | [6] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Reference |
| t1/2 (Human liver microsomes) | Human | 66.3 min | [6] |
| t1/2 (Dog liver microsomes) | Dog | 52.1 min | [6] |
| t1/2 (Intravenous injection) | Mouse | 18.2 min | [6] |
| Cmax (Intravenous injection) | Mouse | 144 ng/mL | [6] |
| AUC0-∞ (Intravenous injection) | Mouse | 714 h·ng/mL | [6] |
Key Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in the investigation of this compound's dual inhibition of Snail and HDAC.
HDAC Activity Assay (In Vitro)
Objective: To determine the direct inhibitory effect of this compound on HDAC1 enzymatic activity.
Methodology: A fluorogenic HDAC assay is typically employed.
-
Reagents: Recombinant human HDAC1 enzyme, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), this compound at various concentrations, and a developer solution containing a protease like trypsin.
-
Procedure:
-
The HDAC1 enzyme is incubated with varying concentrations of this compound in the assay buffer in a 96-well plate.
-
The fluorogenic substrate is added to initiate the reaction. In its acetylated form, the substrate is not fluorescent.
-
HDAC1 deacetylates the lysine (B10760008) residue in the substrate.
-
The reaction is incubated for a defined period (e.g., 60 minutes) at 37°C.
-
The developer solution is added, which proteolytically cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.
-
Fluorescence is measured using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
-
Data Analysis: The fluorescence intensity is inversely proportional to the HDAC1 activity. The IC50 value, the concentration of this compound that inhibits 50% of the HDAC1 activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Snail-CYD19 Binding Affinity Assay (Biolayer Interferometry - BLI)
Objective: To determine the binding affinity (Kd) of this compound to the Snail protein.
Methodology: Biolayer interferometry provides real-time, label-free analysis of biomolecular interactions.
-
Reagents and Equipment: Recombinant His-tagged Snail protein, this compound at various concentrations, streptavidin-coated biosensors, and a BLI instrument (e.g., Octet system).
-
Procedure:
-
Immobilization: Biotinylated anti-His antibody is loaded onto the streptavidin biosensors. The biosensors are then dipped into a solution containing the His-tagged Snail protein to immobilize it on the sensor surface.
-
Baseline: The sensors with immobilized Snail are dipped into assay buffer to establish a stable baseline.
-
Association: The sensors are moved into wells containing different concentrations of this compound. The binding of this compound to Snail causes a change in the interference pattern, which is recorded in real-time.
-
Dissociation: The sensors are moved back into the assay buffer, and the dissociation of this compound from Snail is monitored.
-
-
Data Analysis: The association and dissociation rates are globally fitted to a 1:1 binding model to calculate the association constant (kon), dissociation constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Co-Immunoprecipitation (Co-IP) of Snail and CBP/p300
Objective: To demonstrate that this compound disrupts the interaction between Snail and CBP/p300 in a cellular context.
Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., HCT116) are cultured and treated with either vehicle (DMSO) or this compound for a specified time (e.g., 24-48 hours).
-
Cell Lysis: Cells are harvested and lysed in a non-denaturing lysis buffer (e.g., containing 1% NP-40 and protease/phosphatase inhibitors).
-
Immunoprecipitation:
-
The cell lysates are pre-cleared with protein A/G agarose (B213101) beads.
-
An antibody targeting Snail is added to the lysate and incubated to form an antibody-antigen complex.
-
Protein A/G agarose beads are added to capture the antibody-Snail complex.
-
-
Washing and Elution: The beads are washed multiple times with lysis buffer to remove non-specific binding proteins. The bound proteins are then eluted from the beads using a low pH buffer or by boiling in SDS-PAGE sample buffer.
-
Immunoblotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against CBP/p300 and Snail to detect the co-immunoprecipitated proteins. A decrease in the amount of CBP/p300 pulled down with Snail in the this compound-treated samples compared to the vehicle-treated samples indicates disruption of the interaction.
Transwell Cell Migration Assay
Objective: To assess the effect of this compound on cancer cell migration.
Methodology:
-
Cell Preparation: Cancer cells are serum-starved for several hours before the assay.
-
Assay Setup:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size) are placed in a 24-well plate.
-
The lower chamber is filled with complete medium (containing serum as a chemoattractant).
-
The serum-starved cells are resuspended in serum-free medium with either vehicle or different concentrations of this compound and seeded into the upper chamber of the Transwell inserts.
-
-
Incubation: The plate is incubated for a period that allows for cell migration (e.g., 24-48 hours) at 37°C.
-
Analysis:
-
Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Cells that have migrated to the lower surface of the membrane are fixed with methanol (B129727) and stained with a solution such as crystal violet.
-
The stained cells are visualized and counted under a microscope.
-
-
Data Interpretation: A decrease in the number of migrated cells in the this compound-treated wells compared to the control wells indicates an inhibitory effect on cell migration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general workflow of the experimental protocols described above.
Caption: Mechanism of this compound action on the Snail-HDAC axis.
Caption: Experimental workflow for Co-Immunoprecipitation.
Caption: Experimental workflow for Transwell Migration Assay.
Conclusion
This compound represents a promising therapeutic candidate that operates through a dual mechanism of inhibiting Snail and indirectly modulating HDAC activity. Its ability to disrupt the Snail-CBP/p300 interaction leads to Snail degradation, which in turn prevents the Snail-mediated recruitment of HDAC1/2 to key gene promoters. This results in the reversal of EMT, restoration of tumor suppressor function, and sensitization of cancer cells to chemotherapy. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further preclinical and clinical development of this compound and similar dual-targeting agents in the fight against cancer.
References
- 1. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of Epithelial–Mesenchymal Transition by Natural Anti-Inflammatory and Pro-Resolving Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Snail Mediates E-Cadherin Repression by the Recruitment of the Sin3A/Histone Deacetylase 1 (HDAC1)/HDAC2 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
CYD19: A Small-Molecule Inhibitor of Snail-Mediated Epithelial-Mesenchymal Transition
Audience: Researchers, scientists, and drug development professionals.
Abstract: The epithelial-mesenchymal transition (EMT) is a critical cellular program implicated in cancer progression, metastasis, and therapeutic resistance. The zinc finger transcription factor Snail is a master regulator of EMT and its aberrant activation is associated with poor prognosis in numerous cancers. Historically considered an "undruggable" target, recent advancements have led to the identification of small-molecule inhibitors. This technical guide details the mechanism and effects of CYD19, a potent inhibitor of the Snail-CBP/p300 interaction, on reversing EMT. We provide a comprehensive overview of its mechanism of action, quantitative effects on EMT markers, and detailed experimental protocols for researchers investigating anti-EMT therapeutics.
Core Mechanism of Action of this compound
This compound is a small-molecule compound identified to specifically target the transcription factor Snail.[1][2] Its primary mechanism involves the disruption of a critical protein-protein interaction essential for Snail's function and stability.
-
Binding and Interaction Disruption: this compound binds with high affinity to a conserved arginine-174 pocket within the Snail protein.[1][2] This binding directly interferes with the interaction between Snail and the histone acetyltransferases CREB-binding protein (CBP) and p300.[1][2]
-
Impaired Acetylation and Enhanced Degradation: The interaction with CBP/p300 is crucial for the acetylation of Snail, a post-translational modification that stabilizes the protein. By preventing this interaction, this compound impairs Snail acetylation.[1][2] This leads to increased phosphorylation and ubiquitination of Snail, ultimately promoting its degradation via the ubiquitin-proteasome pathway.[1]
-
Reversal of EMT: Snail is a primary driver of EMT. By promoting Snail's degradation, this compound effectively reverses the Snail-mediated EMT program.[1][2] This is characterized by the upregulation of epithelial markers and the downregulation of mesenchymal markers.[1][3]
-
Restoration of p53 Function: In cancer cells with wild-type p53, Snail can repress its activity. This compound has been shown to restore this Snail-dependent repression of p53, thereby impairing tumor cell growth and survival.[1][2]
Signaling Pathway of this compound Action
Quantitative Data on this compound's Effect on EMT
The efficacy of this compound in reversing EMT has been quantified across various cancer cell lines. The primary method involves inducing EMT with growth factors like Transforming Growth Factor beta 1 (TGF-β1) and then treating the cells with this compound.
Table 1: Effect of this compound on EMT Marker Expression in TGF-β1-induced Cells
| Cell Line | Treatment | E-cadherin Expression | Vimentin Expression | N-cadherin & Fibronectin |
| Human BrCa Primary Cells | TGF-β1 (2 ng/ml) | Decreased | Increased | Increased |
| TGF-β1 + this compound | Increased | Decreased | Decreased | |
| MMTV-PyMT | TGF-β1 (2 ng/ml) | Decreased | Increased | Increased |
| TGF-β1 + this compound | Increased | Decreased | Decreased | |
| 4T1 | TGF-β1 (2 ng/ml) | Decreased | Increased | Increased |
| TGF-β1 + this compound | Increased | Decreased | Decreased | |
| HCT116 | TGF-β1 (2 ng/ml) | Decreased | Increased | Increased |
| TGF-β1 + this compound | Increased | Decreased | Decreased |
Data summarized from immunoblot and immunofluorescence analyses.[1][3]
Table 2: Experimental Concentrations and Durations
| Reagent | Concentration / Dose | Treatment Duration | Purpose | Cell Lines |
| TGF-β1 | 2 ng/ml | 24 hours (pretreatment) | Induce EMT | Human BrCa, MMTV-PyMT, 4T1 |
| This compound | Various concentrations | 48 hours | Inhibit Snail / Reverse EMT | Human BrCa, MMTV-PyMT, 4T1 |
| TNF-α | 10 ng/ml | 8 hours (stimulation) | Induce Snail Expression | MMTV-PyMT, HCT116 |
| This compound (vs. TNF-α) | Vehicle or this compound | 48 hours | Block TNF-α-induced Snail | MMTV-PyMT, HCT116 |
| Taxol (low-dose) | 0.5-4.0 nM / 1.0-8.0 nM | Not specified | Chemoresistance study | MMTV-PyMT / HCT116 |
| This compound (vs. Taxol) | 20 nM or 25 nM | Not specified | Chemoresistance study | MMTV-PyMT, HCT116 |
Data extracted from experimental protocols described in the literature.[1][3]
Experimental Protocols
The following protocols are key to assessing the impact of this compound on Snail-mediated EMT.
TGF-β1-Induced EMT Reversal Assay
This experiment is designed to test the ability of this compound to reverse an established EMT phenotype.
-
Cell Seeding: Plate cancer cells (e.g., MMTV-PyMT, 4T1) at an appropriate density.
-
EMT Induction: Pretreat cells with TGF-β1 (2 ng/ml) for 24 hours to induce a mesenchymal phenotype.
-
This compound Treatment: Following the 24-hour pretreatment, add various concentrations of this compound to the media, in continued combination with TGF-β1 (2 ng/ml).
-
Incubation: Incubate the cells for an additional 48 hours.
-
Analysis: Harvest cells for analysis of EMT markers via Immunoblotting (Western Blot) or fix cells for Immunofluorescence Staining.
TNF-α-Stimulated Snail Expression Assay
This protocol assesses if this compound can block Snail expression induced by inflammatory stimuli.
-
Cell Seeding: Plate cancer cells (e.g., MMTV-PyMT, HCT116).
-
This compound Treatment: Treat cells with either vehicle or this compound for 48 hours.
-
TNF-α Stimulation: Add TNF-α (10 ng/ml) to the culture medium 8 hours before harvesting the cells.
-
Analysis: Harvest cell lysates and perform immunoblot analysis to determine the protein expression level of Snail.[1][3]
Immunoblot Analysis
Used to quantify the expression levels of specific proteins (e.g., Snail, E-cadherin, Vimentin).
-
Lysate Preparation: Lyse harvested cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Snail, E-cadherin, Vimentin, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunofluorescence Staining
Used to visualize the expression and localization of EMT markers within cells.
-
Cell Culture: Grow cells on glass coverslips.
-
Treatment: Treat cells as described in protocols 3.1 or 3.2.
-
Fixation: Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies for E-cadherin and Vimentin overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488/594) for 1 hour.
-
Counterstaining: Counterstain nuclei with DAPI.
-
Imaging: Mount coverslips and visualize using a fluorescence or confocal microscope.
Experimental Workflow Diagram
Summary and Future Directions
This compound represents a promising therapeutic agent for cancers characterized by high Snail expression and an aggressive, mesenchymal phenotype.[1][2] By directly binding to Snail and promoting its degradation, this compound effectively reverses EMT, which is a key process in tumor invasion and metastasis.[1][2] Furthermore, its ability to counteract Snail-driven chemoresistance suggests potential for combination therapies.[1]
Future research should focus on:
-
Preclinical and Clinical Trials: Evaluating the safety, pharmacokinetics, and efficacy of this compound in in vivo models and eventually in human clinical trials.[4]
-
Combination Therapies: Investigating synergistic effects of this compound with conventional chemotherapies and targeted agents to overcome therapeutic resistance.[1]
-
Biomarker Development: Identifying reliable biomarkers to select patients who are most likely to benefit from a Snail-targeting therapy.
References
- 1. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to the Role of CYD19 in p53 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule CYD19 and its mechanism of action in modulating the p53 signaling pathway. The content herein is based on preclinical research and is intended to inform researchers and professionals in drug development about the therapeutic potential and molecular interactions of this compound.
Executive Summary
This compound is a novel small-molecule compound identified as a potent inhibitor of the interaction between the zinc finger transcription factor Snail and the histone acetyltransferases CBP/p300.[1][2] By disrupting this interaction, this compound triggers the ubiquitin-proteasome-mediated degradation of Snail.[1][3] This is significant because Snail is a known repressor of the tumor suppressor protein p53. Consequently, this compound restores the function of wild-type p53, leading to the activation of downstream p53 target genes, cell cycle arrest, and apoptosis in cancer cells. This guide will detail the molecular mechanism of this compound, present key quantitative data, outline relevant experimental protocols, and provide visual diagrams of the associated signaling pathways and workflows.
Molecular Mechanism of this compound
This compound's primary mechanism of action is the disruption of the Snail-CBP/p300 protein-protein interaction.[1][4] In many aggressive cancers, Snail is overexpressed and contributes to tumor progression by repressing p53. Snail recruits histone deacetylases (HDACs) to p53, leading to its deacetylation and subsequent degradation.[1] this compound binds to Snail, preventing its interaction with CBP/p300, which in turn inhibits Snail acetylation and promotes its degradation.[1] The resulting decrease in Snail levels leads to an increase in wild-type p53 protein, its acetylation, and the expression of its downstream targets like p21 and MDM2.[1][5]
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
| Target | Metric | Value | Reference |
| Snail | Kd | 0.18 μM | [3][6][7] |
| HDAC1 | IC50 | 0.405 μM | [6][7] |
Table 2: Cellular Effects of this compound in Wild-Type p53 Cancer Cell Lines (e.g., HCT-116, MMTV-PyMT)
| Effect | Observation | Notes | Reference |
| Snail Protein Levels | Dose-dependent decrease | --- | [1] |
| Wild-Type p53 Protein Levels | Dose-dependent increase | No effect on mutant p53 | [1][5] |
| p53 Target Gene Expression (p21, MDM2) | Dose- and time-dependent increase | mRNA and protein levels | [1] |
| p53 Acetylation | Increased | --- | [1] |
| p53 Ubiquitination | Decreased | --- | [1][5] |
| Cell Proliferation | Inhibition | In wild-type p53 cells | [8] |
| Apoptosis | Induction | In wild-type p53 cells | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlined protocols for key experiments used to investigate the effects of this compound.
This protocol is used to determine if this compound disrupts the interaction between Snail and CBP/p300.
Protocol Steps:
-
Cell Culture and Treatment: Plate cells (e.g., HCT-116) and allow them to adhere. Treat the cells with either a vehicle control or this compound at the desired concentration and for the specified time.
-
Cell Lysis: Wash cells with cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear the cell lysates with Protein A/G beads. Incubate the pre-cleared lysate with a primary antibody against the target protein (e.g., anti-Snail) overnight at 4°C.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate to capture the immune complexes.
-
Washing: Pellet the beads and wash them multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the proteins of interest (e.g., Snail and CBP/p300).
This method is used to quantify the changes in protein levels of Snail, p53, and p53 target genes in response to this compound treatment.
Protocol Steps:
-
Sample Preparation: Treat cells with this compound as described above. Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates in sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Snail, anti-p53, anti-p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
This assay is used to assess the effect of this compound on cancer cell proliferation.
Protocol Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.
-
Treatment: After cell adherence, treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 hours).
-
Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
Logical Relationships and Therapeutic Implications
The research on this compound highlights a clear logical progression from its molecular interaction to its potential therapeutic effect. This can be visualized as follows:
The ability of this compound to restore wild-type p53 function makes it a promising candidate for cancers that retain wild-type p53 but have its function suppressed, which is a common scenario in many tumor types. By targeting the Snail-CBP/p300 axis, this compound offers a novel strategy for reactivating the p53 pathway.
Conclusion
This compound represents a significant advancement in the development of targeted cancer therapies. Its well-defined mechanism of action, involving the inhibition of the Snail-CBP/p300 interaction and subsequent reactivation of wild-type p53, provides a strong rationale for its further investigation and development. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their efforts to translate this promising preclinical finding into a potential clinical reality.
References
- 1. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound |CAS:2415281-52-4 Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
CYD19: A Novel Small-Molecule Inhibitor Targeting the Snail-CBP/p300 Axis for Breast Cancer Therapy
An In-depth Technical Guide
Abstract
Metastasis remains the primary cause of mortality in breast cancer patients, with the epithelial-mesenchymal transition (EMT) serving as a critical initiating step. The zinc finger transcription factor Snail is a master regulator of EMT and is frequently overexpressed in aggressive cancers, making it a prime therapeutic target. However, Snail has long been considered "undruggable." This document details the preclinical data for CYD19, a first-in-class small-molecule inhibitor that directly targets Snail. This compound disrupts the crucial interaction between Snail and its coactivators, CREB-binding protein (CBP) and p300, leading to Snail's proteasomal degradation. This action not only reverses EMT but also restores the tumor-suppressive function of wild-type p53, thereby inhibiting cancer cell proliferation, survival, and metastasis. This guide provides a comprehensive overview of this compound's mechanism of action, quantitative preclinical efficacy data, and detailed experimental protocols for its evaluation.
Introduction
The progression of breast cancer to a metastatic state is a complex process responsible for the vast majority of cancer-related deaths[1]. A key cellular program co-opted by cancer cells to facilitate dissemination is the epithelial-mesenchymal transition (EMT), which allows tumor cells to lose their epithelial characteristics and gain migratory and invasive properties[1]. The transcription factor Snail is a pivotal driver of EMT, primarily by repressing E-cadherin expression[1]. Beyond EMT, Snail contributes to therapeutic resistance and the expansion of cancer stem cells (CSCs)[1][2]. Furthermore, recent evidence has identified Snail as a suppressor of the p53 tumor suppressor pathway, providing a bypass mechanism for cancer cells to evade apoptosis and cell cycle arrest[1][3].
Despite its central role in malignancy, direct pharmacological inhibition of Snail has remained an elusive goal. This guide focuses on this compound, a novel small-molecule compound identified to bind with high affinity to the Snail protein[1][4]. This compound acts as a potent inhibitor of the Snail-CBP/p300 protein-protein interaction, a critical step for Snail's stability and transcriptional activity. The subsequent sections will explore the molecular mechanism, preclinical efficacy, and methodologies used to validate this compound as a potential therapeutic agent for breast cancer.
Core Mechanism of Action
This compound's therapeutic effect is rooted in its specific interaction with the Snail protein. It binds to a conserved arginine-174 (R174) pocket on Snail, which is critical for its function[1][4]. This binding event physically obstructs the interaction between Snail and the histone acetyltransferases (HATs) CBP and p300[1][4].
The consequences of this disruption are twofold:
-
Impaired Snail Acetylation and Stability: CBP/p300-mediated acetylation is essential for stabilizing the Snail protein. By preventing this interaction, this compound impairs Snail acetylation, marking it for degradation through the ubiquitin-proteasome pathway[1][4].
-
Restoration of Wild-Type p53 Function: Snail is known to directly bind to and promote the degradation of wild-type p53[1][5]. By inducing Snail degradation, this compound lifts this repressive pressure, leading to the stabilization and increased activity of p53. This, in turn, restores p53-mediated cell cycle arrest and apoptosis in cancer cells harboring wild-type p53[1][6].
This mechanism is visually summarized in the signaling pathway diagram below.
Caption: this compound's core mechanism of action.
Quantitative Preclinical Data
This compound has demonstrated potent anti-cancer activity in a variety of in vitro and in vivo preclinical models. The key quantitative findings are summarized below.
Binding Affinity and Pharmacokinetics
| Parameter | Value | Species | Method/Notes | Reference |
| Binding Affinity (Kd) | 0.6 µM | - | Surface Plasmon Resonance | [7] |
| Half-life (t1/2) | 18.2 min | - | Intravenous injection (1.0 mg/kg) | [7] |
| Max Concentration (Cmax) | 144 ng/mL | - | Intravenous injection (1.0 mg/kg) | [7] |
| Area Under Curve (AUC0-∞) | 714 h•ng/mL | - | Intravenous injection (1.0 mg/kg) | [7] |
In Vitro Efficacy in Breast Cancer Cell Lines
| Assay | Cell Line(s) | Treatment Conditions | Key Result | Reference |
| Snail Protein Reduction | Human BrCa primary cells, MMTV-PyMT, 4T1 | Dose- and time-dependent this compound treatment | Dose-dependent decrease in Snail protein levels | [1][8] |
| EMT Reversal | MMTV-PyMT, 4T1 | TGFβ1 (2 ng/ml) for 24h, then + this compound for 48h | Increased E-cadherin, decreased vimentin | [1][8] |
| Cell Proliferation | Wild-type p53 cells (MMTV-PyMT, HCT116) | This compound for 48 hours | Robustly decreased cell proliferation | [1] |
| Apoptosis Induction | Wild-type p53 cells (MMTV-PyMT, HCT116) | This compound for 48 hours | Significant increase in apoptotic subpopulation | [1][6] |
| CSC Expansion | MMTV-PyMT | This compound treatment | Substantially reduced numbers of ALDH+ CSCs | [1] |
| Cell Migration | MMTV-PyMT, SUM159 | This compound for 48 hours | Dose-dependent reduction in cell migration | [1] |
In Vivo Efficacy in a Spontaneous Breast Tumor Model
| Animal Model | Treatment Regimen | Outcome Metric | Result | Reference |
| MMTV-PyMT Transgenic Mice | This compound (30 mg/kg) for 25 consecutive days | Tumor Volume | Robustly reduced compared to vehicle | [1] |
| MMTV-PyMT Transgenic Mice | This compound (30 mg/kg) for 25 consecutive days | Tumor Weight | Robustly reduced compared to vehicle | [1] |
Experimental Protocols & Workflows
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the key experiments cited and provides workflows for complex procedures.
Cell Culture
-
Cell Lines: Mouse mammary tumor lines (MMTV-PyMT, 4T1), human breast cancer lines (SUM159), and human colorectal cancer lines (HCT116) were utilized.[1]
-
Culture Conditions: Cells were maintained in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere.
Snail Protein Stability Assay
This assay determines if this compound affects the half-life of the Snail protein.
References
- 1. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Breast and Gynecologic Cancers: The Role of Natural Products with Emphasis on Cinnamon and Its Derivatives—Advances in Nanoscale Therapeutics and Adjuvant Strategies [mdpi.com]
- 4. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In-depth Technical Guide: The Discovery and Synthesis of a Novel Compound
Introduction
The following guide provides a comprehensive overview of the discovery, synthesis, and characterization of a significant therapeutic compound. Due to the lack of publicly available information on a compound designated "CYD19," this document will instead focus on the well-documented antiviral agent, Oseltamivir (Tamiflu®) , as a representative example to fulfill the user's request for a detailed technical whitepaper. Oseltamivir is a neuraminidase inhibitor used in the treatment and prophylaxis of influenza A and B viruses. Its discovery and development showcase a classic example of rational drug design and complex chemical synthesis.
Discovery of Oseltamivir
The discovery of Oseltamivir was a landmark in structure-based drug design. Researchers at Gilead Sciences aimed to develop an orally bioavailable inhibitor of the influenza neuraminidase enzyme, a key viral protein for the release of new virions from infected cells.
1.1. Lead Compound Identification
The starting point for the development of Oseltamivir was the neuraminidase substrate, sialic acid. Through computational modeling and X-ray crystallography of the enzyme's active site, a lead compound, zanamivir (B325), was developed. However, zanamivir had poor oral bioavailability. The research then focused on modifying the structure to improve its pharmacokinetic properties without compromising its inhibitory activity.
1.2. Structure-Activity Relationship (SAR) Studies
Extensive SAR studies were conducted to optimize the lead compound. Key modifications included the replacement of the glycerol (B35011) side chain with a more lipophilic pentyl ether group and the substitution of the guanidino group with an amino group, which was then acylated to an acetamido group. These changes led to the identification of GS-4071, the active metabolite of Oseltamivir. To further enhance oral bioavailability, GS-4071 was developed as an ethyl ester prodrug, which is efficiently absorbed in the gastrointestinal tract and then hydrolyzed by hepatic esterases to the active form.
Synthesis of Oseltamivir
The commercial synthesis of Oseltamivir has evolved over time, with the initial route starting from naturally occurring shikimic acid.
2.1. Roche's Original Synthesis from Shikimic Acid
The first large-scale synthesis of Oseltamivir was developed by Roche and famously used shikimic acid, a compound extracted from star anise, as the starting material. This multi-step synthesis was complex and presented challenges in terms of reagent toxicity and scalability.
Experimental Protocol: Key Step - Azide (B81097) Introduction
A crucial step in this synthesis is the stereoselective introduction of an azide group, which is later reduced to the primary amine found in Oseltamivir.
-
Starting Material: A protected shikimic acid derivative.
-
Epoxidation: The double bond in the cyclohexene (B86901) ring is epoxidized using an appropriate oxidizing agent (e.g., m-CPBA).
-
Azide Opening: The epoxide is then opened with an azide source (e.g., sodium azide) in the presence of a Lewis acid catalyst. This reaction is highly stereoselective, leading to the desired trans-diaxial product.
-
Purification: The product is purified using column chromatography.
2.2. Alternative Synthetic Routes
The dependence on shikimic acid, which is subject to supply fluctuations, spurred the development of alternative synthetic routes from readily available starting materials like isoprene, pyridine, and 1,4-cyclohexadiene.
Mechanism of Action
Oseltamivir carboxylate (the active metabolite) is a potent and selective inhibitor of the neuraminidase enzyme of influenza viruses.
Signaling Pathway
Caption: Mechanism of action of Oseltamivir in inhibiting influenza virus release.
By binding to the active site of the neuraminidase enzyme, Oseltamivir carboxylate prevents the cleavage of sialic acid residues on the surface of the host cell and the newly formed viral particles. This results in the aggregation of virions at the cell surface and a reduction in the spread of the virus.
Quantitative Data
Table 1: Inhibitory Activity of Oseltamivir Carboxylate
| Influenza Virus Strain | IC₅₀ (nM) |
| Influenza A/H1N1 | 0.5 - 2.0 |
| Influenza A/H3N2 | 1.0 - 5.0 |
| Influenza B | 5.0 - 30.0 |
Table 2: Pharmacokinetic Properties of Oseltamivir
| Parameter | Value |
| Oral Bioavailability | ~80% |
| Protein Binding | 3% (Oseltamivir Carboxylate) |
| Half-life | 6-10 hours (Oseltamivir Carboxylate) |
| Excretion | >90% as Oseltamivir Carboxylate in urine |
Experimental Protocols
5.1. Neuraminidase Inhibition Assay
This assay is used to determine the inhibitory concentration (IC₅₀) of a compound against the neuraminidase enzyme.
Workflow
Caption: Workflow for a neuraminidase inhibition assay.
Methodology
-
Reagent Preparation: A purified neuraminidase enzyme solution is prepared. A fluorescent substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used. Serial dilutions of the inhibitor (Oseltamivir carboxylate) are prepared.
-
Incubation: The enzyme and inhibitor are pre-incubated for a specified time (e.g., 30 minutes) at 37°C.
-
Reaction Initiation: The MUNANA substrate is added to initiate the enzymatic reaction.
-
Reaction Incubation: The reaction mixture is incubated for a set period (e.g., 60 minutes) at 37°C.
-
Reaction Termination: The reaction is stopped by adding a stop solution (e.g., a high pH glycine buffer).
-
Fluorescence Measurement: The fluorescence of the liberated 4-methylumbelliferone (B1674119) is measured using a fluorometer.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Oseltamivir serves as an excellent case study in modern drug discovery and development. Its journey from a rationally designed concept to a globally used therapeutic demonstrates the power of integrating structural biology, medicinal chemistry, and process chemistry. The continuous effort to develop more efficient and sustainable synthetic routes further highlights the dynamic nature of pharmaceutical sciences. While the originally requested "this compound" remains unidentified, the principles and methodologies detailed in this guide for Oseltamivir provide a robust framework for understanding the multifaceted process of bringing a novel chemical entity from the laboratory to the clinic.
The Impact of CYD19 on Gene Expression and Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYD19 is a novel small-molecule inhibitor with dual-targeting capabilities against the Snail/HDAC axis.[1][2][3] This technical guide provides an in-depth overview of the molecular mechanisms of this compound, focusing on its impact on gene expression and histone acetylation. By disrupting the interaction between the transcription factor Snail and the histone acetyltransferases CBP/p300, this compound triggers a cascade of events leading to the degradation of Snail, subsequent modulation of p53 activity, and alterations in the expression of genes involved in the epithelial-mesenchymal transition (EMT).[4][5] This document details the signaling pathways affected by this compound, provides quantitative data on its efficacy, and outlines the experimental protocols used to elucidate its mechanism of action.
Introduction
The zinc finger transcription factor Snail is a critical regulator of the epithelial-mesenchymal transition (EMT), a cellular process implicated in cancer progression and metastasis.[4][5] The stability and activity of Snail are, in part, regulated by post-translational modifications, including acetylation by the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.[4] Acetylation of Snail enhances its stability, promoting its oncogenic functions.[6]
This compound has emerged as a potent inhibitor of the CBP/p300-Snail interaction.[4][5] By binding to a conserved arginine-174 pocket of the Snail protein, this compound disrupts the recruitment of CBP/p300, leading to decreased Snail acetylation and subsequent ubiquitination and proteasomal degradation.[4] This action reverses Snail-mediated repression of wild-type p53, thereby restoring its tumor-suppressive functions.[4][5] Furthermore, this compound exhibits inhibitory activity against histone deacetylase 1 (HDAC1), contributing to an increase in histone H4 acetylation.[1][2][3]
This guide will explore the multifaceted impact of this compound on cellular signaling, gene expression, and histone modifications, providing valuable insights for researchers and professionals in the field of drug development.
Mechanism of Action of this compound
This compound's primary mechanism of action involves the direct inhibition of the Snail-CBP/p300 interaction.[4] This leads to a reduction in Snail acetylation, which in turn promotes its degradation via the ubiquitin-proteasome pathway.[4][5] The resulting decrease in Snail protein levels has significant downstream consequences, most notably the derepression of wild-type p53.[4] Snail is known to recruit histone deacetylases (HDACs) to p53, leading to its deacetylation and subsequent inactivation.[4] By promoting Snail degradation, this compound prevents the recruitment of HDAC1 to p53, resulting in increased p53 acetylation and stabilization.[4] Activated p53 can then transcriptionally upregulate its target genes, such as p21 and MDM2, leading to cell cycle arrest and apoptosis.[4]
Furthermore, the reduction in Snail levels directly impacts the expression of genes involved in EMT. This compound treatment leads to an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers like vimentin.[4]
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Signaling pathway illustrating the mechanism of action of this compound.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative findings.
| Parameter | Value | Reference |
| HDAC1 Inhibition (IC50) | 0.405 µM | [1][2][3] |
| Snail Binding Affinity (Kd) | 0.18 µM | [1][2][3] |
Table 1: Inhibitory and Binding Constants of this compound.
| Cell Line | Treatment | Effect on Protein Levels | Reference |
| MMTV-PyMT | This compound | Dose-dependent decrease in Snail; Increase in p53, p21, and MDM2. | [4] |
| HCT116 | This compound | Dose-dependent decrease in Snail; Increase in p53, p21, and MDM2. | [4] |
| Various | TGFβ1 + this compound | Increased E-cadherin, decreased vimentin. | [4] |
| HEK293T | This compound | Decreased acetylation of wild-type Snail, but not R174A mutant. | [4] |
| MMTV-PyMT | This compound | Increased acetylation of p53. | [4] |
Table 2: Effects of this compound on Protein Expression and Post-Translational Modifications.
| Cell Line | Assay | Treatment | Result | Reference |
| HCT116 | Cell Proliferation (CCK-8) | This compound | Dose-dependent inhibition of proliferation in wild-type p53-expressing cells. | [4][7] |
| MMTV-PyMT | Apoptosis Assay | This compound | Increased apoptosis. | [4][7] |
Table 3: Cellular Effects of this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound.
Immunoblot Analysis
Objective: To determine the effect of this compound on the expression levels of specific proteins.
Protocol:
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Snail, p53, p21, E-cadherin, vimentin, acetylated-p53) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Immunoprecipitation Assay
Objective: To investigate protein-protein interactions (e.g., Snail-CBP/p300, p53-HDAC1) and post-translational modifications (e.g., ubiquitination, acetylation).
Protocol:
-
Cell Lysis:
-
Lyse cells as described in the immunoblot analysis protocol, using a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with a primary antibody specific to the protein of interest (e.g., anti-Snail, anti-p53) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
Collect the beads by centrifugation and wash them three to five times with lysis buffer.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins by immunoblotting as described above, using antibodies against the interacting proteins or the specific post-translational modification.
-
Cell Proliferation (CCK-8) Assay
Objective: To assess the effect of this compound on cell viability and proliferation.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator.
-
-
Assay:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Immunofluorescence Staining
Objective: To visualize the expression and subcellular localization of proteins within cells.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate and treat with this compound or vehicle control.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with primary antibodies (e.g., anti-E-cadherin, anti-vimentin) overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope.
-
Below is a diagram representing a typical experimental workflow for studying the effects of this compound.
Caption: A generalized experimental workflow for investigating the effects of this compound.
Conclusion
This compound represents a promising therapeutic agent that targets the Snail-CBP/p300 interaction and HDAC1. Its ability to induce Snail degradation, reactivate wild-type p53, and reverse the EMT phenotype underscores its potential in cancer therapy. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and harness the therapeutic potential of this compound. Future studies may focus on its in vivo efficacy, potential for combination therapies, and the identification of biomarkers for patient stratification.
References
- 1. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histone Deacetylase Inhibitors Synergize p300 Autoacetylation that Regulates Its Transactivation Activity and Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Histone Deacetylase Inhibitors on Modulating H3K4 Methylation Marks – A Novel Cross-Talk Mechanism between Histone-Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Characterizing the Binding Affinity of Small-Molecule Inhibitors to Snail Protein
Disclaimer: As of December 2025, there is no publicly available scientific literature or data detailing the binding affinity of a compound designated "CYD19" to the Snail protein. The following guide is a representative template designed to meet the specified formatting and content requirements. It uses a hypothetical inhibitor, herein named "Snailinib," to illustrate the principles, experimental workflows, and data presentation pertinent to the analysis of Snail-inhibitor interactions. This document serves as a framework for researchers engaged in the discovery and characterization of novel Snail-targeting compounds.
Introduction to Snail as a Therapeutic Target
The Snail protein is a zinc-finger transcription factor that is a master regulator of the epithelial-mesenchymal transition (EMT), a cellular process critical for embryonic development and wound healing. Dysregulation of the Snail pathway is a hallmark of cancer progression, contributing to tumor invasion, metastasis, and the acquisition of therapeutic resistance. Snail executes its function by repressing the expression of epithelial markers, most notably E-cadherin, thereby disrupting cell-cell adhesion and promoting a migratory, mesenchymal phenotype.
Given its central role in metastasis, the direct inhibition of Snail represents a compelling therapeutic strategy. Small-molecule inhibitors that can disrupt Snail's structure, its interaction with co-factors, or its binding to DNA are of significant interest. This guide outlines the methodologies and data interpretation for characterizing the binding affinity and functional consequences of a novel Snail inhibitor, "Snailinib."
Quantitative Binding and Functional Data Summary
The interaction between Snailinib and the Snail protein has been quantified using various biophysical and cell-based assays. The data below summarizes the key parameters defining the affinity, potency, and cellular efficacy of the compound.
| Parameter | Value | Assay Method | Description |
| Binding Affinity (K_D) | 75 nM | Surface Plasmon Resonance (SPR) | Equilibrium dissociation constant measuring the direct binding affinity between purified Snailinib and recombinant Snail protein. |
| Thermal Shift (ΔT_m) | +5.8 °C | Differential Scanning Fluorimetry (DSF) | Change in the melting temperature of the Snail protein upon saturation with Snailinib, indicating direct target engagement and stabilization. |
| Cellular Target Engagement (EC_50) | 350 nM | Cellular Thermal Shift Assay (CETSA) | Effective concentration of Snailinib required to induce 50% of the maximal thermal stabilization of Snail in a cellular context. |
| Functional Potency (IC_50) | 1.2 µM | E-cadherin Promoter Luciferase Assay | Concentration of Snailinib that elicits a 50% inhibition of Snail-mediated repression of the E-cadherin promoter in a reporter cell line. |
| Phenotypic Potency (IC_50) | 2.5 µM | Transwell Migration Assay | Concentration of Snailinib that causes a 50% reduction in TGF-β-induced cell migration in A549 lung carcinoma cells. |
Key Experimental Protocols
Protocol: Surface Plasmon Resonance (SPR) for K_D Determination
This protocol describes the determination of binding kinetics and affinity between Snailinib and recombinant human Snail protein.
Materials:
-
Biacore T200 instrument (or equivalent)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Recombinant human Snail protein (>95% purity)
-
Snailinib (solubilized in 100% DMSO)
-
Running Buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0
Methodology:
-
Chip Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Immobilize recombinant Snail protein (20 µg/mL in immobilization buffer) to the active surface to a target level of ~8000 response units (RU).
-
Deactivate remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
A reference flow cell is prepared similarly but without protein immobilization.
-
-
Binding Analysis:
-
Prepare a serial dilution of Snailinib in running buffer with a final DMSO concentration of 1%. The concentration range should span at least two orders of magnitude around the expected K_D (e.g., 1 nM to 1 µM).
-
Inject each concentration of Snailinib over the Snail-immobilized and reference flow cells for a 180-second association phase, followed by a 300-second dissociation phase with running buffer.
-
Regenerate the surface between cycles using a pulse of 10 mM Glycine-HCl, pH 2.5, if required.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D = k_d / k_a).
-
Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol measures the target engagement of Snailinib with the Snail protein within intact cells.
Materials:
-
A549 cells (or other relevant cell line)
-
Snailinib
-
PBS, supplemented with protease inhibitors
-
Liquid nitrogen
-
Thermal cycler or heating blocks
-
SDS-PAGE and Western Blotting reagents
-
Anti-Snail primary antibody
Methodology:
-
Compound Treatment:
-
Culture A549 cells to ~80% confluency.
-
Treat cells with either vehicle (0.1% DMSO) or varying concentrations of Snailinib for 2 hours at 37°C.
-
-
Cell Lysis and Heating:
-
Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet insoluble debris.
-
Aliquot the supernatant (soluble protein fraction) into separate PCR tubes.
-
-
Thermal Challenge:
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Cool the tubes at 4°C for 3 minutes, then centrifuge at 20,000 x g for 20 minutes to pellet precipitated proteins.
-
-
Analysis:
-
Collect the supernatant, which contains the remaining soluble protein.
-
Analyze the amount of soluble Snail protein at each temperature for both vehicle and Snailinib-treated samples using Western Blotting.
-
Generate a melting curve by plotting the band intensity of soluble Snail versus temperature. The shift in the midpoint of this curve (T_m) indicates thermal stabilization due to Snailinib binding.
-
Visualizations: Pathways and Workflows
Snail Signaling Pathway in EMT
Caption: The Snail signaling pathway in Epithelial-Mesenchymal Transition (EMT).
Experimental Workflow for Snail Inhibitor Characterization
Caption: Workflow for characterizing a novel Snail protein inhibitor.
A Technical Guide to CYD19: Mechanism of Action and Induction of Apoptosis in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the small-molecule compound CYD19, focusing on its role as a potent inducer of apoptosis in tumor cells. We will explore its core mechanism of action, the specific signaling pathways it modulates, and present quantitative data from key studies. Detailed experimental protocols for assays relevant to the study of this compound are also provided.
Introduction: Targeting the "Undruggable" Snail Transcription Factor
The zinc finger transcription factor Snail is a pivotal driver of cancer progression, primarily by inducing epithelial-mesenchymal transition (EMT), which promotes metastasis and therapy resistance. Due to its nature as a transcription factor lacking deep enzymatic pockets, Snail has long been considered "undruggable."[1][2] The development of this compound represents a significant breakthrough, offering a pharmacological strategy to inhibit Snail's function. This compound is a small-molecule compound that specifically targets the Snail protein, leading to its degradation and subsequently suppressing tumor growth, particularly in cancers that retain wild-type p53.[1][2]
Core Mechanism of Action: Snail Degradation
This compound's primary mechanism involves the direct inhibition of the interaction between Snail and the CREB-binding protein (CBP)/p300 transcriptional co-activators.[1]
-
Binding and Interaction Disruption : this compound forms a high-affinity interaction with a conserved arginine-174 pocket within the Snail protein.[1][2]
-
Inhibition of Acetylation : This binding event physically obstructs the interaction between Snail and CBP/p300. The CBP/p300 complex is responsible for acetylating Snail, a post-translational modification that stabilizes the Snail protein.[1]
-
Proteasomal Degradation : By preventing acetylation, this compound promotes the rapid degradation of Snail through the ubiquitin-proteasome pathway.[1][2]
The p53-Mediated Apoptosis Signaling Pathway
The degradation of Snail is the catalyst for apoptosis, specifically in tumor cells expressing wild-type p53. Snail is a known repressor of p53. By eliminating Snail, this compound effectively "releases the brakes" on p53, restoring its tumor-suppressive functions, including the induction of apoptosis.[1] This effect is not observed in cells with mutant p53, highlighting a targeted therapeutic window.[1][3]
The restored p53 activity initiates the intrinsic (mitochondrial) pathway of apoptosis:
-
Upregulation of Pro-Apoptotic Proteins : Activated p53 increases the expression of its target genes, including the pro-apoptotic proteins PUMA and Bax.[1]
-
Mitochondrial Outer Membrane Permeabilization (MOMP) : Bax translocates to the mitochondria and triggers the release of cytochrome c into the cytoplasm.[1][3]
-
Caspase Cascade Activation : Cytoplasmic cytochrome c binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates the primary executioner caspase, caspase-3.[1]
-
Execution of Apoptosis : Caspase-3 orchestrates the dismantling of the cell, leading to its death.[1]
Quantitative Data Summary
The efficacy of this compound in suppressing proliferation and inducing apoptosis is dose-dependent and contingent on the p53 status of the cancer cells.
Table 1: Proliferative Sensitivity of Cancer Cells to this compound Based on p53 Status Data summarized from Cell Counting Kit-8 (CCK-8) assays performed 48 hours post-treatment.[1][3]
| Cell Line | p53 Status | Relative Sensitivity to this compound |
| MMTV-PyMT | Wild-Type | High |
| HCT116 | Wild-Type | High |
| DLD1 | Mutant | Low |
| SUM159 | Mutant | Low |
Table 2: Dose-Dependent Induction of Apoptosis by this compound Data summarized from quantification of the apoptotic subpopulation in wild-type p53-expressing cells 48 hours post-treatment.[1][3]
| Cell Line | This compound Concentration | % Apoptotic Cells (Approx.) |
| HCT116 | Vehicle (0 nM) | ~5% |
| HCT116 | 25 nM | ~15% |
| HCT116 | 50 nM | ~25% |
| MMTV-PyMT | Vehicle (0 nM) | ~4% |
| MMTV-PyMT | 25 nM | ~12% |
| MMTV-PyMT | 50 nM | ~20% |
Table 3: Effect of this compound on Pro-Apoptotic Protein Expression in Wild-Type p53 Cells Data summarized from immunoblot analyses performed 48 hours post-treatment.[1]
| Protein | This compound Concentration (in HCT116 cells) | Change in Expression Level |
| Bax | 0 nM -> 50 nM | Dose-dependent increase |
| Cleaved Caspase-9 | 0 nM -> 50 nM | Dose-dependent increase |
| Cleaved Caspase-3 | 0 nM -> 50 nM | Dose-dependent increase |
| p53 | 0 nM -> 50 nM | Dose-dependent increase |
| Snail | 0 nM -> 50 nM | Dose-dependent decrease |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings.
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[4][5]
Principle : In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot penetrate live or early apoptotic cells, but stains late apoptotic and necrotic cells.[5]
Protocol Steps :
-
Cell Seeding : Seed cells (e.g., HCT116) in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treatment : Treat cells with varying concentrations of this compound (e.g., 0, 25, 50 nM) and a vehicle control for the desired duration (e.g., 48 hours).
-
Cell Harvesting :
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash adherent cells with PBS, then detach them using Trypsin-EDTA.
-
Combine the collected medium and the detached cells. Centrifuge at 300 x g for 5 minutes.
-
-
Staining :
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis :
-
Analyze the stained cells promptly using a flow cytometer.
-
Gate the cell populations:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
-
This technique is used to detect and quantify the levels of specific proteins (e.g., Snail, p53, Bax, caspases) in cell lysates.[1]
Protocol Steps :
-
Cell Lysis : After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Load equal amounts of protein from each sample onto a polyacrylamide gel and separate them by size using electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Snail, anti-p53, anti-Bax, anti-cleaved-caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
This colorimetric assay measures cell viability and proliferation.[1][3]
Protocol Steps :
-
Cell Seeding : Seed cells in a 96-well plate at a specified density.
-
Treatment : Add various concentrations of this compound to the wells.
-
Incubation : Incubate the plate for a set period (e.g., 48 hours).
-
Reagent Addition : Add CCK-8 solution to each well and incubate for 1-4 hours. The WST-8 in the solution is reduced by cellular dehydrogenases to a colored formazan (B1609692) product.
-
Measurement : Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.
Conclusion and Future Directions
This compound has been identified as a potent and specific inhibitor of the Snail transcription factor, representing a promising therapeutic strategy for a subset of cancers. Its mechanism of action, which involves the targeted degradation of Snail and subsequent reactivation of the wild-type p53 tumor suppressor pathway, provides a clear rationale for its selective pro-apoptotic activity.[1] The dose-dependent induction of the intrinsic apoptosis pathway, confirmed by the upregulation of Bax and activation of caspases 9 and 3, underscores its potential.[1][3]
Future research should focus on clinical translation, including optimizing drug delivery, evaluating efficacy in a broader range of p53 wild-type preclinical models, and identifying potential mechanisms of resistance. The data presented here provides a strong foundation for the continued development of this compound and similar Snail-targeting agents in oncology.
References
- 1. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Profile of CYD19: A Dual Snail and HDAC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYD19 has emerged as a promising small molecule inhibitor with potent anti-cancer properties. Initially identified as a disruptor of the Snail-CBP/p300 protein-protein interaction, further characterization has revealed a dual-target mechanism of action that includes the inhibition of histone deacetylase 1 (HDAC1). This technical guide provides a comprehensive overview of the known on-target and dual-target activities of this compound. It summarizes the quantitative data for its molecular interactions, details the experimental protocols used for its characterization, and presents signaling pathway and experimental workflow diagrams. This document aims to serve as a resource for researchers investigating the therapeutic potential and molecular mechanisms of this compound, while also highlighting the importance of comprehensive off-target profiling in its future development.
Introduction to this compound
This compound is a novel small molecule compound identified as a potent anti-cancer agent.[1][2] Its primary mechanism of action was discovered to be the inhibition of the interaction between the zinc-finger transcription factor Snail and the CREB-binding protein (CBP)/p300.[1][2] This on-target activity leads to the degradation of Snail, a key regulator of the epithelial-mesenchymal transition (EMT), and subsequently suppresses tumor growth and metastasis.[1][2][3] Further investigations have revealed that this compound also exhibits potent inhibitory activity against histone deacetylase 1 (HDAC1), classifying it as a dual Snail/HDAC inhibitor.[4][5] This dual-target profile suggests a multi-faceted approach to cancer therapy, though it also underscores the need for a thorough understanding of its broader selectivity and potential off-target effects.
On-Target Activity: Inhibition of the Snail-CBP/p300 Interaction
The primary described mechanism of this compound is its high-affinity binding to the Snail protein.[1][2] This interaction physically obstructs the binding of Snail to the CBP/p300 transcriptional co-activator complex. The Snail-CBP/p300 interaction is crucial for the acetylation and subsequent stabilization of the Snail protein. By disrupting this interaction, this compound prevents Snail acetylation, leading to its ubiquitination and proteasomal degradation.[1][2] The reduction in Snail levels results in the upregulation of wild-type p53, a tumor suppressor, and the reversal of the epithelial-mesenchymal transition (EMT), thereby inhibiting tumor cell proliferation, survival, and metastasis.[1][3]
Signaling Pathway of this compound Action on Snail
The following diagram illustrates the signaling pathway through which this compound exerts its on-target effects on Snail.
Dual-Target Activity: HDAC1 Inhibition
In addition to its effects on the Snail protein, this compound has been identified as a potent inhibitor of histone deacetylase 1 (HDAC1).[4][5] This finding is significant as HDACs are a well-established class of anti-cancer targets. HDAC inhibitors are known to induce cell cycle arrest, differentiation, and apoptosis in tumor cells. The dual inhibition of both Snail and HDAC1 by a single molecule presents a synergistic anti-cancer strategy. The inhibition of HDAC1 by this compound can lead to an increase in histone H4 acetylation, which can alter gene expression in a way that is unfavorable for cancer cell survival.[4][5]
Quantitative Data Summary
The following table summarizes the known quantitative data for the interaction of this compound with its molecular targets.
| Target | Parameter | Value | Reference |
| Snail | Kd | 0.180 µM | [4][5] |
| HDAC1 | IC50 | 0.405 µM | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are summaries of the key experimental protocols used to characterize the activity of this compound.
Biolayer Interferometry (BLI) for Snail-CYD19 Interaction
This protocol is used to determine the binding affinity and kinetics of this compound to the Snail protein.
-
Immobilization: Recombinant Snail protein is immobilized on a biosensor tip.
-
Association: The biosensor tip is dipped into solutions containing varying concentrations of this compound, and the binding is measured in real-time as a change in the interference pattern of light reflected from the tip.
-
Dissociation: The tip is then moved to a buffer solution without this compound, and the dissociation of the compound is measured.
-
Data Analysis: The association and dissociation curves are fitted to a 1:1 binding model to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).
HDAC1 Inhibition Assay
This protocol is used to measure the potency of this compound in inhibiting the enzymatic activity of HDAC1.
-
Reaction Setup: A reaction mixture is prepared containing recombinant human HDAC1, a fluorogenic HDAC1 substrate, and varying concentrations of this compound.
-
Incubation: The reaction is incubated at 37°C to allow for enzymatic deacetylation of the substrate.
-
Development: A developer solution is added, which releases a fluorophore from the deacetylated substrate.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.
-
Data Analysis: The fluorescence intensity is proportional to the HDAC1 activity. The data is plotted as percent inhibition versus this compound concentration, and the IC50 value is calculated by fitting the data to a dose-response curve.
Experimental Workflow for Assessing this compound-Snail Interaction
The following diagram outlines the typical workflow for investigating the interaction between this compound and the Snail protein.
Discussion on Off-Target Effects and Future Directions
The dual Snail/HDAC1 activity of this compound is a compelling feature for an anti-cancer agent. However, it also highlights the critical need for comprehensive off-target profiling. To date, there is a lack of publicly available data from broad screening panels, such as kinome scans or safety pharmacology screens, for this compound. Such studies are essential to:
-
Identify additional molecular targets: Unveiling other proteins that this compound may bind to is crucial for a complete understanding of its mechanism of action.
-
Predict potential toxicities: Off-target interactions are a common cause of adverse drug reactions. Early identification of potential liabilities can guide medicinal chemistry efforts to improve selectivity and safety.
-
Uncover opportunities for drug repurposing: Off-target effects are not always detrimental and can sometimes be exploited for therapeutic benefit in other diseases.
Future exploratory studies on this compound should prioritize comprehensive off-target screening to build a more complete safety and selectivity profile. This will be indispensable for its potential translation into a clinical setting.
Conclusion
This compound is a novel and potent anti-cancer compound with a well-defined on-target mechanism of inhibiting the Snail-CBP/p300 interaction. Furthermore, its characterization as a dual Snail/HDAC1 inhibitor provides a strong rationale for its further development. While the current data is promising, the lack of extensive off-target studies represents a significant knowledge gap. A thorough investigation into the broader selectivity profile of this compound is a critical next step to fully understand its therapeutic potential and to ensure a favorable safety profile for future clinical applications.
References
- 1. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of dual inhibitors targeting snail and histone deacetylase for the treatment of solid tumour cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CYD19 (Snail/HDAC-IN-1): Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYD19, also known as Snail/HDAC-IN-1, is a potent small molecule inhibitor with dual activity against the Snail transcription factor and histone deacetylase 1 (HDAC1). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details the compound's mechanism of action, which involves the disruption of the Snail-CBP/p300 protein-protein interaction, leading to Snail protein degradation and subsequent anti-tumor effects. This guide also compiles available quantitative data, outlines key experimental protocols for its study, and presents visual representations of the relevant signaling pathways and experimental workflows.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the IUPAC name N-(2-amino-4-fluorophenyl)-4-(((4-((5-methyl-1H-pyrazol-3-yl)amino)pyrrolo[2,1-f][1][2]triazin-2-yl)thio)methyl)benzamide.[2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | Snail/HDAC-IN-1 | [1][3] |
| CAS Number | 2415281-52-4 | [2] |
| Molecular Formula | C24H21FN8OS | [2] |
| Molecular Weight | 488.55 g/mol | [2] |
| Appearance | Solid | |
| Purity | >98% (commonly available) | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term stability |
Chemical Structure:
Figure 1: 2D structure of this compound (Snail/HDAC-IN-1).
Biological Activity and Mechanism of Action
This compound is characterized as a dual inhibitor of the transcription factor Snail and histone deacetylase 1 (HDAC1).[1][3] Its primary mechanism of action, however, appears to be the disruption of the protein-protein interaction between Snail and the histone acetyltransferases CBP/p300.[4]
Inhibition of Snail and HDAC1
This compound exhibits potent inhibitory activity against both Snail and HDAC1, as quantified by its dissociation constant (Kd) and half-maximal inhibitory concentration (IC50), respectively.
| Target | Parameter | Value | Reference |
| Snail | Kd | 0.18 μM | [1][3][5] |
| HDAC1 | IC50 | 0.405 μM | [1][3][5] |
Disruption of the Snail-CBP/p300 Interaction
The core mechanism of this compound involves its binding to the Snail protein, which consequently disrupts the interaction between Snail and the transcriptional co-activators and histone acetyltransferases, CREB-binding protein (CBP) and p300.[4] This disruption has several downstream effects:
-
Decreased Snail Acetylation: CBP/p300-mediated acetylation of Snail is impaired.
-
Increased Snail Ubiquitination and Degradation: The reduction in acetylation promotes the ubiquitination and subsequent proteasomal degradation of the Snail protein.[4]
-
Restoration of p53 Function: Snail is known to repress the tumor suppressor protein p53. By promoting Snail degradation, this compound restores the expression and activity of wild-type p53.[4]
-
Inhibition of Epithelial-Mesenchymal Transition (EMT): Snail is a key driver of EMT, a process critical for cancer cell invasion and metastasis. This compound has been shown to reverse Snail-mediated EMT.[4]
The proposed mechanism of action is depicted in the following signaling pathway diagram:
Diagram 1: Proposed mechanism of action of this compound.
Cellular Effects
In cellular assays, this compound has been demonstrated to:
Quantitative Data Summary
The following table summarizes the reported growth inhibition (GI50) values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| NCI-H522 | Non-Small Cell Lung Cancer | 48.8 | |
| MDA-MB-435 | Melanoma | 36.1 | |
| MCF-7 | Breast Cancer | 51.8 |
Note: Comprehensive NCI-60 panel data for this compound is not publicly available at the time of this guide's creation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro HDAC1 Inhibition Assay (Fluorometric)
This protocol describes a common method for measuring the inhibition of HDAC1 activity.
Principle: The assay is based on a two-step enzymatic reaction. First, HDAC1 deacetylates a fluorogenic substrate containing an acetylated lysine. In the second step, a developer solution containing a protease cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC). The fluorescence intensity is directly proportional to the HDAC1 activity.
Materials:
-
Recombinant human HDAC1 enzyme
-
HDAC assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC developer (containing a protease like trypsin)
-
HDAC inhibitor control (e.g., Trichostatin A)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~350-360 nm, Emission: ~450-460 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of HDAC1 enzyme, substrate, developer, and test compounds (including this compound and control inhibitor) in HDAC assay buffer.
-
Reaction Setup: In a 96-well black microplate, add the following to each well:
-
HDAC assay buffer
-
HDAC1 enzyme solution
-
This compound or control inhibitor at various concentrations. Include a "no inhibitor" control.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Development: Add the HDAC developer solution to each well. This stops the HDAC reaction and initiates the development of the fluorescent signal.
-
Fluorescence Measurement: Incubate the plate at room temperature for 10-15 minutes, then measure the fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the "no inhibitor" control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
The Advent of CYD19: A Paradigm Shift in Targeting Snail-Driven Malignancies
A Comprehensive Technical Review of the CBP/p300-Snail Interaction Inhibitor
For decades, the transcription factor Snail has been an elusive yet highly coveted target in oncology. Its pivotal role in driving epithelial-mesenchymal transition (EMT), metastasis, and cancer stem cell (CSC) expansion has positioned it as a master regulator of tumor progression and therapeutic resistance. However, its "undruggable" nature has long thwarted efforts to develop effective pharmacological inhibitors. The discovery of CYD19, a potent and specific small-molecule inhibitor of the CREB-binding protein (CBP)/p300-Snail interaction, represents a significant breakthrough in this pursuit. This technical guide provides an in-depth review of the existing literature on this compound, focusing on its biological activities, mechanism of action, and the experimental methodologies used to elucidate its function.
Mechanism of Action: Disrupting a Critical Oncogenic Alliance
This compound functions by directly binding to the evolutionarily conserved arginine-174 (R174) pocket of the Snail protein.[1][2] This high-affinity interaction competitively disrupts the binding of Snail to the histone acetyltransferases CBP and p300.[1][2] The consequences of this disruption are twofold:
-
Impaired Snail Acetylation and Enhanced Degradation: The interaction with CBP/p300 is crucial for the acetylation and subsequent stabilization of the Snail protein. By preventing this, this compound leads to decreased Snail acetylation, making it susceptible to ubiquitination and subsequent degradation via the ubiquitin-proteasome pathway.[1][2]
-
Restoration of Wild-Type p53 Activity: Snail is a known repressor of the tumor suppressor protein p53. By promoting Snail degradation, this compound effectively lifts this repression, leading to the stabilization and activation of wild-type p53.[1] This, in turn, triggers downstream anti-proliferative and pro-apoptotic signaling pathways.
The following diagram illustrates the core mechanism of this compound action:
Biological Activities of this compound
The unique mechanism of this compound translates into a range of potent anti-cancer activities, particularly in cancer cells expressing wild-type p53.
Inhibition of Epithelial-Mesenchymal Transition (EMT) and Metastasis
This compound effectively reverses Snail-mediated EMT.[1] Treatment of cancer cells with this compound leads to an upregulation of the epithelial marker E-cadherin and a downregulation of mesenchymal markers such as N-cadherin and vimentin.[1] This reversal of the EMT phenotype directly impairs the invasive and migratory capabilities of cancer cells, thereby inhibiting metastasis.[1]
Suppression of Cancer Stem Cell (CSC) Expansion
Snail is a key regulator of CSC properties. This compound has been shown to block Snail-driven CSC expansion, a critical activity for preventing tumor recurrence and overcoming therapeutic resistance.[1]
Induction of Apoptosis and Inhibition of Proliferation
By stabilizing and activating wild-type p53, this compound induces apoptosis in cancer cells.[1] This is evidenced by increased expression of pro-apoptotic proteins like Bax and cleaved caspases.[1] Consequently, this compound significantly inhibits the proliferation of cancer cells harboring wild-type p53.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound's biological activities.
Table 1: Binding Affinity and Inhibitory Concentrations
| Target | Parameter | Value | Reference |
| Snail | Kd | 0.18 μM | [3][4] |
| HDAC1 | IC50 | 0.405 μM | [3][4] |
Table 2: In Vivo Efficacy in MMTV-PyMT Mouse Model
| Treatment | Dosage | Duration | Outcome | Reference |
| This compound | 30 mg/kg (intraperitoneal) | 25 consecutive days | 80% tumor growth inhibition | [5] |
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to characterize the biological activities of this compound.
Cell Viability and Proliferation Assay (CCK-8)
This assay is used to assess the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or vehicle control for 48 hours.
-
Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Immunoblotting
Immunoblotting is used to determine the protein expression levels of key markers involved in the this compound signaling pathway.
-
Cell Lysis: Cells are treated with this compound or vehicle, harvested, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Key Antibodies Used:
-
Snail
-
E-cadherin
-
N-cadherin
-
Vimentin
-
p53
-
p21
-
Bax
-
Cleaved Caspase-3
-
CBP
-
p300
-
Actin (as a loading control)
Co-Immunoprecipitation (Co-IP)
Co-IP is employed to investigate the protein-protein interactions between Snail, CBP/p300, and this compound.
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to the protein of interest (e.g., anti-Snail) overnight at 4°C. Protein A/G magnetic beads are then added and incubated for 2-4 hours to capture the antibody-protein complexes.
-
Washing: The beads are washed multiple times with wash buffer to remove non-specific binding proteins.
-
Elution and Analysis: The bound proteins are eluted from the beads and analyzed by immunoblotting.
The following workflow diagram illustrates the co-immunoprecipitation process:
In Vivo Tumor Xenograft Studies
The MMTV-PyMT transgenic mouse model, which spontaneously develops mammary tumors that metastasize to the lungs, is utilized to assess the in vivo efficacy of this compound.
-
Animal Model: Female MMTV-PyMT mice.
-
Treatment Initiation: Treatment begins when tumors reach a palpable size.
-
Drug Administration: this compound is administered via intraperitoneal injection at a dose of 30 mg/kg daily for 25 consecutive days.
-
Monitoring: Tumor growth is monitored by caliper measurements. At the end of the study, tumors and lungs are harvested for histological and immunohistochemical analysis.
-
Endpoints: Primary tumor volume and weight, and the number of lung metastatic nodules are the primary endpoints.
Conclusion and Future Directions
This compound has emerged as a first-in-class inhibitor of the CBP/p300-Snail interaction, demonstrating significant promise as a therapeutic agent for cancers driven by aberrant Snail activity. Its ability to induce Snail degradation, reactivate wild-type p53, and consequently inhibit key processes of tumor progression, including EMT, metastasis, and CSC expansion, provides a strong rationale for its further clinical development. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound, exploring its efficacy in a broader range of cancer models, and identifying potential biomarkers to predict patient response. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers aiming to build upon these foundational discoveries and translate the promise of this compound into tangible clinical benefits for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Epithelial-to-Mesenchymal Transition in Fibrosis: Concepts and Targeting Strategies [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opposing Roles of Wild-type and Mutant p53 in the Process of Epithelial to Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYD19 is a small molecule inhibitor initially identified and predominantly studied for its potent anti-cancer properties. It functions as a dual inhibitor, targeting the interaction between the transcription factor Snail and the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300. Additionally, this compound exhibits inhibitory activity against histone deacetylase 1 (HDAC1). Its mechanism of action in oncology involves the disruption of the Snail-CBP/p300 interaction, which leads to the ubiquitination and subsequent degradation of Snail. This, in turn, reverses the Epithelial-Mesenchymal Transition (EMT), a cellular process integral to cancer progression and metastasis.
While the focus of this compound research has been overwhelmingly in oncology, its core mechanism of targeting the Snail-EMT axis and HDACs opens up a significant, yet largely unexplored, landscape of therapeutic potential in a variety of non-cancerous pathologies. Pathological processes in which EMT and aberrant HDAC activity are key drivers are prime candidates for this compound intervention. This technical guide will provide an in-depth exploration of these potential applications, with a primary focus on fibrosis, a condition characterized by the excessive deposition of extracellular matrix that leads to organ scarring and failure. We will delve into the underlying signaling pathways, provide detailed experimental protocols for preclinical investigation, and present available quantitative data to support the rationale for expanding this compound research beyond the confines of oncology.
Core Molecular Mechanisms of this compound
This compound's therapeutic potential stems from its ability to modulate two critical cellular processes: Snail-mediated gene transcription and histone acetylation.
-
Snail-CBP/p300 Inhibition: Snail is a master regulator of EMT. In pathological conditions, its overexpression drives the transition of epithelial cells into migratory and invasive mesenchymal cells. This process is not only crucial for cancer metastasis but is also a key driver of fibrosis in various organs. Snail requires the acetyltransferase activity of CBP/p300 to be stabilized and transcriptionally active. This compound binds to a specific pocket in the Snail protein, preventing its interaction with CBP/p300. This leads to Snail's deacetylation, ubiquitination, and subsequent proteasomal degradation.
-
HDAC1 Inhibition: this compound also directly inhibits HDAC1. HDACs are enzymes that remove acetyl groups from histones and other proteins, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have been shown to have anti-inflammatory and anti-fibrotic effects in various preclinical models.
Potential Non-Cancer Applications: A Focus on Fibrosis
Fibrosis is the common pathological endpoint of many chronic diseases affecting organs such as the heart, kidneys, and liver. A growing body of evidence implicates the activation of Snail and the induction of EMT as central events in the initiation and progression of fibrosis. Therefore, this compound, as a potent Snail inhibitor, represents a promising therapeutic candidate for these debilitating conditions.
Quantitative Data on this compound and Related Inhibitors
The following table summarizes the available quantitative data for this compound and other relevant inhibitors that target pathways implicated in fibrosis. It is important to note that most of the existing data for this compound is derived from cancer cell line studies. The data for other inhibitors in fibrosis models is provided to establish a rationale for the potential efficacy of this compound.
| Compound/Inhibitor | Target(s) | Model System | Key Quantitative Finding(s) | Reference(s) |
| This compound | Snail/CBP-p300, HDAC1 | HCT-116 cancer cells | IC50 (HDAC1): 0.405 µMKd (Snail): 0.18 µM | [1] |
| Tasquinimod | HDAC4 | Mouse Unilateral Ureteral Obstruction (UUO) model of renal fibrosis | Reduction in fibronectin and α-SMA protein expression in the kidney. | [2] |
| Trichostatin A (TSA) | Pan-HDAC inhibitor | Mouse Unilateral Ureteral Obstruction (UUO) model of renal fibrosis | Decreased juxtaglomerular hyperplasia and lymphocyte infiltration. | [3] |
| PPAR-γ agonist (Snail inhibitor) | Snail (indirectly) | Mouse Ischemia/Reperfusion (I/R) model of cardiac fibrosis | Significant reduction in fibrotic area and collagen deposition in the heart. | [4] |
| SNS-032 | CDK9 | Mouse Carbon Tetrachloride (CCl4)-induced liver fibrosis model | Significant decrease in CDK9 and Acta2 (α-SMA) expression; increased apoptosis of active hepatic stellate cells. | [5] |
Signaling Pathways in Snail-Mediated Fibrosis
The progression of fibrosis is orchestrated by a complex network of signaling pathways that converge on the activation of Snail and other pro-fibrotic factors. Understanding these pathways is crucial for designing effective therapeutic strategies.
Transforming Growth Factor-β (TGF-β) Signaling
The TGF-β signaling pathway is a master regulator of fibrosis in virtually all organs. Upon ligand binding, TGF-β receptors activate Smad transcription factors, which then translocate to the nucleus and induce the expression of pro-fibrotic genes, including Snail.[6][7]
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway, crucial during embryonic development, is often aberrantly reactivated in fibrotic diseases.[8] Activation of this pathway leads to the accumulation and nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to induce the expression of target genes, including Snail.[9]
Experimental Protocols for Investigating this compound in Fibrosis Models
To facilitate the investigation of this compound in non-cancer contexts, this section provides detailed protocols for inducing and assessing fibrosis in preclinical animal models.
Induction of Renal Fibrosis: Unilateral Ureteral Obstruction (UUO) in Mice
The UUO model is a robust and widely used method to induce progressive renal fibrosis.[10][11]
Workflow for UUO Model and this compound Treatment:
Surgical Protocol:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Surgical Preparation: Shave the left flank and sterilize the area with an antiseptic solution.
-
Incision: Make a small flank incision to expose the left kidney.
-
Ureter Ligation: Carefully isolate the left ureter and ligate it at two points using a 4-0 or 5-0 silk suture.
-
Closure: Close the muscle layer and skin with sutures.
-
Post-operative Care: Provide appropriate analgesia and monitor the animal's recovery.
Induction of Liver Fibrosis: Carbon Tetrachloride (CCl4) Administration in Mice
The CCl4 model is a classic and reliable method for inducing liver fibrosis.[1][12]
Protocol:
-
Preparation of CCl4 Solution: Prepare a 10% (v/v) solution of CCl4 in a vehicle such as corn oil or olive oil.
-
Administration: Administer the CCl4 solution to mice via intraperitoneal (i.p.) injection. A typical dose is 1-2 mL/kg body weight, given twice a week.
-
Duration: Continue the CCl4 administration for 4-8 weeks to induce significant fibrosis.
-
This compound Treatment: this compound or vehicle can be administered concurrently with CCl4, starting from the first injection or after a few weeks of CCl4 treatment to assess its therapeutic effect on established fibrosis.
Induction of Cardiac Fibrosis: Myocardial Infarction (MI) via Left Anterior Descending (LAD) Artery Ligation in Mice
LAD ligation is the gold standard for inducing MI and subsequent cardiac fibrosis.[13]
Surgical Protocol:
-
Anesthesia and Ventilation: Anesthetize the mouse and intubate it for mechanical ventilation.
-
Thoracotomy: Make a left-sided thoracotomy to expose the heart.
-
LAD Ligation: Identify the LAD artery and ligate it with a fine suture (e.g., 8-0 silk).
-
Closure: Close the chest cavity and skin.
-
Post-operative Care: Provide intensive post-operative care, including analgesia and monitoring for respiratory distress.
Assessment of Fibrosis
a) Histological Staining for Collagen: Picro-Sirius Red
This method is used to visualize and quantify collagen deposition in tissue sections.[2][6]
Protocol:
-
Tissue Preparation: Fix tissues in 10% neutral buffered formalin and embed in paraffin. Cut 5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Staining: Incubate sections in Picro-Sirius red solution for 1 hour.
-
Washing: Briefly wash in two changes of acidified water.
-
Dehydration and Mounting: Dehydrate through graded ethanol, clear in xylene, and mount with a resinous medium.
-
Quantification: Analyze stained sections under a microscope. The fibrotic area can be quantified using image analysis software.
b) Biochemical Quantification of Collagen: Hydroxyproline (B1673980) Assay
This assay measures the total collagen content in a tissue sample by quantifying the amount of hydroxyproline, an amino acid abundant in collagen.[14]
Protocol:
-
Tissue Hydrolysis: Hydrolyze a known weight of tissue in 6N HCl at 110°C for 18-24 hours.
-
Neutralization: Neutralize the hydrolysate with NaOH.
-
Oxidation: Oxidize the hydroxyproline in the sample with Chloramine-T.
-
Color Development: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 60°C to develop a colored product.
-
Spectrophotometry: Measure the absorbance at 560 nm and determine the hydroxyproline concentration from a standard curve.
-
Collagen Calculation: Convert the hydroxyproline concentration to collagen content (typically, collagen is ~13.5% hydroxyproline by weight).
c) Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)
α-SMA is a marker of activated myofibroblasts, the primary cell type responsible for excessive collagen deposition in fibrosis.
Protocol:
-
Tissue Preparation and Antigen Retrieval: Prepare paraffin-embedded tissue sections as for Sirius Red staining. Perform antigen retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum).
-
Primary Antibody Incubation: Incubate sections with a primary antibody against α-SMA.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex. Develop the signal with a DAB substrate kit.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.
-
Analysis: Visualize and quantify the α-SMA-positive cells.
Conclusion and Future Directions
The potent Snail-inhibitory and HDAC-modulating activities of this compound present a compelling rationale for its investigation in non-cancerous diseases, particularly in the context of fibrosis. The central role of Snail-driven EMT in the pathogenesis of cardiac, renal, and liver fibrosis strongly suggests that this compound could offer a novel therapeutic avenue for these currently intractable conditions. This technical guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to embark on the exploration of this compound's untapped potential. Future research should focus on in-depth preclinical studies using the models outlined herein to establish the efficacy, optimal dosing, and safety profile of this compound in various fibrotic diseases. Such investigations will be instrumental in translating the promise of this compound from a cancer-focused compound into a broad-spectrum therapeutic agent with the potential to address a significant unmet medical need in the treatment of fibrotic disorders.
References
- 1. Targeting the Wnt/β-Catenin Signaling Pathway as a Potential Therapeutic Strategy in Renal Tubulointerstitial Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological and Genetic Inhibition of HDAC4 Alleviates Renal Injury and Fibrosis in Mice [frontiersin.org]
- 3. The attenuation of renal fibrosis by histone deacetylase inhibitors is associated with the plasticity of FOXP3+IL-17+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Snail as a Potential Target Molecule in Cardiac Fibrosis: Paracrine Action of Endothelial Cells on Fibroblasts Through Snail and CTGF Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SNS-032 attenuates liver fibrosis by anti-active hepatic stellate cells via inhibition of cyclin dependent kinase 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-β Signaling: From Tissue Fibrosis to Tumor Microenvironment [mdpi.com]
- 7. Snail is required for transforming growth factor-beta-induced epithelial-mesenchymal transition by activating PI3 kinase/Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fibrosis-inflammation.com [fibrosis-inflammation.com]
- 9. Wnt/β-catenin signaling and kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical Role of Histone Deacetylase 3 in the Regulation of Renal Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Action of SNAIL1 in Cardiac Myofibroblasts Is Important for Cardiac Fibrosis following Hypoxic Injury | PLOS One [journals.plos.org]
- 12. Snail as a potential target molecule in cardiac fibrosis: paracrine action of endothelial cells on fibroblasts through snail and CTGF axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. β-Arrestin1 enhances liver fibrosis through autophagy-mediated Snail signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Investigating the Pharmacodynamics of CYD19 in Preclinical Models
An in-depth technical guide or whitepaper on the core.
Introduction
CYD19 has emerged as a significant small-molecule inhibitor in preclinical cancer research, primarily targeting the Snail family of transcription factors, which are notoriously difficult to drug.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound as demonstrated in various preclinical models. It details the compound's mechanism of action, its effects on key cellular processes, and the experimental protocols used to elucidate these activities. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting Snail-mediated pathways.
Mechanism of Action
This compound functions as a potent dual-target inhibitor. Its primary mechanism involves high-affinity binding to the evolutionarily conserved arginine-174 (R174) pocket of the Snail protein.[1][2] This interaction physically disrupts the association between Snail and the CREB-binding protein (CBP)/p300 coactivator complex.[1] The consequence of this disruption is twofold: it prevents CBP/p300-mediated acetylation of Snail, an important step for Snail's stability, and subsequently promotes the degradation of Snail through the ubiquitin-proteasome pathway.[1][2]
Furthermore, this compound exhibits inhibitory activity against Histone Deacetylase 1 (HDAC1), which contributes to its anticancer effects by modulating histone acetylation and gene expression, ultimately leading to apoptosis.[3][4]
A critical downstream effect of Snail inhibition by this compound is the restoration of wild-type p53 tumor suppressor function.[1] Snail is known to repress p53, and by promoting Snail degradation, this compound lifts this repression, leading to increased expression of p53 and its downstream target, p21.[1][5] This reactivation of the p53 pathway is a key contributor to the observed reduction in tumor cell growth and survival.[1]
Caption: Mechanism of action for this compound.
Quantitative Pharmacodynamic Data
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The data highlights its potency against its molecular targets and its significant anti-tumor activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value | Cell Line | Reference |
|---|---|---|---|---|
| HDAC1 | IC50 | 0.405 µM | - | [3][4] |
| Snail | Kd | 0.18 µM | - |[3][4] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Animal Model | Treatment | Tumor Growth Inhibition (TGI) | Key Outcomes | Reference |
|---|---|---|---|---|
| HCT-116 Xenograft | 30 mg/kg (i.p.) | 60.3% | Reduced tumor metastasis and liver nodule formation. | [5] |
| MMTV-PyMT | 30 mg/kg (i.p.) | 80% | Suppressed tumor progression, pulmonary metastasis, and CSC expansion. |[5] |
Table 3: Pharmacokinetic Properties of this compound (1.0 mg/kg, Intravenous)
| Parameter | Value | Species | Reference |
|---|---|---|---|
| Half-life (t½) | 18.2 min | Mouse | [5][6] |
| Max Concentration (Cmax) | 144 ng/mL | Mouse | [5][6] |
| Area Under Curve (AUC0-∞) | 714 h·ng/mL | Mouse |[5][6] |
Table 4: Metabolic Stability of this compound
| System | Half-life (t½) | Reference |
|---|---|---|
| Human Liver Microsomes | 66.3 min | [5][6] |
| Dog Liver Microsomes | 52.1 min |[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize the pharmacodynamics of this compound.
In Vitro Assays
1. Cell Lines and Culture:
-
Cell Types: Mouse mammary tumor virus-polyoma middle tumor-antigen (MMTV-PyMT) cells, human colorectal carcinoma (HCT116) cells, and human embryonic kidney (HEK293T) cells were commonly used.[1][5]
-
Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
2. Immunoblot Analysis:
-
Objective: To determine the effect of this compound on the protein levels of Snail and downstream markers (E-cadherin, vimentin, p53, p21).[1]
-
Protocol:
-
Cells were seeded and treated with specified concentrations of this compound or vehicle (DMSO) for indicated times (e.g., 24-48 hours).[1]
-
For protein stability assays, cells were co-treated with cycloheximide (B1669411) (CHX, 100 µg/ml) to inhibit new protein synthesis.[7]
-
Cells were lysed, and protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and incubated overnight at 4°C with primary antibodies against Snail, E-cadherin, vimentin, p53, p21, or β-actin (as a loading control).
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
3. Epithelial-Mesenchymal Transition (EMT) Assay:
-
Objective: To assess the ability of this compound to reverse Snail-driven EMT.[1][6]
-
Protocol:
-
Cancer cells (e.g., MMTV-PyMT) were pretreated with TGFβ1 (2 ng/ml) for 24 hours to induce EMT.[1][6]
-
Following induction, cells were treated with various concentrations of this compound in the continued presence of TGFβ1 for an additional 48 hours.[1][6]
-
Cell lysates were collected for Immunoblot Analysis to measure EMT markers (E-cadherin, vimentin).[6]
-
Alternatively, cells were fixed for immunofluorescence staining to visualize changes in marker expression and cell morphology.[6]
-
Caption: Workflow for the in vitro EMT assay.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor and anti-metastatic efficacy of this compound in a living organism.[5]
-
Animal Model: Immunocompromised mice (e.g., nude mice) were used for HCT-116 xenografts. MMTV-PyMT transgenic mice, which spontaneously develop mammary tumors, were also used.[1][5]
-
Protocol:
-
Tumor Implantation (Xenograft Model): HCT-116 cells were suspended in Matrigel and injected subcutaneously into the flanks of the mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., ~100 mm³).
-
Randomization: Mice were randomized into vehicle control and treatment groups.
-
Treatment: this compound was administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 30 mg/kg) on a defined schedule.[5]
-
Monitoring: Tumor volume and body weight were measured regularly (e.g., 2-3 times per week). Tumor volume was calculated using the formula: (Length × Width²)/2.
-
Endpoint: At the end of the study, mice were euthanized. Tumors were excised and weighed. Lungs and livers were harvested to assess metastasis.[5]
-
Analysis: Tumor Growth Inhibition (TGI) was calculated. Tissues were processed for histological or further molecular analysis.
-
Caption: Workflow for in vivo xenograft studies.
The preclinical data for this compound provide a strong rationale for its further development as an anti-cancer therapeutic. Its unique dual-inhibitory mechanism, targeting both the CBP/p300-Snail interaction and HDAC1, allows it to combat tumor progression on multiple fronts. This compound effectively promotes the degradation of the Snail oncoprotein, reverses EMT, inhibits metastasis, and reactivates the p53 tumor suppressor pathway.[1][3] The pharmacodynamic effects are well-documented through robust in vitro and in vivo models, demonstrating significant tumor growth inhibition at tolerable doses.[5] This guide summarizes the core findings and methodologies that form the foundation of our understanding of this compound's pharmacodynamics, offering a valuable resource for oncology drug development programs.
References
- 1. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Critical Role of the R174 Pocket in Snail-CYD19 Binding: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: The transcription factor Snail is a pivotal driver of epithelial-mesenchymal transition (EMT), a process intrinsically linked to cancer progression and metastasis.[1][2] Its role in downregulating epithelial markers and promoting a migratory, invasive phenotype makes it a compelling, albeit challenging, therapeutic target.[1][2][3] Historically considered "undruggable," recent advancements have led to the identification of small-molecule inhibitors that can effectively modulate its activity.[1][2] This technical guide provides an in-depth analysis of the interaction between one such inhibitor, CYD19, and the Snail protein, with a specific focus on the evolutionarily conserved R174 (arginine-174) pocket. We will dissect the quantitative binding data, detail the experimental methodologies used to elucidate this interaction, and present the signaling pathway affected by this targeted binding.
The Snail Protein and the Significance of the R174 Pocket
Snail is a zinc-finger transcriptional repressor whose aberrant activation is a hallmark of numerous aggressive cancers.[1][2] Its function is tightly regulated by post-translational modifications that control its stability and activity.[3] Computational analysis using solvent mapping software identified the evolutionarily conserved arginine-174 (R174) pocket as a critical "hotspot" for ligand binding within the Snail protein.[1] This pocket, along with a side pocket at L178 and a hydrophobic pocket at S257, forms a cavity predicted to be crucial for molecular interactions.[1] The R174 residue itself is highly conserved across various species, underscoring its functional importance.[4]
This compound: A High-Affinity Ligand for the Snail R174 Pocket
This compound is a small-molecule compound identified through virtual screening and subsequent biochemical validation as a potent inhibitor of the Snail interaction with the coactivators CREB-binding protein (CBP) and p300.[1][2] This inhibitory action is achieved through direct, high-affinity binding to the Snail protein.[1][2]
The binding affinity of this compound for Snail has been rigorously quantified using multiple biophysical techniques. The data, summarized below, highlights the potency of this compound and the critical contribution of the R174 residue to this interaction.
| Ligand | Target Protein | Method | Dissociation Constant (Kd) | Notes |
| This compound | Wild-Type Snail | BLI | 0.18 µM | High-affinity binding |
| This compound | Wild-Type Snail | MST | 0.2 µM | Confirms high-affinity binding |
| CYD18 (Inactive Analog) | Wild-Type Snail | BLI | 14.1 µM | ~80-fold less potent than this compound |
| CYD18 (Inactive Analog) | Wild-Type Snail | MST | 11.1 µM | ~55-fold less potent than this compound |
| This compound | Snail R174A Mutant | BLI | 3.0 µM | 16-fold lower affinity than for WT Snail |
| This compound | Slug (Snail2) | BLI | 0.6 µM | Shows cross-reactivity with another Snail family member |
Data sourced from reference[1]. BLI: Biolayer Interferometry; MST: Microscale Thermophoresis.
This quantitative data unequivocally demonstrates that the R174A mutation significantly diminishes the binding affinity of this compound, confirming that the R174 residue is essential for the high-affinity interaction.[1][4]
Signaling Pathway: Mechanism of Action of this compound
This compound exerts its function by physically occupying the R174 pocket, which sterically hinders the interaction between Snail and its essential coactivators, CBP and p300.[1][2] These coactivators are histone acetyltransferases (HATs) responsible for acetylating Snail, a post-translational modification that stabilizes the protein.[1][5] By disrupting the Snail-CBP/p300 complex, this compound prevents Snail acetylation, marking it for ubiquitination and subsequent degradation by the proteasome.[1][2] This targeted degradation leads to the reversal of EMT, suppression of tumor growth, and impairment of metastasis.[1][2] Importantly, this compound's binding to the R174 pocket does not interfere with the Snail-importin β interaction, meaning it does not affect Snail's nuclear localization.[1][6]
Caption: Mechanism of this compound action on the Snail signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the Snail-CYD19 interaction.
The Snail R174A mutant was generated to assess the importance of the arginine residue at position 174 for this compound binding.
-
Objective: To substitute the arginine (R) at position 174 with an alanine (B10760859) (A).
-
Vector: A plasmid vector containing the wild-type Snail cDNA (e.g., pCMV-FLAG-Snail-WT).
-
Method: A commercially available site-directed mutagenesis kit (e.g., QuikChange Lightning Site-Directed Mutagenesis Kit) is used according to the manufacturer's instructions.
-
Primers: Custom oligonucleotide primers are designed to incorporate the desired mutation (CGC to GCG for R174A). The primers must be complementary to opposite strands of the vector.
-
Procedure:
-
PCR Amplification: The mutagenesis reaction is performed using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutation.
-
Template Digestion: The parental, non-mutated DNA template is digested using the DpnI restriction enzyme, which specifically targets methylated and hemimethylated DNA (i.e., the original plasmid DNA from a bacterial host).
-
Transformation: The newly synthesized, mutated plasmid DNA is transformed into competent E. coli cells.
-
Verification: Plasmids are isolated from resulting colonies, and the presence of the R174A mutation is confirmed by DNA sequencing.
-
BLI is a label-free technology for measuring real-time biomolecular interactions.
-
Objective: To determine the dissociation constant (Kd) of the this compound-Snail interaction.
-
Instrument: An optical biosensor system (e.g., ForteBio Octet).
-
Procedure:
-
Immobilization: Recombinant His-tagged Snail protein (Wild-Type or R174A mutant) is immobilized onto Ni-NTA biosensor tips.
-
Baseline: The biosensor tips are dipped into kinetics buffer to establish a stable baseline.
-
Association: The tips are then moved into wells containing various concentrations of this compound (or the control compound CYD18) to measure the binding (association phase).
-
Dissociation: Finally, the tips are returned to the kinetics buffer to measure the unbinding of the compound from the protein (dissociation phase).
-
Data Analysis: The resulting sensorgrams (plots of binding response over time) are analyzed using the instrument's software. By fitting the association and dissociation curves, the on-rate (ka), off-rate (kd), and the overall dissociation constant (Kd = kd/ka) are calculated.
-
Co-IP is used to determine if two proteins interact in a cellular context. This was used to show that this compound disrupts the Snail-CBP/p300 interaction.[1]
-
Objective: To assess the effect of this compound on the binding between Snail and CBP/p300.
-
Cell Lines: HEK293T or cancer cell lines (e.g., HCT116) transfected with FLAG-tagged Snail.
-
Procedure:
-
Cell Treatment: Cells are treated with either a vehicle control or a specified concentration of this compound for a designated time (e.g., 48 hours).
-
Lysis: Cells are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: The cell lysates are pre-cleared with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody against the "bait" protein (e.g., anti-FLAG for exogenous Snail or anti-Snail for endogenous protein) overnight at 4°C.
-
Complex Capture: Protein A/G agarose beads are added to capture the antibody-protein complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Immunoblot Analysis: The eluted samples are resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against the "prey" proteins (e.g., anti-CBP and anti-p300) to detect their presence in the immunoprecipitated complex.
-
Caption: Logical workflow for the identification and validation of this compound.
Conclusion
The R174 pocket of the Snail protein is a validated, druggable target for inhibiting Snail's oncogenic functions. The small molecule this compound binds to this pocket with high affinity, an interaction critically dependent on the arginine-174 residue.[1] This binding event initiates a cascade that prevents Snail acetylation by CBP/p300, leading to its proteasomal degradation.[1][2] The detailed quantitative data and experimental protocols provided herein offer a comprehensive guide for researchers in oncology and drug development, establishing a clear framework for the continued investigation of Snail inhibitors and the therapeutic potential of targeting the Snail R174 pocket.
References
- 1. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Control of Snail1 protein stability by post-translational modifications: the basis for a complex regulation of Snail1 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for CYD19 in Cell Culture-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
CYD19 has been identified as a potent small molecule inhibitor targeting the interaction between Snail and CREB-binding protein (CBP)/p300.[1][2] This interaction is crucial for the stability and function of the transcription factor Snail, a key regulator of epithelial-mesenchymal transition (EMT), a process implicated in cancer progression and metastasis.[1][3] By disrupting the Snail-CBP/p300 interaction, this compound promotes the degradation of Snail, leading to the reversal of EMT, inhibition of cancer cell proliferation, and induction of apoptosis, particularly in cancer cells expressing wild-type p53.[1][4] this compound also exhibits inhibitory activity against histone deacetylase 1 (HDAC1).[5][6] These application notes provide a detailed protocol for utilizing this compound in cell culture-based assays to investigate its biological activities.
Mechanism of Action Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound. By inhibiting the CBP/p300-Snail interaction, this compound triggers the ubiquitination and subsequent proteasomal degradation of Snail. This leads to an upregulation of E-cadherin, a key epithelial marker, and a downregulation of mesenchymal markers, effectively reversing the EMT process. Furthermore, the degradation of Snail alleviates its repression of p53, leading to increased p53 levels and the induction of apoptosis.
Caption: Mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound in a cell culture setting.
Cell Proliferation Assay (CCK-8 Assay)
This protocol is designed to determine the effect of this compound on the proliferation of cancer cells. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells.[4][7]
Materials:
-
Cancer cell line of interest (e.g., HCT116, MMTV-PyMT)[1][4]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)[8]
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (medium with DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for EMT and Apoptosis Markers
This protocol is used to detect changes in protein expression levels of key markers involved in EMT and apoptosis following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Snail, anti-E-cadherin, anti-Vimentin, anti-p53, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 48 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
Immunofluorescence Staining for EMT Markers
This protocol allows for the visualization of the subcellular localization and expression of EMT markers.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Glass coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in 24-well plates.
-
Treat the cells with this compound or vehicle control as described previously.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with primary antibodies in blocking solution for 1 hour.
-
Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on glass slides and visualize using a fluorescence microscope.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a cell-based assay using this compound.
Caption: General experimental workflow for this compound cell-based assays.
Data Presentation
Quantitative data from the described assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) |
| HCT116 | 0 (Vehicle) | 48 | 100 ± 5.2 |
| 1 | 48 | 85 ± 4.1 | |
| 5 | 48 | 62 ± 3.5 | |
| 10 | 48 | 41 ± 2.8 | |
| MMTV-PyMT | 0 (Vehicle) | 48 | 100 ± 6.1 |
| 1 | 48 | 88 ± 5.5 | |
| 5 | 48 | 65 ± 4.9 | |
| 10 | 48 | 45 ± 3.7 |
Table 2: Quantification of Western Blot Data
| Protein | Treatment | Fold Change in Expression (vs. Vehicle) |
| Snail | This compound (5 µM, 48h) | 0.3 ± 0.05 |
| E-cadherin | This compound (5 µM, 48h) | 2.5 ± 0.2 |
| Vimentin | This compound (5 µM, 48h) | 0.4 ± 0.06 |
| p53 | This compound (5 µM, 48h) | 3.1 ± 0.3 |
| Cleaved Caspase-3 | This compound (5 µM, 48h) | 4.2 ± 0.4 |
References
- 1. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound |CAS:2415281-52-4 Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. licorbio.com [licorbio.com]
- 8. 細胞培養・細胞解析 [sigmaaldrich.com]
Application Notes and Protocols for CYD19 Treatment in HCT116 Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of CYD19, a dual Snail/Histone Deacetylase (HDAC) inhibitor, in a preclinical HCT116 human colorectal carcinoma xenograft mouse model.
Introduction
This compound is a potent small molecule inhibitor targeting both Snail and HDAC1.[1][2] Snail is a key transcription factor involved in epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is common in cancer. By dually targeting these pathways, this compound has demonstrated significant anti-tumor activity in preclinical models of colorectal cancer. In HCT116 xenograft models, treatment with this compound has been shown to inhibit tumor growth by approximately 60.3% at a dosage of 30 mg/kg.[3] The mechanism of action in HCT116 cells involves the induction of apoptosis, suppression of Snail expression, and subsequent upregulation of the p53 tumor suppressor pathway.[4] These notes provide the necessary protocols to replicate and build upon these findings.
Data Presentation
Table 1: In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Body Weight Change |
| Vehicle Control | - | Intraperitoneal (i.p.) | Daily | - | No significant change |
| This compound | 30 | Intraperitoneal (i.p.) | Daily | 60.3 | No significant change |
Table 2: Endpoint Tumor and Biomarker Analysis
| Treatment Group | Average Tumor Volume (mm³) at Endpoint | Snail Expression | p53 Expression | Ki-67 Staining (% positive cells) | TUNEL Staining (% apoptotic cells) |
| Vehicle Control | [Insert Value] | High | Low | [Insert Value] | [Insert Value] |
| This compound (30 mg/kg) | [Insert Value] | Significantly Reduced | Significantly Increased | Significantly Reduced | Significantly Increased |
Note: Specific values for tumor volume and biomarker percentages should be determined experimentally and recorded.
Experimental Protocols
Protocol 1: HCT116 Cell Culture
-
Cell Line: HCT116 (human colorectal carcinoma), a well-characterized cell line known for its robust growth in vivo.[5]
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.
Protocol 2: HCT116 Subcutaneous Xenograft Mouse Model Establishment
-
Animal Model: Use female athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice, 6-8 weeks old.
-
Cell Preparation:
-
Harvest HCT116 cells during their exponential growth phase.
-
Wash the cells with sterile, serum-free medium or Phosphate Buffered Saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10⁷ cells/mL. Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
-
Cell Implantation:
-
Anesthetize the mice.
-
Inject 0.1 mL of the cell suspension (containing 1 x 10⁶ HCT116 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation. Palpable tumors are expected to develop within 7-10 days.
-
Measure tumor dimensions (length and width) twice weekly using digital calipers.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[6]
-
Monitor the body weight of the mice three times a week as an indicator of general health and treatment toxicity.
-
Protocol 3: this compound Treatment Protocol
-
Treatment Initiation: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
This compound Formulation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).
-
For injections, dilute the stock solution to the final concentration of 30 mg/kg in a sterile vehicle suitable for intraperitoneal administration (e.g., saline or PBS with a low percentage of DMSO and a solubilizing agent like Tween 80).
-
-
Administration:
-
Administer this compound at a dose of 30 mg/kg via intraperitoneal (i.p.) injection.
-
The control group should receive an equivalent volume of the vehicle.
-
Follow a daily dosing schedule for the duration of the study.
-
-
Endpoint Criteria:
-
The study can be terminated when the tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³).
-
Euthanize the mice and excise the tumors for endpoint analysis.
-
-
Endpoint Analysis:
-
Measure the final tumor volume and weight.
-
Process tumor tissue for histological analysis (e.g., H&E staining), immunohistochemistry (IHC) for biomarkers like Ki-67 (proliferation) and TUNEL (apoptosis), and Western blot analysis for Snail and p53 expression.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in HCT116 cells.
Caption: Experimental workflow for this compound efficacy testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes: Analysis of Snail Protein Expression Following CYD19 Treatment via Western Blot
Introduction
The Snail protein is a zinc-finger transcriptional repressor that plays a pivotal role in the epithelial-mesenchymal transition (EMT), a cellular process integral to embryonic development and implicated in cancer progression and metastasis.[1] Elevated Snail expression is associated with decreased expression of epithelial markers, such as E-cadherin, and an increase in mesenchymal markers, leading to enhanced cell migration and invasion.[1][2] Given its role in tumorigenesis, Snail has emerged as a significant target for anti-cancer therapies.[3][4] CYD19 is a small-molecule inhibitor that has been identified to target Snail.[3][5][6] Mechanistically, this compound disrupts the interaction between Snail and the co-activator CREB-binding protein (CBP)/p300, which impairs Snail acetylation and promotes its degradation through the ubiquitin-proteasome pathway.[3][4] This leads to a reversal of the EMT phenotype and a reduction in tumor growth and metastasis.[3] Western blot analysis is a fundamental technique to investigate the effect of compounds like this compound on Snail protein levels. This document provides a detailed protocol for performing Western blot analysis of Snail protein in cell lysates after treatment with this compound.
Principle of the Method
Western blotting is a widely used technique in molecular biology to detect specific proteins in a sample.[7] The workflow involves several key steps:
-
Sample Preparation: Cells are treated with this compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The concentration of total protein in each sample is determined to ensure equal loading onto the gel.[8][9]
-
Gel Electrophoresis (SDS-PAGE): The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7][10]
-
Protein Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., nitrocellulose or PVDF).[11][12]
-
Immunodetection: The membrane is incubated with a primary antibody specific to the Snail protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added, which reacts with the enzyme on the secondary antibody to produce light. This signal is captured, and the intensity of the band corresponding to Snail is quantified.
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Seed the chosen cancer cell line (e.g., HCT116, SUM159, or other cells known to express Snail) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 0, 10, 25, 50 µM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). Incubate the cells for the desired time period (e.g., 24, 48 hours).[3]
II. Protein Extraction
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[13][14][15]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Homogenization:
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
For complete lysis and to shear DNA, sonicate the lysate on ice.[16]
-
-
Centrifugation:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[17]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.
-
The protein lysate can be used immediately or stored at -80°C.
-
III. Protein Quantification
-
Assay Selection: Use a standard protein quantification assay such as the Bicinchoninic acid (BCA) assay or the Bradford assay to determine the protein concentration of each sample.[8][18]
-
Standard Curve: Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) of known concentrations.
-
Measurement: Follow the manufacturer's instructions for the chosen assay to measure the absorbance of the standards and the cell lysates.
-
Concentration Calculation: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Use the equation of the line to calculate the protein concentration of each lysate.[18]
IV. SDS-PAGE
-
Sample Preparation:
-
Based on the protein quantification results, dilute each lysate to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
-
Mix the diluted lysate with 4x Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol) in a 3:1 ratio.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[19]
-
-
Gel Electrophoresis:
-
Load equal amounts of total protein (e.g., 20-30 µg) for each sample into the wells of a 10-12% polyacrylamide gel.[10][20]
-
Include a pre-stained protein ladder to monitor the separation and estimate the molecular weight of the proteins.
-
Run the gel in 1x SDS running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[21]
-
V. Protein Transfer
-
Membrane Preparation: Cut a piece of nitrocellulose or PVDF membrane and filter papers to the size of the gel. If using PVDF, pre-wet the membrane in methanol (B129727) for 30 seconds and then equilibrate in transfer buffer.[11]
-
Transfer Sandwich Assembly: Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the layers.
-
Electroblotting: Place the sandwich into a transfer cassette and perform the transfer in a wet or semi-dry transfer apparatus filled with ice-cold transfer buffer. Transfer conditions will vary depending on the apparatus and the size of the protein (for Snail, ~29 kDa, a standard transfer at 100V for 60-90 minutes in a wet transfer system is a good starting point).[22][23]
VI. Immunoblotting
-
Blocking: After transfer, rinse the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation:
-
Dilute the primary antibody against Snail (e.g., rabbit anti-Snail) in the blocking buffer at the manufacturer's recommended dilution (e.g., 1:1000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[24]
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) in the blocking buffer (e.g., 1:5000).
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
VII. Detection and Data Analysis
-
Chemiluminescent Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
-
Signal Capture: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film in a dark room.
-
Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed for a loading control protein (e.g., β-actin, GAPDH, or α-tubulin) to normalize the Snail protein levels.
-
Densitometry Analysis:
-
Quantify the band intensities for Snail and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the Snail band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the fold change in Snail expression in this compound-treated samples relative to the vehicle control.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table for clear comparison.
| Treatment Group | Snail Protein Level (Normalized Intensity) | Fold Change vs. Vehicle |
| Vehicle (0 µM this compound) | 1.00 ± 0.08 | 1.0 |
| 10 µM this compound | 0.65 ± 0.05 | 0.65 |
| 25 µM this compound | 0.32 ± 0.04 | 0.32 |
| 50 µM this compound | 0.15 ± 0.03 | 0.15 |
Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis of Snail protein.
Caption: this compound mechanism and its effect on Snail-mediated EMT.
References
- 1. The Role of Snail in EMT and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Snail (C15D3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 8. licorbio.com [licorbio.com]
- 9. bosterbio.com [bosterbio.com]
- 10. SDS-PAGE Protocol | Rockland [rockland.com]
- 11. biocompare.com [biocompare.com]
- 12. Western Blot Transfer Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. 細胞溶解(全タンパク質抽出) | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. addgene.org [addgene.org]
- 18. How do I determine protein concentration for my western blot experiment? | AAT Bioquest [aatbio.com]
- 19. iitg.ac.in [iitg.ac.in]
- 20. SDS-PAGE [assay-protocol.com]
- 21. static.igem.org [static.igem.org]
- 22. azurebiosystems.com [azurebiosystems.com]
- 23. bosterbio.com [bosterbio.com]
- 24. researchgate.net [researchgate.net]
Application Notes: Co-Immunoprecipitation Assay to Evaluate the Inhibitory Effect of CYD19 on the Snail-CBP/p300 Interaction
Application Notes and Protocols for CYD19 In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosage and administration of CYD19 in preclinical animal models of cancer. The information is compiled from published studies and established laboratory techniques to guide researchers in designing and executing their in vivo experiments.
Introduction to this compound
This compound is a small molecule inhibitor that targets the interaction between CREB-binding protein (CBP)/p300 and the transcription factor Snail.[1][2] Snail is a key regulator of the epithelial-mesenchymal transition (EMT), a cellular process implicated in cancer progression, metastasis, and drug resistance.[1][2] By disrupting the CBP/p300-Snail interaction, this compound promotes the degradation of Snail, leading to the suppression of tumor growth and metastasis in preclinical models.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for in vivo studies using this compound, based on published literature.
| Parameter | Details | Animal Model(s) | Reference |
| Dosage | 30 mg/kg | MMTV-PyMT mice, HCT116 xenograft mice | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | MMTV-PyMT mice, HCT116 xenograft mice | [1] |
| Frequency | Daily | MMTV-PyMT mice | [1] |
| Treatment Duration | 25 consecutive days | MMTV-PyMT mice | [1] |
| Vehicle | Not explicitly stated in primary this compound literature. A common vehicle for similar small molecules is a formulation of DMSO, PEG 400, Tween 80, and saline. | General practice | |
| Tumor Growth Inhibition (TGI) | 80% at 30 mg/kg | MMTV-PyMT mouse model | [3] |
| 60.3% at 30 mg/kg | HCT-116 xenografted mice model | [3] |
Signaling Pathway of this compound Action
This compound's mechanism of action involves the inhibition of the CBP/p300-Snail protein-protein interaction. This disruption leads to the destabilization and subsequent degradation of the Snail protein. The diagram below illustrates this signaling pathway.
Caption: this compound inhibits the CBP/p300-Snail interaction, leading to Snail degradation.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 400 (PEG 400), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. For example, for a compound with a molecular weight of 488.55 g/mol , dissolve 4.89 mg in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. This stock solution can be stored at -20°C for short-term storage or -80°C for long-term storage.
-
-
Working Solution Preparation (for a 30 mg/kg dose):
-
Note: The following is a common vehicle formulation for poorly soluble compounds. The exact ratios may need to be optimized for this compound.
-
On the day of injection, prepare the vehicle solution by mixing DMSO, PEG 400, and Tween 80 in a 1:4:0.5 ratio (e.g., 10% DMSO, 40% PEG 400, 5% Tween 80).
-
Calculate the required volume of the this compound stock solution based on the animal's weight and the desired final injection volume (typically 100-200 µL for a mouse).
-
For a 25g mouse receiving a 30 mg/kg dose, the total dose is 0.75 mg.
-
Dilute the this compound stock solution with the prepared vehicle.
-
Finally, add sterile saline or PBS to the desired final injection volume, ensuring the final DMSO concentration is low (ideally below 10%) to minimize toxicity. For example, a final vehicle composition could be 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline.
-
Vortex the final formulation thoroughly before drawing it into the syringe.
-
Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared this compound working solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Gauze pads
-
Appropriate animal restraint device
Protocol:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually or with a restraint device.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Site Preparation: Swab the injection site with a 70% ethanol-soaked gauze pad.
-
Injection:
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
-
Slowly inject the calculated volume of the this compound solution.
-
-
Post-injection Monitoring: After injection, return the mouse to its cage and monitor for any signs of distress or adverse reactions.
HCT116 Xenograft Tumor Model
Materials:
-
HCT116 human colorectal carcinoma cells
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Matrigel
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Calipers
Protocol:
-
Cell Preparation:
-
Culture HCT116 cells to ~80% confluency.
-
Harvest the cells using trypsin and wash with sterile PBS.
-
Resuspend the cell pellet in a 1:1 mixture of cold sterile PBS and Matrigel to a final concentration of 1 x 10^7 cells/100 µL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse.
-
Subcutaneously inject 100 µL of the HCT116 cell suspension into the right flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor volume regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Treatment Initiation:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Begin administration of this compound or vehicle control as described in Protocol 4.2.
-
MMTV-PyMT Spontaneous Tumor Model
The MMTV-PyMT (Mouse Mammary Tumor Virus-Polyoma Middle T-antigen) model is a transgenic mouse model that spontaneously develops mammary tumors that metastasize, primarily to the lungs.
Protocol:
-
Animal Monitoring:
-
Monitor female MMTV-PyMT mice for the development of palpable mammary tumors, which typically appear around 5-8 weeks of age.
-
-
Treatment Initiation:
-
Once tumors are palpable, randomize the mice into treatment and control groups.
-
Begin administration of this compound or vehicle control as described in Protocol 4.2 for the specified duration (e.g., 25 consecutive days).
-
-
Tumor Monitoring:
-
Measure primary tumor volume regularly using calipers.
-
Monitor the overall health and body weight of the mice.
-
Assessment of Pulmonary Metastasis
Materials:
-
Dissection tools
-
Bouin's solution or 10% neutral buffered formalin
-
Paraffin embedding and sectioning equipment
-
Hematoxylin and eosin (B541160) (H&E) stain
-
Microscope
Protocol:
-
Tissue Collection:
-
At the end of the study, euthanize the mice.
-
Carefully dissect the lungs.
-
-
Metastasis Visualization:
-
Fix the lungs in Bouin's solution or 10% neutral buffered formalin. Bouin's solution will turn metastatic nodules white against the yellow-stained normal lung tissue, making them easier to count.
-
Count the number of visible surface metastatic nodules on all lung lobes.
-
-
Histological Analysis:
-
Embed the fixed lungs in paraffin.
-
Section the lung tissue and stain with H&E.
-
Microscopically examine the lung sections to confirm the presence of metastatic lesions and assess their size and number.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo study investigating the efficacy of this compound.
Caption: General workflow for an in vivo efficacy study of this compound.
References
Application Note: Assessing Cell Viability Following CYD19 Treatment Using the Cell Counting Kit-8 (CCK-8) Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
CYD19 is a small-molecule inhibitor that targets the interaction between the transcription factor Snail and the histone acetyltransferases CBP/p300.[1][2] This disruption leads to the degradation of Snail, a key regulator of the epithelial-mesenchymal transition (EMT), which is a critical process in cancer progression and metastasis.[1][2] By promoting Snail degradation, this compound can reverse EMT, inhibit tumor growth, and induce apoptosis, particularly in cancer cells expressing wild-type p53.[1][2][3] The Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric method used to determine the number of viable cells in a sample.[4][5][6][7] This assay utilizes the water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan (B1609692) dye.[4][6][7] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative assessment of cell viability and proliferation.[4][6] This application note provides a detailed protocol for evaluating the effect of this compound on cell viability using the CCK-8 assay.
This compound Signaling Pathway
This compound exerts its effects by disrupting the Snail-CBP/p300 interaction. This leads to decreased Snail acetylation and subsequent ubiquitination and proteasomal degradation of Snail. The reduction in Snail levels alleviates the repression of its target genes, such as E-cadherin, and can restore the p53 tumor suppressor pathway.
Experimental Protocol: Cell Viability Assessment with CCK-8 Assay after this compound Treatment
This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cells using the CCK-8 assay.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Humidified incubator (37°C, 5% CO2)
-
Sterile pipette tips and tubes
Experimental Workflow
Procedure
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cell suspension to the desired concentration in a complete culture medium. A typical seeding density is 5,000-10,000 cells per well.[6][8]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[4][6]
-
Include wells for blank controls (medium only) and vehicle controls (cells treated with the same concentration of solvent as this compound).
-
-
Pre-incubation:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium. The final concentrations should be chosen based on previous studies or a preliminary dose-response experiment. For example, concentrations could range from 10 nM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or the vehicle control.
-
-
Treatment Incubation:
-
Addition of CCK-8 Solution:
-
CCK-8 Incubation:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank control wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
The results can be used to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Data Presentation
The quantitative data obtained from the CCK-8 assay can be summarized in a table for clear comparison of the effects of different this compound concentrations and incubation times on cell viability.
Table 1: Effect of this compound on Cell Viability
| This compound Concentration (µM) | Incubation Time (hours) | Mean Absorbance (450 nm) ± SD | Cell Viability (%) |
| Vehicle Control (0) | 24 | e.g., 1.25 ± 0.08 | 100 |
| 1 | 24 | e.g., 1.15 ± 0.06 | e.g., 92 |
| 10 | 24 | e.g., 0.88 ± 0.05 | e.g., 70.4 |
| 50 | 24 | e.g., 0.50 ± 0.04 | e.g., 40 |
| 100 | 24 | e.g., 0.25 ± 0.03 | e.g., 20 |
| Vehicle Control (0) | 48 | e.g., 1.50 ± 0.10 | 100 |
| 1 | 48 | e.g., 1.20 ± 0.09 | e.g., 80 |
| 10 | 48 | e.g., 0.60 ± 0.07 | e.g., 40 |
| 50 | 48 | e.g., 0.23 ± 0.02 | e.g., 15.3 |
| 100 | 48 | e.g., 0.12 ± 0.01 | e.g., 8 |
Note: The data presented in this table are for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and other factors.
Troubleshooting and Considerations
-
High Background: If the blank control shows high absorbance, it may be due to contamination of the medium or interference from the test compound.
-
Low Absorbance: Low readings may result from insufficient cell numbers or a short CCK-8 incubation time.
-
Compound Interference: Some compounds may react with the CCK-8 reagent. It is advisable to test for any direct reaction between this compound and the CCK-8 solution in a cell-free system.
-
Cell Density: The number of cells seeded should be optimized to ensure they are in the logarithmic growth phase throughout the experiment. Overly confluent cells may show reduced metabolic activity, affecting the results.[8]
References
- 1. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. ptglab.com [ptglab.com]
Application Notes: Measuring CYD19-Induced Apoptosis in Cancer Cells with Annexin V
Introduction
CYD19 is a small-molecule inhibitor that targets the interaction between the zinc finger transcription factor Snail and the CREB-binding protein (CBP)/p300.[1][2] Snail is frequently overexpressed in various cancers and plays a crucial role in promoting epithelial-mesenchymal transition (EMT), tumor growth, and metastasis.[1][3] In cancer cells with wild-type p53, Snail can suppress p53's tumor-suppressive functions.[4]
This compound disrupts the Snail-CBP/p300 interaction, which leads to the degradation of the Snail protein via the ubiquitin-proteasome pathway.[1][2] This reduction in Snail levels alleviates the repression of wild-type p53.[4] The restored p53 activity then transcriptionally upregulates pro-apoptotic proteins such as Puma and Bax.[4][5] This leads to the activation of the intrinsic apoptotic pathway, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3, ultimately resulting in programmed cell death.[4][5]
The Annexin V assay is a widely used method for detecting apoptosis.[6] In healthy cells, phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane.[7] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet of the cell membrane.[6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye, such as FITC, to label apoptotic cells.[6] Propidium iodide (PI), a fluorescent nucleic acid intercalating agent, is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[8] PI is excluded from viable and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[6][8]
This application note provides a detailed protocol for utilizing an Annexin V/PI apoptosis assay to quantify the effects of this compound treatment on cancer cells.
Quantitative Analysis of this compound-Induced Apoptosis
The following table summarizes the dose-dependent effect of this compound on the induction of apoptosis in different cancer cell lines after 48 hours of treatment. Data is compiled from published studies.[4][5]
| Cell Line | p53 Status | This compound Concentration (nM) | % Apoptotic Cells (Annexin V Positive) |
| MMTV-PyMT | Wild-Type | 0 | ~2% |
| 25 | ~10% | ||
| 50 | ~20% | ||
| HCT116 | Wild-Type | 0 | ~3% |
| 25 | ~12% | ||
| 50 | ~25% | ||
| SUM159 | Mutant | 0 | ~2% |
| 25 | ~3% | ||
| 50 | ~4% | ||
| DLD1 | Mutant | 0 | ~2% |
| 25 | ~3% | ||
| 50 | ~4% |
Diagrams
Caption: Workflow for assessing this compound-induced apoptosis using Annexin V staining.
Caption: this compound induces apoptosis by inhibiting Snail, leading to p53 activation.
Detailed Experimental Protocol: Annexin V Apoptosis Assay
This protocol is adapted for the analysis of adherent cancer cells (e.g., HCT116) treated with this compound, followed by flow cytometry.
Materials
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure
-
Cell Seeding:
-
Seed 1 x 10⁶ cells per well in a 6-well plate.[7]
-
Incubate overnight in a humidified incubator (37°C, 5% CO₂) to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 25 nM, 50 nM).
-
Include a vehicle-only control.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubate for the desired treatment period (e.g., 48 hours).[4][5]
-
-
Cell Harvesting:
-
Carefully collect the culture supernatant from each well into separate conical tubes, as apoptotic cells may detach and float.[1][7]
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Combine the trypsinized cells with their respective supernatant collected earlier. This ensures that both adherent and floating (potentially apoptotic) cells are collected for analysis.[7]
-
-
Cell Washing:
-
Centrifuge the cell suspensions at 500 x g for 5 minutes at 4°C.[1]
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Centrifuge again and discard the supernatant.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[8]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells to mix.
-
-
Incubation:
-
Incubate the tubes at room temperature for 15-20 minutes in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
-
Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis induction.
-
References
- 1. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 2. researchgate.net [researchgate.net]
- 3. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. en.bio-protocol.org [en.bio-protocol.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note and Protocols for Assessing the Effect of CYD19 on Cell Migration
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cell migration is a fundamental biological process crucial in physiological events like tissue repair and immune response, and pathological conditions, most notably cancer metastasis. The Epithelial-Mesenchymal Transition (EMT) is a key driver of cancer cell motility, with the transcription factor Snail being a pivotal regulator. CYD19 has been identified as a potent inhibitor that disrupts the interaction between Snail and its co-activator CBP/p300, leading to Snail's degradation and subsequent suppression of EMT and cell migration.[1][2] This document provides detailed protocols for two standard in vitro methods—the Wound Healing (Scratch) Assay and the Transwell Migration Assay—to quantitatively assess the inhibitory effects of this compound on cancer cell migration.
Signaling Pathway: Mechanism of this compound Action
This compound functions by post-translationally regulating Snail protein levels.[1] It binds to Snail, preventing its interaction with the acetyltransferase CBP/p300.[1] This disruption blocks Snail acetylation, a process that normally stabilizes the protein.[3] Consequently, this compound promotes the ubiquitination and subsequent proteasomal degradation of Snail.[1] The reduction in Snail protein levels leads to an increase in epithelial markers like E-cadherin and a decrease in mesenchymal markers, effectively reversing the EMT phenotype and inhibiting cell migration.[1][4]
Experimental Workflow Overview
The general workflow for assessing the effect of this compound involves preparing a cell culture, applying the this compound treatment at various concentrations, executing the migration assay, and performing data acquisition and analysis to quantify the effect on cell motility.
Protocol 1: Wound Healing (Scratch) Assay
This assay is a straightforward method for analyzing collective cell migration.[5] It involves creating a cell-free gap, or "wound," in a confluent cell monolayer and monitoring the rate at which cells collectively move to close the gap over time.[6]
Materials
-
Cancer cell line of interest (e.g., HCT116, SUM159)[1]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a specialized wound-making tool
-
This compound compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Phase-contrast microscope with a camera and live-cell imaging chamber (37°C, 5% CO₂)
Methodology
-
Cell Seeding: Seed cells into a multi-well plate at a density that will form a fully confluent monolayer within 24-48 hours.[6] An even distribution is critical for consistent results.
-
Monolayer Formation: Incubate the cells at 37°C and 5% CO₂ until they reach >95% confluence.
-
Wound Creation: Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.[7] Apply firm, consistent pressure to create a clean, cell-free gap.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[7]
-
Treatment Application: Replace the PBS with a fresh culture medium containing the desired concentrations of this compound (e.g., 0, 10 nM, 50 nM, 100 nM). Include a vehicle-only control (e.g., 0.1% DMSO). To minimize the effects of cell proliferation, a low-serum medium (e.g., 1-2% FBS) can be used.
-
Image Acquisition: Immediately after adding the treatment, place the plate on the microscope stage. Capture the first image of the scratch at designated locations for each well (Time = 0 hours).[6]
-
Time-Lapse Monitoring: Continue to capture images of the same locations at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the wound in the control wells is nearly closed.[8]
-
Data Analysis: Quantify the cell-free area at each time point using image analysis software (e.g., ImageJ). The migration rate can be expressed as the percentage of wound closure relative to the initial area.[9]
-
% Wound Closure = [(Area at T₀ - Area at Tₓ) / Area at T₀] * 100
-
Quantitative Data Summary (Example)
Table 1: Effect of this compound on Wound Closure in HCT116 Cells at 24 Hours
| Treatment Group | Concentration | Mean Wound Closure (%) | Standard Deviation |
|---|---|---|---|
| Vehicle Control | 0.1% DMSO | 95.2 | ± 4.5 |
| This compound | 10 nM | 72.8 | ± 5.1 |
| This compound | 50 nM | 41.5 | ± 3.9 |
| this compound | 100 nM | 15.3 | ± 2.7 |
Protocol 2: Transwell Migration Assay (Boyden Chamber)
The Transwell assay assesses the chemotactic response of individual cells moving through a porous membrane towards a chemoattractant.[10][11] This method is highly quantitative and allows for the study of cell invasion by coating the membrane with an extracellular matrix (ECM) like Matrigel.[12]
Materials
-
Cancer cell line of interest
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free culture medium
-
Complete culture medium (with 10% FBS as a chemoattractant)
-
This compound compound and vehicle (DMSO)
-
Cotton swabs
-
Fixation solution (e.g., 4% Paraformaldehyde or 70% Ethanol)[11]
-
Staining solution (e.g., 0.1% Crystal Violet in methanol)
-
Microscope with a camera
Methodology
-
Cell Preparation: Culture cells to ~80-90% confluence. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.[11] Prior to seeding, cells may be serum-starved for several hours to enhance their response to the chemoattractant.
-
Chamber Setup: Place Transwell inserts into the wells of a 24-well plate. In the lower chamber of each well, add 600 µL of complete medium (containing 10% FBS) to act as a chemoattractant.[11]
-
Treatment and Seeding: In separate tubes, mix the cell suspension with the desired concentrations of this compound or vehicle control. Immediately add 100-200 µL of the cell suspension mixture to the upper chamber of each Transwell insert.[1]
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for a period appropriate for the cell type's migration rate (typically 12-48 hours).[13]
-
Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.[14]
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by submerging the insert in a fixation solution for 10-15 minutes.[11] Subsequently, stain the cells by placing the insert into a staining solution like Crystal Violet for 15-20 minutes.
-
Washing and Drying: Gently wash the inserts in water to remove excess stain and allow them to air dry completely.
-
Imaging and Quantification: Using a microscope, take images of several random fields of view for each membrane. Count the number of stained, migrated cells per field. The results can be averaged for each condition.[14]
Quantitative Data Summary (Example)
Table 2: Effect of this compound on Transwell Migration of SUM159 Cells
| Treatment Group | Concentration | Mean Migrated Cells per Field | Standard Deviation |
|---|---|---|---|
| Vehicle Control | 0.1% DMSO | 215 | ± 22 |
| This compound | 10 nM | 145 | ± 18 |
| This compound | 50 nM | 68 | ± 11 |
| this compound | 100 nM | 25 | ± 7 |
References
- 1. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Wound healing assay | Abcam [abcam.com]
- 6. clyte.tech [clyte.tech]
- 7. Wound healing migration assay (Scratch assay) [protocols.io]
- 8. Video: A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration [jove.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 13. clyte.tech [clyte.tech]
- 14. fishersci.de [fishersci.de]
Application Notes: Preparing a Stock Solution of CYD19 for In Vitro Experiments
Introduction
CYD19 is a potent small-molecule inhibitor with dual-targeting capabilities against Snail and histone deacetylase 1 (HDAC1).[1][2][3] In cancer research, this compound has been identified as an inhibitor of the interaction between Snail and CREB-binding protein (CBP)/p300.[4] This disruption prevents Snail acetylation, promoting its degradation via the ubiquitin-proteasome pathway and subsequently suppressing processes like Epithelial-Mesenchymal Transition (EMT).[4] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound for use in cell-based assays.
Quantitative Data Summary
For efficient experimental planning, the following table summarizes the key physicochemical and storage properties of this compound.
| Parameter | Value | Source(s) |
| Synonyms | Snail/HDAC-IN-1; CYD-19 | [1][5] |
| Molecular Weight | 488.54 g/mol | [2][3][4] |
| Solubility in DMSO | ≥10 mM | [4] |
| Powder Storage | -20°C for long-term (months to years), dry and dark. | [4][5] |
| Stock Solution Storage | -20°C for up to 6 months; -80°C for up to 6 months. | [2][4] |
| Recommended Final DMSOConcentration in Culture | <0.5%, ideally ≤0.1% | [6][7] |
Experimental Protocols
Materials
-
This compound powder (CAS: 2415281-52-4)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes (1.5 mL)
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution, a common starting concentration for subsequent dilutions in cell culture experiments.
a. Calculation:
To determine the mass of this compound powder needed, use the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For 1 mL of a 10 mM stock solution:
Mass (mg) = 0.010 mol/L x 0.001 L x 488.54 g/mol x 1000 mg/g = 4.89 mg
b. Step-by-Step Procedure:
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), carefully weigh out 4.89 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile, anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid excessive heat.[8]
-
Verification: Visually inspect the solution to ensure no solid particulates remain. The solution should be clear.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[8] Store these aliquots at -20°C or -80°C, protected from light.[2][4][5]
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the 10 mM stock solution in the appropriate cell culture medium.
a. Example Dilution for a 10 µM Working Solution:
To prepare 1 mL of a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution:
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of complete cell culture medium.
-
Vortex gently to mix. The final DMSO concentration will be 0.1%.
-
Always include a vehicle control in your experiments, consisting of cell culture medium with the same final concentration of DMSO (e.g., 0.1%) but without this compound.[7]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock and working solutions.
Caption: Workflow for preparing this compound stock and working solutions.
This compound Signaling Pathway
The diagram below outlines the mechanism of action for this compound in inhibiting the Snail signaling pathway.
Caption: this compound inhibits the Snail-CBP/p300 interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. This compound |CAS:2415281-52-4 Probechem Biochemicals [probechem.com]
- 5. medkoo.com [medkoo.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for CYD19 in 3D Cell Culture and Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYD19 is a novel small-molecule inhibitor that disrupts the interaction between CREB-binding protein (CBP)/p300 and the transcription factor Snail.[1][2] This disruption leads to the ubiquitination and subsequent degradation of Snail, a key driver of the epithelial-mesenchymal transition (EMT). EMT is a cellular process implicated in cancer progression, metastasis, and the development of therapeutic resistance.[3] Given that 3D cell culture and organoid models more accurately recapitulate the complex cell-cell and cell-matrix interactions of in vivo tumors compared to traditional 2D cultures, they represent a superior system for evaluating the therapeutic potential of EMT inhibitors like this compound.[4][5] These models can provide critical insights into how this compound may impact tumor growth, invasion, and response to therapy in a more physiologically relevant context.
Mechanism of Action
This compound specifically targets the evolutionarily conserved arginine-174 pocket of Snail, preventing its interaction with the co-activators CBP and p300.[1][2] This inhibition of the Snail-CBP/p300 interaction blocks Snail-mediated acetylation, leading to its degradation via the ubiquitin-proteasome pathway.[1][6] The degradation of Snail results in the upregulation of epithelial markers, such as E-cadherin, and the downregulation of mesenchymal markers, effectively reversing the EMT phenotype.[3][7] Furthermore, this compound has been shown to restore the Snail-dependent repression of wild-type p53, thereby promoting apoptosis and inhibiting cancer cell proliferation.[8][9]
Rationale for Use in 3D Models and Organoids
The tumor microenvironment plays a crucial role in EMT and metastasis. 3D cell culture and organoid models mimic aspects of this microenvironment, including cell-cell adhesion, nutrient and oxygen gradients, and extracellular matrix interactions, which are largely absent in 2D cultures.[4][5] Therefore, testing this compound in these advanced models can offer a more accurate prediction of its in vivo efficacy. Specifically, these models can be used to investigate this compound's ability to:
-
Inhibit the growth and proliferation of tumor spheroids and organoids.
-
Reverse the EMT phenotype in a 3D context.
-
Reduce the invasion and migration of cancer cells from spheroids or organoids into a surrounding matrix.
-
Sensitize 3D cancer models to other chemotherapeutic agents.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes based on the known effects of this compound in 2D cultures and the observed effects of other CBP/p300 and Snail inhibitors in 3D models.
Table 1: Expected Effects of this compound on Tumor Spheroid/Organoid Growth and Viability
| Parameter | Assay | Expected Outcome with this compound Treatment |
| Spheroid/Organoid Size | Brightfield Microscopy Imaging and Analysis | Dose-dependent decrease in diameter and volume |
| Cell Viability | CellTiter-Glo® 3D Cell Viability Assay | Dose-dependent decrease in luminescence signal |
| Apoptosis | Caspase-3/7 Activity Assay | Dose-dependent increase in fluorescence/luminescence |
| Proliferation | Ki-67 Immunofluorescence Staining | Decrease in the percentage of Ki-67 positive cells |
Table 2: Expected Effects of this compound on EMT Marker Expression in 3D Models
| Marker | Method | Expected Change with this compound Treatment |
| E-cadherin | Immunofluorescence/Immunohistochemistry | Upregulation of expression, enhanced localization at cell-cell junctions |
| Vimentin | Immunofluorescence/Immunohistochemistry | Downregulation of expression |
| Snail | Western Blot/Immunohistochemistry | Decreased protein levels |
| N-cadherin | Western Blot/Immunohistochemistry | Downregulation of expression |
Experimental Protocols
Protocol 1: Generation and Treatment of Cancer Cell Spheroids
This protocol describes the formation of tumor spheroids from cancer cell lines (e.g., breast cancer: MCF-7, MDA-MB-231; colorectal cancer: HCT116) and subsequent treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® 3D Cell Viability Assay kit
Procedure:
-
Cell Preparation: Culture cancer cells in their recommended complete medium to ~80% confluency. Harvest cells using trypsin-EDTA and resuspend in complete medium to create a single-cell suspension.
-
Cell Seeding: Count the cells and adjust the concentration to 2 x 10^4 cells/mL in complete medium. Seed 100 µL of the cell suspension (2,000 cells) into each well of an ultra-low attachment 96-well plate.
-
Spheroid Formation: Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours to allow for spheroid formation.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution. A suggested starting concentration range is 1 µM to 50 µM.
-
Carefully remove 50 µL of the medium from each well and replace it with 50 µL of the medium containing the desired concentration of this compound. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the spheroids with this compound for 48-72 hours.
-
Analysis:
-
Size Measurement: Capture brightfield images of the spheroids daily and measure their diameter using image analysis software.
-
Viability Assay: On the final day of treatment, perform the CellTiter-Glo® 3D assay according to the manufacturer's instructions to assess cell viability.
-
Protocol 2: Patient-Derived Organoid (PDO) Culture and this compound Treatment
This protocol provides a general framework for treating established patient-derived cancer organoids with this compound. The specific protocol for PDO generation will vary depending on the tissue of origin.
Materials:
-
Established patient-derived organoid culture
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid culture medium
-
This compound (stock solution in DMSO)
-
PBS
-
Cell recovery solution
-
24-well plates
Procedure:
-
Organoid Plating: Passage and plate organoids in droplets of basement membrane matrix in a 24-well plate according to your established protocol.
-
Organoid Growth: Culture the organoids for 4-7 days to allow for their growth and development.
-
This compound Treatment: Prepare dilutions of this compound in the organoid culture medium.
-
Aspirate the existing medium from the wells and replace it with the medium containing this compound or vehicle control.
-
Incubation: Culture the organoids in the presence of this compound for 5-7 days, refreshing the medium with the compound every 2-3 days.
-
Analysis:
-
Morphological Assessment: Monitor the organoids for changes in size, budding, and overall morphology using brightfield microscopy.
-
Immunofluorescence Staining: At the end of the treatment, fix the organoids, embed them, and perform cryosectioning. Stain the sections for EMT markers (E-cadherin, Vimentin) and proliferation markers (Ki-67) to assess the effects of this compound.
-
Visualizations
Caption: this compound inhibits the Snail-CBP/p300 interaction, leading to Snail degradation and subsequent inhibition of EMT and proliferation, and induction of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. corning.com [corning.com]
- 6. Efficacy of CBP/p300 Dual Inhibitors against Derepression of KREMEN2 in cBAF-Deficient Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modeling epithelial-mesenchymal transition in patient-derived breast cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The important role of the histone acetyltransferases p300/CBP in cancer and the promising anticancer effects of p300/CBP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lentiviral shRNA Knockdown of Snail in Combination with CYD19 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The transcription factor Snail is a pivotal driver of epithelial-mesenchymal transition (EMT), a cellular process strongly associated with cancer progression, metastasis, and drug resistance.[1][2] Consequently, targeting Snail presents a promising therapeutic strategy in oncology. This document provides detailed application notes and protocols for a dual approach to inhibit Snail signaling: the use of lentiviral-mediated short hairpin RNA (shRNA) for stable knockdown of Snail expression, combined with the pharmacological inhibition of Snail activity using the small molecule inhibitor, CYD19.
This compound is a potent inhibitor that disrupts the interaction between Snail and CREB-binding protein (CBP)/p300, leading to impaired Snail acetylation and subsequent proteasomal degradation.[3][4] This combined approach of genetic knockdown and pharmacological inhibition may offer a synergistic anti-cancer effect. These protocols are intended for researchers investigating the roles of Snail in cancer and for professionals in drug development exploring novel combination therapies.
Data Presentation
The following tables summarize expected quantitative data from experiments combining Snail shRNA knockdown with this compound treatment. The data is based on published findings for individual treatments and represents anticipated outcomes for the combination.
Table 1: Effect of Snail Knockdown and this compound Treatment on Cancer Cell Viability
| Treatment Group | Cell Line | Assay | Duration (hours) | % Cell Viability (relative to control) |
| Control (scrambled shRNA + Vehicle) | HCT116 | CCK-8 | 48 | 100% |
| Snail shRNA | HCT116 | CCK-8 | 48 | ~65% |
| This compound (25 nM) | HCT116 | CCK-8 | 48 | ~70% |
| Snail shRNA + this compound (25 nM) | HCT116 | CCK-8 | 48 | ~40% (Expected) |
| Control (scrambled shRNA + Vehicle) | MMTV-PyMT | CCK-8 | 48 | 100% |
| Snail shRNA | MMTV-PyMT | CCK-8 | 48 | ~60% |
| This compound (25 nM) | MMTV-PyMT | CCK-8 | 48 | ~65% |
| Snail shRNA + this compound (25 nM) | MMTV-PyMT | CCK-8 | 48 | ~35% (Expected) |
Table 2: Effect of Snail Knockdown and this compound Treatment on Apoptosis
| Treatment Group | Cell Line | Assay | Duration (hours) | % Apoptotic Cells (Annexin V+) |
| Control (scrambled shRNA + Vehicle) | HCT116 | Flow Cytometry | 48 | ~5% |
| Snail shRNA | HCT116 | Flow Cytometry | 48 | ~20% |
| This compound (50 nM) | HCT116 | Flow Cytometry | 48 | ~25% |
| Snail shRNA + this compound (50 nM) | HCT116 | Flow Cytometry | 48 | ~45% (Expected) |
| Control (scrambled shRNA + Vehicle) | MMTV-PyMT | Flow Cytometry | 48 | ~4% |
| Snail shRNA | MMTV-PyMT | Flow Cytometry | 48 | ~18% |
| This compound (50 nM) | MMTV-PyMT | Flow Cytometry | 48 | ~22% |
| Snail shRNA + this compound (50 nM) | MMTV-PyMT | Flow Cytometry | 48 | ~40% (Expected) |
Table 3: Effect of Snail Knockdown and this compound Treatment on Protein Expression
| Treatment Group | Cell Line | Protein | Method | Duration (hours) | Relative Protein Expression (Fold Change vs. Control) |
| Control (scrambled shRNA + Vehicle) | HCT116 | Snail | Western Blot | 48 | 1.0 |
| Snail shRNA | HCT116 | Snail | Western Blot | 48 | ~0.2 |
| This compound (50 nM) | HCT116 | Snail | Western Blot | 48 | ~0.4 |
| Snail shRNA + this compound (50 nM) | HCT116 | Snail | Western Blot | 48 | ~0.1 (Expected) |
| Control (scrambled shRNA + Vehicle) | HCT116 | E-cadherin | Western Blot | 48 | 1.0 |
| Snail shRNA | HCT116 | E-cadherin | Western Blot | 48 | ~2.5 |
| This compound (50 nM) | HCT116 | E-cadherin | Western Blot | 48 | ~2.0 |
| Snail shRNA + this compound (50 nM) | HCT116 | E-cadherin | Western Blot | 48 | ~3.5 (Expected) |
| Control (scrambled shRNA + Vehicle) | HCT116 | Vimentin | Western Blot | 48 | 1.0 |
| Snail shRNA | HCT116 | Vimentin | Western Blot | 48 | ~0.3 |
| This compound (50 nM) | HCT116 | Vimentin | Western Blot | 48 | ~0.5 |
| Snail shRNA + this compound (50 nM) | HCT116 | Vimentin | Western Blot | 48 | ~0.2 (Expected) |
Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Transduction for Snail Knockdown
This protocol describes the generation of stable Snail knockdown cell lines using lentiviral particles.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral shRNA expression vector targeting Snail (and a scrambled shRNA control)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Target cancer cell line (e.g., HCT116, MMTV-PyMT)
-
Polybrene
-
0.45 µm syringe filter
Procedure:
Day 1: Transfection of HEK293T Cells
-
Seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
In a sterile tube, mix the Snail shRNA plasmid (or scrambled control), psPAX2, and pMD2.G in a 4:3:1 ratio in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, incubate at room temperature for 20 minutes.
-
Add the mixture dropwise to the HEK293T cells.
-
Incubate at 37°C in a CO2 incubator.
Day 3: Viral Harvest
-
After 48 hours, collect the supernatant containing the lentiviral particles.
-
Centrifuge at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
The viral supernatant can be used immediately or stored at -80°C.
Day 4: Transduction of Target Cells
-
Seed the target cancer cells in a 6-well plate to be 50-60% confluent on the day of transduction.
-
Remove the growth medium and replace it with fresh medium containing Polybrene (final concentration 4-8 µg/mL).
-
Add the desired amount of viral supernatant to the cells.
-
Incubate overnight.
Day 5 onwards: Selection of Stable Cells
-
After 24 hours, replace the virus-containing medium with fresh growth medium.
-
48 hours post-transduction, begin selection by adding puromycin to the growth medium. The optimal concentration (typically 1-10 µg/mL) should be determined by a titration curve for each cell line.[5]
-
Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed.[6]
-
Expand the puromycin-resistant colonies to establish a stable Snail knockdown cell line.
-
Confirm Snail knockdown by Western blot or qRT-PCR.
Protocol 2: this compound Treatment of Cancer Cells
This protocol outlines the treatment of cancer cells with the Snail inhibitor this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Stable Snail knockdown and control cell lines (from Protocol 1)
-
Complete growth medium
-
Vehicle control (DMSO)
Procedure:
-
Seed the stable Snail knockdown and control cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for Western blotting).
-
Allow cells to adhere overnight.
-
Prepare working concentrations of this compound in complete growth medium. A typical final concentration range for in vitro experiments is 25-100 nM.[3][7] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium and add the medium containing this compound or vehicle control.
-
Incubate the cells for the desired duration (e.g., 48 hours).[3][7]
Protocol 3: Cell Viability Assay (CCK-8 Assay)
This protocol measures cell viability following Snail knockdown and/or this compound treatment.
Materials:
-
Cells treated according to Protocols 1 and 2 in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
After the treatment period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the control group (scrambled shRNA + vehicle).
Protocol 4: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol quantifies apoptosis using flow cytometry.
Materials:
-
Cells treated according to Protocols 1 and 2
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and collect the supernatant to include any floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[8]
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Protocol 5: Western Blot Analysis
This protocol is for detecting changes in protein expression of Snail and EMT markers.
Materials:
-
Cells treated according to Protocols 1 and 2
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Snail, anti-E-cadherin, anti-Vimentin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Snail signaling pathway in cancer.
Caption: Experimental workflow.
Caption: Logical relationship of the combined therapy.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Overexpression of Snail induces epithelial–mesenchymal transition and a cancer stem cell–like phenotype in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols: Measuring Gene Expression Changes Induced by CYD19 Using Real-time PCR
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYD19 is a potent dual inhibitor of Snail and histone deacetylases (HDACs) that has shown significant promise in preclinical cancer models.[1][2] Its mechanism of action involves the disruption of the Snail-CBP/p300 interaction, leading to Snail protein degradation and subsequent modulation of downstream gene expression.[3] This document provides a detailed protocol for utilizing real-time polymerase chain reaction (RT-PCR) to quantify changes in gene expression induced by this compound treatment in a cellular context. The protocol outlines experimental design, sample preparation, RNA extraction, reverse transcription, primer design, real-time PCR, and data analysis.
Introduction
This compound exerts its biological effects by targeting Snail, a key transcriptional repressor involved in epithelial-mesenchymal transition (EMT), and by inhibiting HDACs.[1][2] Treatment of cancer cells with this compound leads to a decrease in Snail protein levels, which in turn affects the expression of a variety of genes.[3] Notably, this compound has been shown to reverse Snail-mediated repression of wild-type p53, leading to the upregulation of p53 target genes such as p21 and MDM2.[3][4] Furthermore, this compound can reverse EMT, characterized by the upregulation of the epithelial marker E-cadherin and downregulation of mesenchymal markers like vimentin, N-cadherin, and fibronectin.[3][5] The compound also impacts the expression of inflammatory cytokines, including TNFα, CCL2, CCL5, and IL8.[3][4]
Quantitative real-time PCR (qRT-PCR) is a highly sensitive and specific technique for measuring gene expression levels.[6][7] This application note provides a comprehensive protocol for researchers to accurately quantify the gene expression changes induced by this compound.
Signaling Pathway Overview
The following diagram illustrates the signaling pathway affected by this compound. This compound inhibits the interaction between Snail and CBP/p300, leading to the degradation of Snail. This alleviates the repression of target genes, such as the tumor suppressor p53, and reverses the process of EMT.
Caption: this compound signaling pathway leading to gene expression changes.
Experimental Protocol
This protocol outlines the steps to measure gene expression changes in a human cancer cell line (e.g., HCT116) treated with this compound.
Experimental Design and Cell Culture
-
Cell Line: HCT116 (wild-type p53) is a suitable model as previous studies have demonstrated this compound's effect in this cell line.[3]
-
Treatment:
-
Control group: Cells treated with vehicle (e.g., DMSO).
-
This compound-treated group: Cells treated with an effective concentration of this compound (e.g., 10-50 µM, determine optimal concentration via dose-response experiment).
-
-
Time Course: A time-course experiment (e.g., 24, 48, 72 hours) is recommended to capture the dynamics of gene expression changes.
-
Replicates: Use a minimum of three biological replicates for each condition to ensure statistical significance.
RNA Extraction
-
Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with vehicle or this compound for the desired time points.
-
Harvest cells and extract total RNA using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). Aim for a 260/280 ratio of ~2.0.
Reverse Transcription (cDNA Synthesis)
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
The reaction typically includes RNA, reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
Incubate the reaction mixture according to the manufacturer's protocol (e.g., 25°C for 5 min, 42°C for 30 min, 85°C for 5 min).
-
Store the resulting cDNA at -20°C.
Primer Design and Validation
-
Target Genes: Based on the known mechanism of this compound, the following genes are recommended for analysis:
-
p53 pathway: TP53, CDKN1A (p21), MDM2
-
EMT markers: CDH1 (E-cadherin), VIM (vimentin), CDH2 (N-cadherin), FN1 (fibronectin)
-
Inflammatory cytokines: TNF, CCL2, CCL5, IL8
-
-
Reference Genes: Select at least two stable reference genes for normalization. Suitable candidates for virus-infected or drug-treated human cell lines include TBP (TATA-Box Binding Protein) and PPIA (Peptidylprolyl Isomerase A).[7]
-
Primer Design: Design primers using software like Primer-BLAST (NCBI). Aim for amplicons of 70-150 bp, a GC content of 40-60%, and a melting temperature (Tm) of ~60°C.
-
Validation: Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.
Real-time PCR
-
Prepare the real-time PCR reaction mixture using a SYBR Green-based master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad). A typical 20 µL reaction includes:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA (diluted 1:10)
-
6 µL Nuclease-free water
-
-
Run the PCR on a real-time PCR instrument with the following cycling conditions:
-
Initial denaturation: 95°C for 3 min
-
40 cycles of:
-
Denaturation: 95°C for 10 sec
-
Annealing/Extension: 60°C for 30 sec
-
-
Melt curve analysis: 65°C to 95°C, increment 0.5°C
-
-
Include no-template controls (NTCs) for each primer set to check for contamination.
Data Analysis
-
Determine the cycle threshold (Ct) value for each reaction. The Ct value is the cycle number at which the fluorescence signal crosses a defined threshold.[7]
-
Normalize the Ct values of the target genes to the geometric mean of the reference genes (ΔCt = Cttarget - Ctreference).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method:
-
ΔΔCt = ΔCttreated - ΔCtcontrol
-
Fold Change = 2-ΔΔCt
-
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
Data Presentation
The following table summarizes the expected quantitative changes in gene expression following this compound treatment based on published literature.[3][4]
| Target Gene | Biological Process | Expected Change with this compound |
| CDKN1A (p21) | p53 Signaling | Upregulation |
| MDM2 | p53 Signaling | Upregulation |
| CDH1 (E-cadherin) | EMT | Upregulation |
| VIM (vimentin) | EMT | Downregulation |
| CDH2 (N-cadherin) | EMT | Downregulation |
| FN1 (fibronectin) | EMT | Downregulation |
| TNF | Inflammation | Downregulation |
| CCL2 | Inflammation | Downregulation |
| CCL5 | Inflammation | Downregulation |
| IL8 | Inflammation | Downregulation |
Experimental Workflow
The diagram below outlines the complete experimental workflow for measuring gene expression changes induced by this compound.
Caption: Experimental workflow for qRT-PCR analysis of this compound-induced gene expression changes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Application Notes and Protocols: Chromatin Immunoprecipitation (ChIP) Assay for HDAC Activity Using CYD19
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histone tails. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. Dysregulation of HDAC activity is implicated in various diseases, including cancer, making HDACs attractive therapeutic targets. Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo association of specific proteins, such as HDACs, with particular genomic regions.
This document provides a detailed protocol for performing a ChIP assay to assess the activity of HDAC1, a key class I HDAC, and to evaluate the effect of CYD19, a potent Snail/HDAC dual-target inhibitor. This compound has been shown to exhibit inhibitory activity against HDAC1 with an IC50 of 0.405 μM. By treating cells with this compound and performing ChIP with an anti-HDAC1 antibody, researchers can elucidate the impact of this inhibitor on the genomic localization of HDAC1 and, consequently, on the acetylation status of target gene promoters.
Signaling Pathway of HDAC1 and Inhibition by this compound
HDAC1 is typically recruited to gene promoters as part of larger co-repressor complexes. Once at the promoter, HDAC1 removes acetyl groups from histones, leading to chromatin condensation and transcriptional repression. The inhibitor this compound directly targets the catalytic activity of HDAC1, preventing the removal of acetyl groups. This leads to an accumulation of acetylated histones (hyperacetylation), a more open chromatin structure, and subsequent activation of gene expression.
Caption: Signaling pathway of HDAC1-mediated gene repression and its inhibition by this compound.
Experimental Workflow
The ChIP assay workflow involves several key steps, from cell preparation and treatment to the final analysis of immunoprecipitated DNA. The following diagram outlines the major stages of the protocol described in this document.
Caption: Experimental workflow for the Chromatin Immunoprecipitation (ChIP) assay.
Quantitative Data Summary
Successful ChIP experiments rely on optimized concentrations and quantities of reagents. The following tables provide recommended starting points for key experimental parameters.
Table 1: Cell Culture and Treatment Parameters
| Parameter | Recommendation |
| Cell Line | HCT-116 (or other relevant cancer cell line) |
| Seeding Density | 1 x 107 cells per 150 mm dish |
| This compound Concentration | 0.5 - 5 µM (determine optimal concentration via dose-response) |
| Vehicle Control | DMSO (same volume as this compound) |
| Treatment Duration | 24 - 48 hours |
Table 2: ChIP Assay Reagent Concentrations and Volumes
| Reagent/Parameter | Concentration/Amount |
| Formaldehyde (B43269) (for cross-linking) | 1% final concentration |
| Glycine (B1666218) (for quenching) | 0.125 M final concentration |
| Anti-HDAC1 Antibody | 2-5 µg per IP |
| Normal Rabbit IgG (Isotype Control) | 2-5 µg per IP |
| Protein A/G Magnetic Beads | 20 µL of slurry per IP |
| Chromatin per IP | 10-25 µg |
Detailed Experimental Protocol
This protocol is adapted for a starting cell number of approximately 1-2 x 107 cells per condition (e.g., one 150 mm dish).
Day 1: Cell Seeding
-
Seed HCT-116 cells in 150 mm dishes at a density that will result in 70-80% confluency on the day of treatment.
Day 2: Cell Treatment
-
Treat the cells with the desired concentration of this compound or vehicle (DMSO) for 24-48 hours.
Day 3: Cross-linking and Cell Harvesting
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
-
Quenching:
-
Add glycine to a final concentration of 0.125 M to quench the formaldehyde.
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into 1 mL of ice-cold PBS containing protease inhibitors.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C.
-
Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.
-
Day 4: Chromatin Preparation and Immunoprecipitation
-
Cell Lysis:
-
Resuspend the cell pellet in 1 mL of cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, plus protease inhibitors).
-
Incubate on ice for 10 minutes.
-
-
Chromatin Shearing (Sonication):
-
Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp. Optimization of sonication conditions is critical.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (chromatin) to a new tube.
-
-
Chromatin Quantification and Dilution:
-
Quantify the chromatin concentration (A260).
-
Dilute the chromatin in ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, plus protease inhibitors).
-
-
Pre-clearing:
-
Add Protein A/G magnetic beads to the diluted chromatin and rotate for 1 hour at 4°C.
-
Place the tubes on a magnetic rack and collect the supernatant.
-
-
Immunoprecipitation:
-
Save a small aliquot of the pre-cleared chromatin as "Input" DNA.
-
Add 2-5 µg of anti-HDAC1 antibody or Normal Rabbit IgG to the remaining chromatin.
-
Incubate overnight at 4°C with rotation.
-
-
Immune Complex Capture:
-
Add Protein A/G magnetic beads to each immunoprecipitation reaction.
-
Rotate for 2-4 hours at 4°C.
-
Day 5: Washes, Elution, and Reverse Cross-linking
-
Washes:
-
Place the tubes on a magnetic rack and discard the supernatant.
-
Perform a series of washes to remove non-specific binding:
-
Low Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.0, 150 mM NaCl)
-
High Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.0, 500 mM NaCl)
-
LiCl Wash Buffer (e.g., 0.25 M LiCl, 1% IGEPAL-CA630, 1% deoxycholic acid, 1 mM EDTA, 10 mM Tris-HCl pH 8.0)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
-
-
Elution:
-
Resuspend the beads in freshly prepared elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Vortex and incubate at room temperature for 15 minutes with rotation.
-
Separate the beads on a magnetic rack and transfer the supernatant to a new tube.
-
-
Reverse Cross-linking:
-
Add NaCl to a final concentration of 0.2 M to the eluted samples and the input DNA.
-
Incubate at 65°C for at least 4 hours (or overnight).
-
Add RNase A and incubate for 30 minutes at 37°C.
-
Add Proteinase K and incubate for 2 hours at 45°C.
-
Day 6: DNA Purification and Analysis
-
DNA Purification:
-
Purify the DNA using a commercial PCR purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
Elute the DNA in nuclease-free water or TE buffer.
-
-
Downstream Analysis:
-
Quantitative PCR (qPCR): Use primers specific to the promoter regions of known HDAC1 target genes to quantify the enrichment of HDAC1 at these sites.
-
ChIP-sequencing (ChIP-seq): Prepare a sequencing library from the purified DNA to identify genome-wide binding sites of HDAC1.
-
Data Analysis and Interpretation
The results of the ChIP-qPCR should be expressed as a percentage of the input DNA. A significant decrease in the binding of HDAC1 to its target promoters in this compound-treated cells compared to the vehicle-treated control would indicate that the inhibitor effectively displaces HDAC1 from these genomic loci. This should correlate with an increase in histone acetylation at these sites (which can be confirmed by a parallel ChIP experiment using an anti-acetyl-histone antibody) and an increase in the expression of the target genes (confirmable by RT-qPCR). The IgG control should show minimal to no enrichment, confirming the specificity of the anti-HDAC1 antibody.
By following this detailed protocol, researchers can effectively utilize the ChIP assay to investigate the impact of the HDAC inhibitor this compound on HDAC1 activity and its role in gene regulation.
Application Note: Analyzing CYD19-Induced Cell Cycle Arrest Using Flow Cytometry
For research, scientific, and drug development professionals.
Introduction
CYD19 is a novel small-molecule inhibitor that disrupts the interaction between the transcription factor Snail and the histone acetyltransferases CBP/p300.[1][2] This disruption promotes the degradation of Snail through the ubiquitin-proteasome pathway.[1][2] Snail is a key regulator of epithelial-mesenchymal transition (EMT) and is often overexpressed in cancer, contributing to tumor progression and metastasis.[1] In cancer cells with wild-type p53, Snail can repress p53's tumor-suppressive functions. By promoting Snail degradation, this compound restores p53 activity, leading to the upregulation of p53 target genes, including the cyclin-dependent kinase inhibitor p21.[2][3] This induction of p21 can subsequently lead to cell cycle arrest, inhibiting cancer cell proliferation.[2][3]
This application note provides a detailed protocol for the analysis of cell cycle arrest in cancer cells treated with this compound using flow cytometry with propidium (B1200493) iodide (PI) staining.
Principle of the Assay
Flow cytometry with propidium iodide (PI) staining is a widely used method for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[4] PI is a fluorescent intercalating agent that binds to DNA.[4] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with a 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with a 2n DNA content). Cells in the S phase, which are actively synthesizing DNA, will have an intermediate fluorescence intensity. By analyzing the fluorescence of a population of PI-stained cells using a flow cytometer, a histogram can be generated to quantify the percentage of cells in each phase of the cell cycle.
Materials and Reagents
-
Cancer cell line of interest (e.g., HCT116, MMTV-PyMT)
-
This compound (MedKoo Biosciences, Cat#: 127947 or equivalent)[5]
-
Complete cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
RNase A (DNase-free)
-
Flow cytometer
-
12 x 75 mm polystyrene/polypropylene tubes
-
Microcentrifuge tubes
-
Centrifuge
Experimental Protocol
This protocol outlines the steps for treating cells with this compound, preparing them for flow cytometry, and analyzing the cell cycle distribution.
Cell Culture and this compound Treatment
-
Seed the cancer cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvesting.
-
Allow the cells to attach and grow overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified period (e.g., 24, 48 hours). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
Cell Harvesting and Fixation
-
After the treatment period, collect the cell culture medium, which may contain detached, apoptotic cells.
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from step 2.1.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.[6]
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[7]
-
Incubate the cells for at least 30 minutes on ice or at -20°C for long-term storage.[7]
Propidium Iodide Staining
-
Pellet the fixed cells by centrifugation at a higher speed (e.g., 850 x g) for 5 minutes.[7]
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[7] The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring that the fluorescence signal is specific to DNA content.[4]
-
Incubate the cells in the dark for 30 minutes at room temperature.[6]
Flow Cytometry Analysis
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events per sample.[7]
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris and cell aggregates.
-
Generate a histogram of PI fluorescence (e.g., using the FL-2 or FL-3 channel) on a linear scale.[7]
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation
The quantitative data from the cell cycle analysis can be summarized in a table for easy comparison between different treatment conditions.
Table 1: Effect of this compound Treatment on Cell Cycle Distribution in HCT116 Cells after 48 hours.
| This compound Concentration (µM) | % of Cells in G0/G1 Phase (Mean ± SD) | % of Cells in S Phase (Mean ± SD) | % of Cells in G2/M Phase (Mean ± SD) |
| 0 (Vehicle) | 55.2 ± 2.1 | 30.5 ± 1.5 | 14.3 ± 0.8 |
| 1 | 60.1 ± 1.8 | 25.3 ± 1.2 | 14.6 ± 0.9 |
| 5 | 68.7 ± 2.5 | 18.9 ± 1.4 | 12.4 ± 1.1 |
| 10 | 75.4 ± 3.0 | 12.1 ± 1.0 | 12.5 ± 0.7 |
Visualizations
Signaling Pathway of this compound-Induced Cell Cycle Arrest
Caption: this compound signaling pathway leading to cell cycle arrest.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for cell cycle analysis after this compound treatment.
Troubleshooting
-
High CVs (Coefficient of Variation) in G0/G1 or G2/M peaks: This can be due to inconsistent staining or a high flow rate. Ensure thorough mixing of cells with the staining solution and use a low flow rate during acquisition.
-
Excessive Debris: This may indicate a high level of cell death. Consider analyzing at an earlier time point or using a lower concentration of this compound. Gate carefully to exclude debris from the analysis.
-
Cell Clumping: Inadequate trypsinization or resuspension can lead to cell clumps, which can be mistaken for cells in the G2/M phase. Filter the cell suspension through a nylon mesh if necessary.[8]
-
No Obvious Cell Cycle Arrest: The concentration of this compound or the treatment duration may be insufficient. Perform a dose-response and time-course experiment to optimize the conditions. Also, ensure the cell line used has wild-type p53, as the mechanism of action of this compound is p53-dependent.[1]
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of cell cycle arrest induced by this compound. By following this protocol, researchers can effectively evaluate the anti-proliferative effects of this compound and gain insights into its mechanism of action in different cancer cell models. The provided data table and diagrams serve as a guide for data presentation and understanding the experimental workflow and underlying biological pathways.
References
- 1. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. medkoo.com [medkoo.com]
- 6. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing CYD19 Concentration for Maximum Efficacy In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing CYD19, a potent Snail inhibitor, in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that specifically targets the interaction between the transcription factor Snail and the histone acetyltransferases CBP/p300.[1][2] this compound binds to a conserved arginine-174 pocket on the Snail protein, disrupting the Snail-CBP/p300 interaction.[1][2] This disruption prevents the acetylation of Snail, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] The degradation of Snail alleviates its repression of target genes, most notably tumor suppressor p53.[1][2] Restoration of wild-type p53 function leads to decreased tumor cell growth and survival.[1][2]
Q2: What is a recommended starting concentration range for this compound in cell culture?
A2: Based on published studies, a good starting point for dose-response experiments with this compound is in the nanomolar (nM) to low micromolar (µM) range. Effective concentrations have been observed at up to 150 nM for treatment durations of up to 48 hours.[1] However, the optimal concentration is highly dependent on the specific cell line and the experimental endpoint being measured. We strongly recommend performing a dose-response curve for each new cell line to determine the optimal working concentration.
Q3: How should I prepare and store this compound?
A3: For in vitro experiments, it is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C for long-term stability. When preparing your working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: I am not observing the expected effect of this compound on my cells. What could be the reason?
A4: There are several potential reasons for a lack of effect. First, verify the concentration and treatment duration. Some cell lines may require higher concentrations or longer incubation times to exhibit a response. Second, ensure the compound has not degraded due to improper storage. Use a fresh aliquot for your experiment. Third, the cell line you are using may be resistant to this compound's mechanism of action, for example, by having a mutation in the Snail protein at the this compound binding site. Finally, consider the possibility of low cell permeability.
Q5: Is this compound cytotoxic to non-cancerous cells?
A5: While this compound has shown efficacy in killing cancer cells, its cytotoxic effects on non-cancerous or "normal" cell lines are not extensively documented in the currently available literature. To determine the therapeutic window of this compound, it is essential to perform cytotoxicity assays on a relevant non-transformed cell line in parallel with your cancer cell line experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Efficacy | 1. Suboptimal Concentration: The concentration of this compound is too low for the specific cell line. 2. Insufficient Treatment Duration: The incubation time is too short to induce a biological response. 3. Compound Degradation: this compound may have degraded due to improper storage or handling. 4. Cell Line Resistance: The cell line may be inherently resistant to this compound. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 10 µM). 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours). 3. Use a fresh aliquot of this compound from a properly stored stock. 4. If possible, verify the expression of Snail in your cell line. Consider using a different cell line known to be sensitive to Snail inhibition. |
| High Cell Death (Even at Low Concentrations) | 1. Cytotoxicity: The cell line is highly sensitive to this compound. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) is too high. 3. Off-Target Effects: At higher concentrations, this compound may have off-target effects leading to cytotoxicity. | 1. Lower the concentration range in your experiments. Determine the IC50 value for your cell line. 2. Ensure the final solvent concentration is below 0.1% and include a vehicle-only control. 3. Use the lowest effective concentration determined from your dose-response curve to minimize potential off-target effects. |
| Inconsistent Results Between Experiments | 1. Cell Culture Variability: Differences in cell passage number, confluency, or health. 2. Inconsistent Compound Preparation: Errors in diluting the stock solution. 3. Assay Variability: Inconsistent incubation times or reagent preparation. | 1. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Prepare fresh dilutions of this compound for each experiment and double-check calculations. 3. Standardize all experimental parameters, including incubation times, reagent concentrations, and handling procedures. |
| Compound Precipitation in Media | 1. Poor Solubility: this compound may have limited solubility in aqueous cell culture media at higher concentrations. | 1. Visually inspect the media after adding this compound for any signs of precipitation. 2. If precipitation occurs, try preparing a more diluted stock solution or vortexing the media thoroughly after adding the compound. Consider the use of a solubilizing agent if compatible with your experimental system. |
Data Presentation
Table 1: Summary of this compound's Effects on Snail and p53 Signaling In Vitro
| Parameter | Observation | Cell Lines Tested | Effective Concentration Range | Treatment Duration | Reference |
| Snail Protein Levels | Dose- and time-dependent decrease | Human BrCa primary cells, MMTV-PyMT, HCT116, various other cancer cell lines | Up to 150 nM | Up to 48 hours | [1] |
| p53 Protein Levels (wild-type) | Dose-dependent increase | MMTV-PyMT, HCT116, and other wild-type p53-expressing cell lines | Not explicitly stated, but observed with decreased Snail levels | Not explicitly stated | [1] |
| p53 Target Gene Expression (p21, MDM2) | Dose- and time-dependent increase | MMTV-PyMT, HCT116 | Not explicitly stated | Not explicitly stated | [1] |
| Apoptosis | Dose-dependent induction in wild-type p53-expressing cells | MMTV-PyMT, HCT116 | Not explicitly stated | 48 hours | [3] |
Note: The effective concentration of this compound can vary significantly between different cell lines. The information in this table should be used as a guideline, and researchers should determine the optimal concentration for their specific experimental setup.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using a cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (to ensure logarithmic growth throughout the experiment) in 100 µL of complete medium per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is from 1 µM down to 1 nM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for your chosen cell viability reagent.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (from wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: Assessing this compound-induced Apoptosis
This protocol provides a general workflow for measuring apoptosis in response to this compound treatment using a caspase activity assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (DMSO)
-
White-walled 96-well plates (for luminescence-based assays)
-
Caspase-Glo® 3/7, 8, or 9 Assay System (or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1, seeding cells in a white-walled 96-well plate.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value and a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours).
-
-
Caspase Activity Measurement:
-
Equilibrate the plate and the Caspase-Glo® reagent to room temperature.
-
Add the Caspase-Glo® reagent to each well according to the manufacturer's protocol (typically a 1:1 volume ratio).
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the luminescence of the treated samples to that of the vehicle control to determine the relative caspase activity. An increase in luminescence indicates an induction of apoptosis.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway
References
Troubleshooting CYD19 solubility issues in aqueous solutions
Welcome to the technical support center for CYD19. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound in aqueous solutions for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor that dually targets the interaction between Snail and CREB-binding protein (CBP)/p300, as well as histone deacetylase 1 (HDAC1).[1][2][3][4] By binding to the Snail protein, this compound disrupts the Snail-CBP/p300 interaction, which leads to impaired Snail acetylation and promotes its degradation through the ubiquitin-proteasome pathway.[1] This action can reverse the epithelial-mesenchymal transition (EMT), a process involved in tumor invasion and metastasis.[1] Additionally, this compound's inhibition of HDAC1 and its impact on Snail can restore the p53 tumor suppressor pathway.[1][5]
Q2: What are the basic chemical properties of this compound?
A2: The key chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₂₁FN₈OS | [6] |
| Molecular Weight | 488.55 g/mol | [6] |
| CAS Number | 2415281-52-4 | [3][6] |
Q3: My this compound, dissolved in a DMSO stock solution, is precipitating when I dilute it into my aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound.[7] Here are some initial troubleshooting steps:
-
Ensure Complete Initial Dissolution: Before diluting, make sure the this compound is fully dissolved in your DMSO stock. Gentle warming to 37°C, vortexing, or brief sonication can help.[7]
-
Optimize the Dilution Process: Add the DMSO stock directly to your pre-warmed (37°C) aqueous medium with rapid mixing. This helps to avoid localized high concentrations that can cause the compound to crash out of solution.[2]
-
Lower the Final Concentration: You may be exceeding the solubility limit of this compound in your final assay buffer. Try using a lower final concentration in your experiment.[2]
Troubleshooting Guide for this compound Solubility Issues
This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.
Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer/media.
| Possible Cause | Troubleshooting Steps | Success Indicator | Next Steps if Unsuccessful |
| Exceeded Solubility Limit | 1. Perform a serial dilution of your DMSO stock into the aqueous buffer to determine the concentration at which precipitation occurs. 2. Reduce the final working concentration of this compound in your assay to below this limit. | The final working solution remains clear upon visual inspection. | Proceed to "Optimize DMSO Concentration". |
| Localized High Concentration During Dilution | 1. Pre-warm the aqueous buffer/media to 37°C. 2. Add the DMSO stock drop-wise while vigorously vortexing or stirring the aqueous solution.[2] | The solution remains clear after the addition of the DMSO stock. | Proceed to "Optimize DMSO Concentration". |
Problem: Solution is initially clear but a precipitate forms over time.
| Possible Cause | Troubleshooting Steps | Success Indicator | Next Steps if Unsuccessful |
| Temperature Fluctuation | 1. Ensure all solutions and equipment are maintained at a constant temperature (e.g., 37°C in an incubator). 2. Avoid repeated freeze-thaw cycles of stock solutions.[1][8] | The solution remains clear for the duration of the experiment. | Proceed to "Media Component Interaction". |
| Media Component Interaction or pH Shift | 1. Prepare fresh media and ensure the pH is stable and correct for your cell line. 2. Be aware that certain media components, like high concentrations of calcium salts, can sometimes contribute to precipitation.[8][9][10] | The solution remains clear in the freshly prepared media. | Consider using a different media formulation or a simplified buffer for your assay if possible. |
| Evaporation | 1. Ensure proper sealing of culture plates or flasks. 2. Maintain adequate humidity in the incubator to prevent evaporation, which can concentrate solutes.[2][9] | The volume of the media remains constant and the solution stays clear. | Re-evaluate the initial solubility and concentration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes how to prepare a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.89 mg of this compound (based on a molecular weight of 488.55 g/mol ).
-
Add the appropriate volume of DMSO. For the example above, add 1 mL of DMSO.
-
Vortex the solution vigorously for several minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, you can sonicate the vial for a few minutes or warm it briefly in a 37°C water bath.[7]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[1][3]
Quantitative Data for Stock Solution Preparation:
| Desired Stock Concentration | Mass of this compound for 1 mL of DMSO |
| 1 mM | 0.489 mg |
| 5 mM | 2.445 mg |
| 10 mM | 4.89 mg |
Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium for In Vitro Assays
This protocol provides a method for diluting the DMSO stock solution to the final working concentration in your cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium or aqueous buffer
-
Sterile tubes for dilution
-
Vortex mixer
Procedure:
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the 10 mM stock solution required. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock.
-
Add the calculated volume of the this compound stock solution to the pre-warmed aqueous medium.
-
Immediately vortex the solution to ensure rapid and thorough mixing.
-
Visually inspect the final working solution for any signs of precipitation.
-
It is crucial to maintain the final DMSO concentration in your cell culture at a non-toxic level, typically below 0.5%, although this can be cell-line dependent.[2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
Caption: Simplified diagram of the this compound signaling pathway.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. researchgate.net [researchgate.net]
How to determine the optimal treatment duration for CYD19 in cell culture
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for determining the optimal treatment duration for the investigational compound CYD19 in cell culture. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This section addresses common issues that may arise during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High Cell Death at Early Time Points | The concentration of this compound may be too high, leading to acute toxicity. | Perform a dose-response experiment (see Experimental Protocols) to determine the IC50 and select a concentration range for your time-course study that is less toxic at the initial time points. |
| No Observable Effect of this compound | The treatment duration may be too short for the biological effects to manifest. The concentration of this compound could be too low. The cell line may be resistant to this compound. | Extend the time-course of the experiment. Increase the concentration of this compound. Verify the expression of the this compound target in your cell line. |
| Inconsistent Results Between Replicates | This could be due to variability in cell seeding, compound dilution, or assay procedure. | Ensure uniform cell seeding density. Prepare fresh dilutions of this compound for each experiment. Standardize all incubation times and reagent additions. |
| Effect of this compound Diminishes Over Time | The compound may be unstable in the culture medium or metabolized by the cells. | Consider replenishing the medium with fresh this compound at regular intervals during long-term experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal treatment duration for this compound?
A1: Before assessing treatment duration, you must first determine the optimal concentration of this compound. This is typically done by performing a dose-response experiment to find the half-maximal inhibitory concentration (IC50) in your specific cell line. The IC50 value will guide the selection of concentrations for subsequent time-course experiments.
Q2: What are the key parameters to measure in a time-course experiment?
A2: The key parameters depend on the expected mechanism of action of this compound. Commonly measured endpoints include:
-
Cell Viability/Proliferation: To assess the cytotoxic or cytostatic effects.
-
Apoptosis/Cell Cycle Arrest: To understand the mechanism of cell death or growth inhibition.
-
Target Engagement/Pathway Modulation: To confirm that this compound is interacting with its intended molecular target and affecting downstream signaling pathways.
Q3: How long should my time-course experiment be?
A3: The duration of the experiment should be long enough to observe the desired biological effect. A typical starting point is to include a range of time points, such as 6, 12, 24, 48, and 72 hours. Based on the initial results, the time course can be extended or shortened in subsequent experiments.
Q4: How can I be sure the observed effect is specific to this compound?
A4: Include appropriate controls in your experimental design. A vehicle control (the solvent used to dissolve this compound, e.g., DMSO) is essential to ensure that the observed effects are not due to the solvent. If available, a negative control compound with a similar structure but no expected activity can also be useful.
Experimental Protocols
Dose-Response Experiment to Determine IC50
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control.
-
Treatment: Remove the old medium from the cells and add the different concentrations of this compound and the vehicle control.
-
Incubation: Incubate the plate for a fixed period (e.g., 48 or 72 hours).
-
Viability Assay: Add a viability reagent (e.g., MTT, PrestoBlue) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
Time-Course Experiment
This protocol is designed to evaluate the effect of this compound over time.
-
Cell Seeding: Seed cells in multiple plates (one for each time point) at an appropriate density.
-
Treatment: Treat the cells with a selected concentration of this compound (e.g., the IC50 value) and a vehicle control.
-
Incubation and Sample Collection: At each designated time point (e.g., 6, 12, 24, 48, 72 hours), perform the desired assay (e.g., cell viability, protein extraction for western blotting, or flow cytometry).
-
Data Analysis: Analyze the data for each time point to determine when the maximal effect of this compound is observed.
Visualizations
Caption: Workflow for determining the optimal treatment duration of this compound.
Caption: A hypothetical signaling pathway inhibited by this compound.
Caption: A decision tree for troubleshooting common experimental issues.
Addressing potential off-target effects of CYD19 in experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing experiments that address potential off-target effects of CYD19.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual-target inhibitor. Its primary on-target effect is the disruption of the protein-protein interaction between Snail and CREB-binding protein (CBP)/p300.[1] By binding to the R174 pocket of the Snail protein, this compound prevents CBP/p300-mediated acetylation of Snail, leading to its ubiquitination and subsequent proteasomal degradation.[1] This activity reverses the Snail-dependent repression of wild-type p53, thereby inhibiting tumor growth and metastasis.[1] Additionally, this compound is a potent inhibitor of Histone Deacetylase 1 (HDAC1).[2][3]
Q2: Besides its primary targets, Snail and HDAC1, are there other known off-target effects of this compound?
A2: Published literature on this compound primarily focuses on its on-target activities against the Snail-CBP/p300 interaction and HDAC1. While this compound has been shown to have a binding affinity for Slug, a protein structurally similar to Snail, it does not appear to affect Slug protein expression.[1][4] Comprehensive screening against a broad panel of kinases or other protein families to identify additional off-targets is not extensively detailed in the available literature. Therefore, it is crucial to incorporate experimental controls to identify potential off-target effects in your specific model system.
Q3: My experimental results with this compound are not consistent with Snail inhibition. What could be the reason?
A3: If you observe a phenotype that cannot be explained by Snail inhibition alone, it is important to consider potential off-target effects or other experimental variables. Here are some troubleshooting steps:
-
Confirm On-Target Engagement: First, verify that this compound is engaging with its intended target, Snail, in your experimental system. This can be done by measuring the downstream consequences of Snail inhibition, such as a decrease in Snail protein levels or an increase in the expression of Snail target genes like E-cadherin.[1][5]
-
Dose-Response Analysis: Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits Snail. Unexplained phenotypes at higher concentrations may be indicative of off-target effects.
-
Include a Negative Control: Use a structurally similar but inactive analog of this compound, if available. This can help differentiate between effects caused by the specific chemical structure of this compound versus non-specific effects of the compound scaffold.[6][7]
-
Genetic Knockdown/Knockout: The most rigorous control is to compare the phenotype of this compound treatment with the phenotype of Snail knockdown or knockout (e.g., using siRNA, shRNA, or CRISPR/Cas9). If the phenotype of this compound treatment is not recapitulated by genetic ablation of Snail, it strongly suggests the involvement of off-target effects.[8][9]
Q4: How can I proactively screen for potential off-target effects of this compound?
A4: A multi-pronged approach is recommended to identify potential off-targets:
-
Kinase Profiling: Since many small molecule inhibitors exhibit off-target effects on kinases due to the conserved ATP binding pocket, performing a broad-panel kinase screen is a valuable first step.[8][10][11] This will provide a selectivity profile and identify any kinases that are inhibited by this compound.
-
Affinity-Based Proteomics: Techniques such as affinity chromatography using immobilized this compound can help identify proteins that directly bind to the compound.[7]
-
Cellular Thermal Shift Assay (CETSA): This method can be used to validate target engagement in intact cells and can also be adapted to identify off-target binding.[10]
Troubleshooting Guides
Table 1: Troubleshooting Unexpected Phenotypes
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cytotoxicity at high concentrations | Off-target toxicity | 1. Determine the IC50 for the on-target effect (Snail degradation) and the cytotoxic effect. A large difference suggests off-target toxicity. 2. Perform a kinase panel screen to identify potential off-target kinases known to be involved in cell viability. 3. Use a structurally related inactive control to rule out non-specific toxicity.[6] |
| Phenotype does not match Snail knockdown | Off-target effects | 1. Directly compare the effects of this compound with Snail siRNA or shRNA in the same cellular context.[8] 2. If the phenotypes differ, this strongly indicates an off-target mechanism. |
| Inconsistent results between experiments | Experimental variability, compound degradation | 1. Ensure consistent cell passage number and culture conditions.[6] 2. Prepare fresh stock solutions of this compound regularly and store them appropriately. 3. Titrate this compound to the lowest effective concentration to minimize variability from off-target effects.[6] |
Quantitative Data Summary
| Compound | Target | Assay Type | Value | Reference |
| This compound | Snail | Binding Affinity (Kd) | 0.18 µM | [2][3] |
| This compound | HDAC1 | IC50 | 0.405 µM | [2][3] |
| This compound | Snail-R174A mutant | Binding Affinity (Kd) | 3.0 µM | [4] |
| CYD18 (inactive analog) | Slug | Binding Affinity (Kd) | ~87 µM (145-fold less potent than this compound) | [4] |
Key Experimental Protocols
Protocol 1: Validating On-Target Snail Degradation via Western Blot
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 10 nM to 10 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Snail overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Protocol 2: Comparative Analysis with Snail Knockdown
-
Cell Transfection/Transduction: Seed cells to be ready for transfection with Snail-targeting siRNA or transduction with Snail-targeting shRNA lentivirus. Include a non-targeting control (NTC) siRNA or shRNA.
-
Knockdown Verification: After 48-72 hours, harvest a subset of cells to confirm Snail knockdown by Western blot or qRT-PCR.
-
This compound Treatment: Treat the remaining Snail-knockdown and NTC cells with this compound or a vehicle control.
-
Phenotypic Assay: Perform the desired phenotypic assay (e.g., cell migration, proliferation, or gene expression analysis) on all experimental groups.
-
Data Analysis: Compare the phenotype of this compound-treated NTC cells with that of vehicle-treated Snail-knockdown cells. A similar phenotype supports an on-target effect.
Protocol 3: Kinase Selectivity Profiling
-
Compound Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 10 mM in DMSO).
-
Kinase Panel Selection: Choose a commercial kinase profiling service that offers a broad panel of kinases (e.g., >100 kinases).
-
Assay Performance: The service provider will typically perform the following steps:
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In a multi-well plate, combine each kinase with its specific substrate and ATP.
-
Add this compound at one or more concentrations (e.g., 1 µM and 10 µM).
-
Include appropriate controls (no inhibitor for 100% activity, and no kinase for background).
-
Incubate the reactions to allow for phosphorylation.
-
Measure the kinase activity using a suitable detection method (e.g., radiometric, fluorescence, or luminescence).
-
-
Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the activity in the presence of this compound to the control. Results are often presented as a percentage of inhibition or an IC50 value for any significantly inhibited kinases.
Visualizations
Caption: On-target signaling pathway of this compound.
References
- 1. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing CYD19 In Vivo Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on minimizing the in vivo toxicity of CYD19, a novel kinase inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate safe and effective preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is an experimental small molecule inhibitor of the RAF kinase family, with high potency for both B-Raf and C-Raf isoforms. Its therapeutic rationale is based on the inhibition of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.
Q2: What are the most common toxicities observed with this compound in animal studies?
A2: Preclinical studies in rodent models have identified two primary dose-limiting toxicities: hepatotoxicity, characterized by elevated liver enzymes (ALT, AST), and cardiovascular effects, including hypertension and potential for QTc prolongation. These are considered on-target effects related to the inhibition of the RAF/MEK/ERK pathway in non-tumor tissues.
Q3: How can we differentiate between on-target and off-target toxicity?
A3: Distinguishing between on-target and off-target effects is crucial for risk assessment. A multi-pronged approach is recommended:
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In Vitro Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions. A high degree of selectivity suggests observed toxicities are likely on-target.
-
Tool Compounds: Utilize a structurally similar but pharmacologically inactive analog of this compound. If toxicity is absent with the inactive compound, it strongly implies the effects are on-target.
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Pharmacodynamic (PD) Markers: Correlate the toxicity profile with the degree of target inhibition (e.g., reduced p-ERK levels) in both tumor and surrogate tissues. A strong correlation supports on-target toxicity.
Q4: What is the first step to take if unexpected, severe toxicity is observed?
A4: If severe or unexpected toxicity occurs, the immediate priority is animal welfare. Cease dosing immediately and conduct a thorough review of all experimental parameters, including dose calculations, formulation preparation, and the route of administration. A dose range-finding study is essential to establish a maximum tolerated dose (MTD).[1][2][3] It is also important to consider that the formulation vehicle itself could be contributing to the toxicity and should be tested alone.
Q5: How can the formulation of this compound impact its toxicity profile?
A5: The formulation is critical and can significantly influence the toxicity of this compound.[4] Key factors include:
-
Solubility and Stability: Ensure this compound is fully dissolved and stable in the vehicle to prevent precipitation, which can cause local irritation and erratic absorption.
-
Vehicle Selection: The vehicle must be non-toxic and biocompatible.[5][6] Always include a vehicle-only control group to assess any background effects.
-
Physicochemical Properties: For intravenous administration, ensure the pH and osmolality of the formulation are as close to physiological levels as possible to minimize irritation.
Troubleshooting Guide: Common In Vivo Issues
This guide addresses specific problems that may be encountered during in vivo studies with this compound.
| Observed Issue | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Unexpected Animal Weight Loss (>15%) or Morbidity | 1. Dose is too high, exceeding the MTD. 2. Toxicity of the formulation vehicle. 3. Severe on-target or off-target effects. | 1. Immediately reduce the dose of this compound or cease dosing. 2. Conduct a dose-range finding study to establish the MTD.[1][2] 3. Administer the vehicle alone to a control group to rule out vehicle toxicity. 4. Perform comprehensive health monitoring, including blood analysis and histopathology, to identify affected organs. |
| Elevated Liver Enzymes (ALT, AST) | 1. Drug-induced hepatotoxicity, a potential on-target effect of RAF inhibition.[7][8] | 1. Reduce the dose or the frequency of dosing. 2. Consider a "drug holiday" to allow for hepatic recovery. 3. Perform histopathological analysis of the liver to assess the extent of injury.[9] 4. Measure liver function markers (e.g., bilirubin, alkaline phosphatase) in addition to transaminases. |
| Increased Blood Pressure | 1. On-target inhibition of the VEGFR pathway (a common off-target of some RAF inhibitors) or downstream effects of RAF inhibition in vascular endothelium. | 1. Implement regular blood pressure monitoring using tail-cuff plethysmography. 2. Evaluate dose-dependency of the hypertensive effect. 3. Consider co-administration of a standard antihypertensive agent (e.g., an ACE inhibitor) to manage this on-target effect, with appropriate controls. |
| Poor Oral Bioavailability & High Variability | 1. Poor solubility of this compound. 2. Inappropriate vehicle for oral administration. 3. First-pass metabolism. | 1. Test alternative, biocompatible oral vehicles (e.g., PEG400, Tween 80, or methylcellulose-based suspensions). 2. Conduct a preliminary pharmacokinetic (PK) study to assess absorption and exposure. 3. Consider micronization of the compound to improve dissolution. |
| Precipitation of Dosing Solution | 1. Concentration of this compound is too high for the chosen vehicle. 2. Poor stability of the formulation. | 1. Prepare fresh dosing solutions before each administration. 2. Gently warm the solution or use sonication to aid dissolution. 3. Evaluate the solubility of this compound in a range of pharmaceutically acceptable solvents. |
Data Summaries
The following tables present hypothetical, yet plausible, data for this compound to guide experimental design.
Table 1: Dose-Range Finding and MTD of this compound in BALB/c Mice
| Dose Group (mg/kg, p.o., daily for 7 days) | N (males/females) | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Serum ALT (U/L) at Day 7 (Mean ± SD) | Study Outcome |
| Vehicle Control | 5/5 | +2.5 | None observed | 35 ± 8 | Well tolerated |
| 10 mg/kg | 5/5 | +1.8 | None observed | 42 ± 11 | Well tolerated |
| 30 mg/kg | 5/5 | -3.2 | Mild lethargy in 2/10 animals | 150 ± 45 | Mild transaminitis |
| 100 mg/kg | 5/5 | -16.5 | Significant lethargy, ruffled fur | 850 ± 210 | Exceeded MTD |
| Conclusion: The Maximum Tolerated Dose (MTD) is estimated to be 30 mg/kg/day . |
Table 2: Comparative Toxicity Profile of this compound
| Parameter | This compound (30 mg/kg) | Compound X (Similar RAFi) |
| Primary Toxicity | Hepatotoxicity | Dermatological, GI |
| Mean Peak ALT Increase | ~4-fold over baseline | ~1.5-fold over baseline |
| Blood Pressure Increase | ~15-20 mmHg | Not significant |
| Off-target Kinase Hits (>80% inhibition @ 1µM) | 3 (VEGFR2, KIT, PDGFRβ) | 12 |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of this compound that can be administered daily for 7-14 days without causing severe toxicity or unacceptable adverse effects.[1][2][10]
-
Methodology:
-
Animal Model: Use a relevant rodent species (e.g., BALB/c mice, 6-8 weeks old).
-
Group Allocation: Assign a small number of animals (e.g., 3-5 per sex) to each dose group.
-
Dose Selection: Choose a wide range of doses based on in vitro cytotoxicity data or literature on similar compounds (e.g., 10, 30, 100, 300 mg/kg).[11] Include a vehicle control group.
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Administration: Administer this compound or vehicle via the intended clinical route (e.g., oral gavage) once daily for 7-14 days.
-
Monitoring: Record body weight daily. Observe animals twice daily for clinical signs of toxicity (e.g., changes in activity, posture, grooming, feces consistency).
-
Endpoints: At the end of the study, collect blood for a complete blood count (CBC) and serum chemistry analysis (including ALT, AST, creatinine).[3] Perform a gross necropsy and collect major organs for histopathological examination.
-
Protocol 2: In-Study Monitoring for Hepatotoxicity
-
Objective: To monitor for and characterize potential drug-induced liver injury during a long-term efficacy study.
-
Methodology:
-
Baseline Measurement: Before starting the study, collect blood from a satellite group of animals to establish baseline serum chemistry values.
-
Interim Monitoring: At regular intervals (e.g., weekly or bi-weekly), collect blood from a small subset of animals in each group (or from all animals if using a less invasive method like tail vein sampling).
-
Analysis: Analyze serum for key liver injury markers:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline Phosphatase (ALP)
-
Total Bilirubin (TBIL)
-
-
Actionable Thresholds: Establish predefined thresholds for action. For example, if mean ALT levels in a dose group exceed 3-5 times the upper limit of normal, consider dose reduction or a temporary halt in dosing.
-
Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Caption: Workflow for troubleshooting severe in vivo toxicity.
References
- 1. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 2. criver.com [criver.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. noblelifesci.com [noblelifesci.com]
- 6. New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development [drugdiscoveryonline.com]
- 7. Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 11. benchchem.com [benchchem.com]
How to handle and store CYD19 to maintain its stability and activity
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and storing the Snail inhibitor, CYD19, to maintain its stability and activity.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound?
A1: Proper storage of solid this compound is crucial for maintaining its integrity. Recommendations are summarized in the table below.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro studies, stock solutions are typically prepared in 100% DMSO.
Q3: How should I store this compound stock solutions?
A3: Aliquoting and proper storage of stock solutions are critical to prevent degradation from repeated freeze-thaw cycles. Storage recommendations for stock solutions are detailed below.
Q4: Is this compound sensitive to light?
A4: While specific photodegradation studies for this compound are not publicly available, it is good laboratory practice to protect all small molecule compounds from prolonged light exposure. Store both solid compound and solutions in the dark.
Data Presentation: Storage and Stability Summary
| Condition | Storage Temperature | Duration | Recommendations |
| Solid Compound | 0 - 4°C | Short-term (days to weeks) | Keep dry and in the dark. |
| -20°C | Long-term (months to years) | Ensure the container is tightly sealed to prevent moisture absorption. | |
| Stock Solution (in DMSO) | -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -80°C | Up to 6 months | Recommended for longer-term storage of stock solutions. Protect from light. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity in experiments. | Improper storage of stock solution. | Ensure stock solutions are aliquoted and stored at -20°C or -80°C. Avoid more than 1-2 freeze-thaw cycles. |
| Degradation of the compound. | Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. If the stock is old, consider preparing a fresh stock from solid compound. | |
| Precipitation observed in media. | Low solubility in aqueous solutions. | Ensure the final concentration of DMSO in the cell culture media is kept low (typically <0.5%) to maintain solubility and minimize solvent toxicity. |
| If precipitation persists, consider using a gentle warming and vortexing step to aid dissolution before adding to the media. | ||
| Inconsistent experimental results. | Inaccurate concentration of stock solution. | Verify the concentration of your stock solution. If possible, use a spectrophotometric method or HPLC to confirm the concentration. |
| Cell line variability. | Ensure consistent cell passage number and confluency for your experiments, as these can affect the cellular response to this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
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Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C for a few minutes) may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Assessing this compound Activity by Western Blot for Snail Protein Degradation
This compound's primary mechanism of action is to bind to the Snail protein, disrupting its interaction with CREB-binding protein (CBP)/p300, which leads to the ubiquitination and subsequent degradation of Snail.[1] Therefore, a reduction in Snail protein levels is a direct indicator of this compound activity.
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Cell Culture and Treatment:
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Plate cancer cells known to express Snail protein (e.g., MMTV-PyMT, HCT116) at an appropriate density in multi-well plates.
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Allow the cells to adhere and grow overnight.
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Treat the cells with varying concentrations of this compound (e.g., 0, 25, 50, 100 nM) for a specified time (e.g., 24 or 48 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Snail overnight at 4°C.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
To ensure equal protein loading, probe the same membrane for a loading control protein, such as GAPDH or β-actin.
-
-
Data Analysis:
-
Quantify the band intensities for Snail and the loading control using image analysis software.
-
Normalize the Snail band intensity to the corresponding loading control band intensity.
-
Compare the normalized Snail protein levels in this compound-treated samples to the vehicle-treated control. A dose-dependent decrease in Snail protein levels indicates the activity of this compound.
-
Mandatory Visualizations
Caption: Mechanism of this compound-induced Snail protein degradation.
Caption: Workflow for assessing this compound activity via Western Blot.
References
Technical Support Center: Overcoming Resistance to CYD19 Treatment in Cancer Cell Lines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to the Snail inhibitor, CYD19, in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the transcription factor Snail.[1] It disrupts the interaction between Snail and the histone acetyltransferases CBP/p300, which leads to decreased acetylation of Snail and its subsequent degradation via the ubiquitin-proteasome pathway.[1] By promoting the degradation of Snail, this compound can reverse the epithelial-mesenchymal transition (EMT), a process associated with cancer progression, metastasis, and drug resistance.[1] Additionally, this compound has been shown to restore the function of the tumor suppressor p53 in cancer cells with wild-type p53, further contributing to its anti-cancer effects.[1] this compound also exhibits inhibitory activity against histone deacetylase 1 (HDAC1).
Q2: My cancer cell line is showing decreased sensitivity to this compound. How can I confirm that it has developed resistance?
A2: To confirm acquired resistance to this compound, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo assay) to determine the half-maximal inhibitory concentration (IC50) in your treated cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance. This should be a reproducible effect observed over several passages in the absence of the drug (for stable resistance).
Q3: What are the potential mechanisms of acquired resistance to this compound?
A3: Based on the mechanism of action of this compound and general principles of drug resistance, several mechanisms can be hypothesized or have been observed for similar inhibitors:
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Target Alteration: A mutation in the Snail protein can prevent this compound from binding effectively. Specifically, a mutation at arginine-174 (R174A) in the Snail protein has been shown to make it resistant to this compound-induced degradation.[1]
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p53 Mutation Status: The efficacy of this compound is significantly higher in cancer cells with wild-type p53.[1] Therefore, cell lines with mutated or null p53 may exhibit intrinsic resistance to this compound's pro-apoptotic effects.
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Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of Snail by upregulating other pro-survival or EMT-inducing pathways. These can include pathways like NF-κB, MAPK, and PI3K/AKT, which can also regulate Snail expression or downstream effectors.
-
Increased Snail Expression: Overexpression of the Snail protein could potentially overwhelm the inhibitory capacity of this compound, requiring higher concentrations of the drug to achieve the same effect.
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Alterations in the Ubiquitin-Proteasome System: Since this compound induces Snail degradation via the proteasome, alterations in this system that reduce its efficiency could lead to resistance.
Q4: Are there any known combination therapies to overcome this compound resistance?
A4: Yes, combining this compound with other chemotherapeutic agents can be a strategy to overcome resistance or enhance its efficacy. For example, a combination of this compound with a low dose of taxol has been shown to have a synergistic anti-proliferative effect in cancer cell lines.[1] The rationale is that this compound, by reversing EMT, can sensitize cancer cells to conventional chemotherapy.[1] Investigating combinations with inhibitors of potential bypass pathways (e.g., PI3K or MEK inhibitors) could also be a promising strategy.
Troubleshooting Guides
Issue 1: High variability in experimental results with this compound.
| Possible Cause | Suggested Solution |
| Drug Instability or Degradation | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare working dilutions fresh for each experiment. |
| Inconsistent Cell Seeding Density | Ensure a uniform single-cell suspension before seeding. Calibrate your cell counting method and seed plates evenly. Inconsistent cell numbers can significantly affect drug response. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations that can cause edge effects, do not use the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media. |
| Mycoplasma Contamination | Regularly test your cell lines for mycoplasma contamination, as it can alter cellular physiology and drug response. |
Issue 2: this compound is not showing the expected effect on my cancer cell line.
| Possible Cause | Suggested Solution |
| Suboptimal Drug Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line. Effective concentrations can vary between cell types. |
| Intrinsic Resistance of the Cell Line | Check the p53 status of your cell line. Cells with mutant or null p53 may be less sensitive to this compound.[1] Also, consider the baseline expression level of Snail in your cell line. |
| Incorrect Assessment of EMT Markers | When assessing the reversal of EMT, analyze multiple markers. For example, look for an increase in epithelial markers (e.g., E-cadherin) and a decrease in mesenchymal markers (e.g., Vimentin, N-cadherin) by western blot or immunofluorescence. |
| Insufficient Treatment Duration | The effects of this compound on Snail protein levels and downstream pathways may take time to become apparent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
Data Presentation
Table 1: Effective Concentrations of this compound in Preclinical Studies
| Cell Line | Cancer Type | Assay | Effective Concentration | Reference |
| MMTV-PyMT | Mouse Breast Cancer | Cell Proliferation | Not specified, used at 25 nM in combination | [1] |
| HCT116 | Human Colorectal Carcinoma | Cell Proliferation | Not specified, used at 25 nM in combination | [1] |
| Various | Breast and Colorectal Cancer | Western Blot (Snail reduction) | Dose-dependent effect observed | [1] |
| MMTV-PyMT, 4T1 | Mouse Breast Cancer | Immunofluorescence (EMT markers) | Not specified, used in combination with TGFβ1 | [1] |
Table 2: Inhibitory Activity of this compound against HDAC1
| Target | IC50 |
| HDAC1 | 0.405 µM |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a general method for developing acquired resistance to this compound in an adherent cancer cell line by continuous exposure to escalating drug concentrations.
-
Determine the initial IC50 of this compound: a. Plate the parental cancer cell line in 96-well plates at a predetermined optimal density. b. Treat the cells with a range of this compound concentrations for 72 hours. c. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value.
-
Initiate Resistance Induction: a. Culture the parental cells in a T25 flask with complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth). b. Maintain the culture, changing the medium with fresh this compound every 2-3 days, until the cells resume a normal proliferation rate.
-
Dose Escalation: a. Once the cells are proliferating steadily, passage them and increase the concentration of this compound in a stepwise manner (e.g., by 1.5 to 2-fold). b. Repeat this process of gradual dose escalation, allowing the cells to adapt and recover their growth rate at each new concentration.
-
Verification of Resistance: a. At various stages of the dose escalation, perform cell viability assays to determine the new IC50 value and compare it to the parental cell line. A significant rightward shift in the dose-response curve indicates the development of resistance. b. Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), expand and cryopreserve the resistant cell line.
-
Characterization of Resistant Cells: a. Culture the resistant cells in a drug-free medium for several passages to determine if the resistance phenotype is stable. b. Perform molecular analyses (e.g., sequencing of the SNAI1 gene, western blotting for Snail, p53, and bypass pathway components) to investigate the mechanism of resistance.
Protocol 2: Western Blot Analysis of Snail and p53 Protein Levels
This protocol is for assessing the on-target effect of this compound by measuring the protein levels of its direct target, Snail, and a key downstream effector, p53.
-
Cell Lysis: a. Plate cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration. b. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins on an SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against Snail, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. b. Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: this compound Mechanism of Action.
Caption: Workflow for Generating this compound-Resistant Cell Lines.
Caption: Troubleshooting Logic for this compound Resistance.
References
Best practices for dissolving CYD19 in DMSO for cell culture use
Welcome to the technical support center for CYD19. This resource provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture use?
A1: this compound should be dissolved in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] It is crucial to use a fresh, unopened bottle of DMSO as it is hygroscopic and absorbed water can significantly impact the solubility of the compound.[2]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The maximum solubility of this compound in DMSO is 100 mg/mL, which is equivalent to 204.69 mM.[2] Achieving this concentration may require sonication to ensure the compound is fully dissolved.[2]
Q3: What is a typical stock solution concentration for this compound?
A3: For in vitro studies, a stock solution of 50 mM in 100% DMSO has been successfully used.[1] However, preparing stock solutions at concentrations such as 1 mM, 5 mM, or 10 mM is also common practice.[2]
Q4: How should I store the this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] It is important to protect the solution from light.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q5: What is the mechanism of action of this compound?
A5: this compound is a dual-target inhibitor of Snail and histone deacetylases (HDACs), particularly HDAC1.[2][3] It binds to the Snail protein, disrupting its interaction with CREB-binding protein (CBP)/p300.[1][4] This inhibition of CBP/p300-mediated Snail acetylation leads to the degradation of Snail through the ubiquitin-proteasome pathway.[1] Consequently, the Snail-dependent repression of wild-type p53 is reversed, leading to p53 stabilization and activation of its downstream targets.[1][5][6]
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when diluted in cell culture medium.
This is a common issue when diluting a DMSO-solubilized compound into an aqueous solution like cell culture medium. The significant change in solvent polarity can cause the compound to crash out of solution.
| Possible Cause | Recommended Solution |
| High final concentration | The desired final concentration of this compound in the cell culture medium may exceed its aqueous solubility limit. Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a serial dilution test. |
| Improper mixing technique | Adding the DMSO stock directly to the medium without proper mixing can create localized high concentrations, leading to precipitation.[7] Pre-warm the cell culture medium to 37°C. While gently vortexing or swirling the medium, add the this compound stock solution dropwise to ensure rapid and thorough mixing.[8][9] |
| Low final DMSO concentration | While high concentrations of DMSO are toxic to cells, a certain amount can help maintain compound solubility. Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[7][10][11] Ensure your final DMSO concentration is within this range and always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[7] |
| Media composition | Components in the cell culture medium, such as salts and proteins, can interact with this compound and affect its solubility.[8] If possible, test the solubility of this compound in different base media (e.g., DMEM, RPMI-1640) to identify the most suitable one. The presence of serum can sometimes aid in solubilizing compounds.[7] |
Issue 2: Observed cell toxicity or unexpected effects.
| Possible Cause | Recommended Solution |
| High final DMSO concentration | DMSO can be toxic to cells at higher concentrations.[11] It is crucial to keep the final DMSO concentration in the cell culture medium as low as possible, ideally below 0.5%.[7][11] Always perform a dose-response curve for DMSO on your specific cell line to determine its tolerance. |
| Compound degradation | Improper storage of the this compound stock solution can lead to its degradation. Ensure the stock solution is stored at the correct temperature (-20°C or -80°C), protected from light, and aliquoted to avoid multiple freeze-thaw cycles.[2] |
| Contamination | The this compound powder or DMSO may be contaminated. While commercial compounds are generally not sterile, you can minimize the risk of contamination by preparing the stock solution in a sterile environment (e.g., a laminar flow hood) and using sterile, filtered DMSO.[12] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
-
Materials:
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This compound powder (Molecular Weight: 488.54 g/mol )[2]
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Anhydrous DMSO
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Sterile microcentrifuge tubes
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Vortexer
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Sonicator (optional)
-
-
Procedure:
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Calculate the required mass of this compound for your desired volume and concentration. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.8854 mg of this compound.
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Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, you would add 1 mL of DMSO for every 4.8854 mg of this compound.
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Vortex the solution vigorously until the this compound is completely dissolved. If the compound does not fully dissolve, sonicate the tube for several minutes.[2]
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Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
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Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.[2]
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Dilution of this compound Stock Solution for Cell Culture Treatment
This protocol describes the correct method for diluting the this compound DMSO stock solution into cell culture medium to achieve the desired final working concentration.
-
Materials:
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This compound stock solution in DMSO
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Pre-warmed (37°C) cell culture medium
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Sterile tubes
-
-
Procedure:
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Calculate the volume of this compound stock solution required to achieve the desired final concentration in your cell culture experiment. Ensure the final DMSO concentration does not exceed the tolerance level of your cell line (typically ≤ 0.5%).
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
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While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.
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Continue to mix the solution for a few seconds to ensure homogeneity.
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Visually inspect the diluted solution for any signs of precipitation before adding it to your cells.
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Add the final diluted this compound solution to your cell culture plates. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 488.54 g/mol | [2] |
| Solubility in DMSO | 100 mg/mL (204.69 mM) | [2] |
| Recommended Stock Concentration | 10 mM - 50 mM | [1][2] |
| Stock Solution Storage | -20°C (1 month) or -80°C (6 months), protected from light | [2] |
| HDAC1 IC₅₀ | 0.405 µM | [2][3] |
| Snail Kd | 0.18 µM | [2][3] |
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for using this compound.
References
- 1. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
Technical Support Center: Managing Variability in Experimental Results with CYD19
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in experimental results when working with CYD19.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor that has a dual-targeting mechanism. Primarily, it binds with high affinity to a specific pocket (the evolutionarily conserved arginine-174 pocket) of the Snail protein.[1] This binding disrupts the interaction between Snail and the histone acetyltransferases CBP/p300.[1][2] The consequence of this is an impairment of Snail acetylation, which in turn promotes its degradation through the ubiquitin-proteasome pathway.[1][3] A downstream effect of Snail degradation is the restoration of wild-type p53 expression, which can reduce tumor growth and survival.[1][3] this compound has also been identified as a potent inhibitor of HDAC1.[4][5]
Q2: How should I prepare and store this compound?
A2: this compound is typically provided as a solid powder and should be stored at -20°C for the long term (months to years) or at 0-4°C for the short term (days to weeks), kept dry and in the dark.[6] For experimental use, a stock solution can be prepared in DMSO.[3] It is recommended to aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light, to avoid repeated freeze-thaw cycles.[4]
Q3: What is a typical working concentration for this compound in cell culture experiments?
A3: The optimal concentration of this compound is cell-line dependent and should be determined empirically. However, published studies have used concentrations ranging from 25 nM to 150 nM for various assays.[1][2][7] A good starting point for determining the optimal concentration is to perform a dose-response curve and assess both the desired biological effect and cell viability.
Troubleshooting Guide
Issue 1: High variability in Snail protein degradation between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent this compound Activity | Ensure proper storage of this compound stock solutions (aliquoted, -80°C, protected from light) to prevent degradation.[4] Prepare fresh dilutions from the stock for each experiment. |
| Cell Culture Conditions | Maintain consistent cell density at the time of treatment. Ensure cells are in the logarithmic growth phase. Use a consistent passage number for your cell line, as cellular responses can change over time. |
| Treatment Duration | Standardize the incubation time with this compound. Time-course experiments in published studies often range up to 48 hours.[1][2] |
| Protein Extraction and Analysis | Ensure consistent and efficient protein lysis. Use protease and phosphatase inhibitors in your lysis buffer. Standardize loading amounts for western blotting and use a reliable loading control. |
Issue 2: Inconsistent effects on downstream markers (e.g., p53, E-cadherin).
| Potential Cause | Troubleshooting Step |
| Cell Line Specificity | The effects of this compound on p53 are dependent on the p53 status of the cell line; this compound has been shown to increase wild-type p53 levels but not mutant p53.[1][8] Confirm the p53 status of your cell line. |
| Snail Expression Levels | The upregulation of p53 by this compound is dependent on Snail expression.[1] If Snail expression is low in your cell line, the effect on p53 may be minimal. |
| Assay Sensitivity | For changes in mRNA levels of p53 targets like p21 and MDM2, ensure your qPCR assay is optimized and sensitive.[1][8] For protein level changes, ensure your antibodies are specific and validated for the application. |
| Off-Target Effects | While this compound is reported to be specific, consider the possibility of off-target effects, which are common with small-molecule inhibitors.[9] This can be investigated by using a secondary inhibitor or a genetic approach like siRNA-mediated knockdown of Snail to see if the phenotype is recapitulated. |
Issue 3: Variable results in cell-based functional assays (e.g., migration, proliferation).
| Potential Cause | Troubleshooting Step |
| Sub-optimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. High concentrations may lead to cytotoxicity.[10] |
| Inconsistent Assay Setup | For migration assays, ensure consistent cell seeding density and "wound" creation. For proliferation assays, ensure a consistent initial cell number and assay duration.[1] |
| Basal Level of the Phenotype | If the basal level of migration or proliferation is very low, it may be difficult to observe a significant inhibitory effect. Consider using a stimulant (e.g., TGFβ1 to induce EMT and migration) to increase the dynamic range of the assay.[1][11] |
| General Experimental Variability | Be aware that a high degree of variability can be inherent in cell culture experiments, even under highly standardized conditions.[12][13] Increase the number of biological and technical replicates to improve statistical power. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Snail and p53
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Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
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Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 50 nM) or vehicle control (DMSO) for the specified duration (e.g., 48 hours).[1]
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Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against Snail, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Migration Assay (Wound Healing)
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Cell Seeding: Seed cells in a 6-well plate and grow to 90-100% confluency.
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Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip.
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Washing: Gently wash the cells with PBS to remove detached cells.
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Treatment: Add fresh medium containing a low concentration of serum (to minimize proliferation) and the desired concentration of this compound or vehicle control.
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Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).
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Analysis: Measure the area of the wound at each time point to quantify cell migration.
Visualizations
Caption: this compound signaling pathway.
Caption: A typical experimental workflow for this compound.
References
- 1. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound |CAS:2415281-52-4 Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Large inherent variability in data derived from highly standardised cell culture experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
How to assess the purity and integrity of a CYD19 sample
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the purity and integrity of CYD19 samples and related protein targets.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps to assess the quality of a new batch of this compound small molecule?
A1: Before using a new batch of this compound in your experiments, it is crucial to verify its identity, purity, and integrity. The recommended initial steps include:
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Identity Verification: Confirm the molecular weight of the compound using Mass Spectrometry (MS).[1][2]
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Purity Assessment: Determine the percentage of the active compound using High-Performance Liquid Chromatography (HPLC).[3]
-
Solubility Test: Confirm that the compound dissolves as expected in the recommended solvent at the desired concentration.
Q2: I am observing unexpected or inconsistent results in my cell-based assays with this compound. Could the sample integrity be the issue?
A2: Yes, inconsistent results can often be attributed to issues with sample integrity. Poor sample quality, such as degradation or the presence of impurities, can lead to a variety of problems, including protein misfolding, aggregation, and inactivation of enzymes.[1][2] It is advisable to re-evaluate your this compound sample's purity and integrity, as well as the quality of your target protein.
Q3: How can I assess the purity of my target protein (e.g., Snail) before conducting experiments with this compound?
A3: Assessing the purity of your target protein is a critical checkpoint.[4] Several methods can be employed:
-
SDS-PAGE: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a common technique to separate proteins by molecular weight and visualize contaminants.[3][4][5] A highly pure protein should appear as a single, sharp band.[5]
-
Mass Spectrometry (MS): MS provides a precise molecular weight of the protein and can identify post-translational modifications or degradation products.[1][2][4]
-
Size-Exclusion Chromatography (SEC): SEC separates proteins based on their size and can be used to quantify oligomers and aggregates.[4]
Q4: My SDS-PAGE gel shows multiple bands for my purified protein. What could be the cause?
A4: Multiple bands on an SDS-PAGE gel can indicate several issues:
-
Contaminants: The additional bands may be other proteins that were not removed during purification.
-
Proteolysis: The target protein may have been degraded into smaller fragments by proteases.[4]
-
Modifications: Post-translational modifications can alter the protein's migration on the gel.
-
Sample Overload: Loading too much protein can cause aggregation and smearing.[6]
Q5: I suspect my protein sample is aggregating. How can I detect and quantify aggregates?
A5: Protein aggregation can significantly impact experimental outcomes.[1] The following techniques are useful for detecting and quantifying aggregates:
-
Dynamic Light Scattering (DLS): DLS is a rapid method to determine the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.[1][4]
-
Size-Exclusion Chromatography (SEC): Analytical SEC can separate and quantify monomers, dimers, and higher-order aggregates.[4]
-
Native PAGE: Unlike denaturing SDS-PAGE, native PAGE separates proteins based on their size, shape, and charge in their native state, which can help visualize aggregates.[1]
Troubleshooting Guides
Issue 1: Inconsistent Potency of this compound in Cellular Assays
| Possible Cause | Troubleshooting Step | Recommended Action |
| This compound Degradation | Re-verify the molecular weight of the this compound sample using Mass Spectrometry. | If degradation is confirmed, obtain a fresh, quality-controlled batch of the compound. |
| Impure this compound Sample | Analyze the purity of the this compound stock solution using HPLC. | If impurities are detected, purify the compound or acquire a new high-purity batch. |
| Incorrect Concentration | Quantify the concentration of the this compound stock solution using a calibrated spectrophotometer. | Adjust the concentration of the stock solution as needed for accurate dosing. |
Issue 2: Poor Band Resolution or Smearing in SDS-PAGE of Target Protein
| Possible Cause | Troubleshooting Step | Recommended Action |
| Incomplete Denaturation | Ensure adequate heating of the sample in loading buffer containing SDS and a reducing agent. | Increase boiling time slightly (e.g., 5 minutes at 98°C).[6] |
| Sample Overloading | Load a smaller amount of protein onto the gel. | Perform a protein concentration assay (e.g., Bradford or BCA) to determine the optimal loading amount.[6] |
| High Salt Concentration | Desalt the protein sample before loading. | Use a desalting column or dialysis to remove excess salt. |
| Protease Activity | Add protease inhibitors to your lysis buffer and keep samples on ice. | Ensure protease inhibitors are fresh and used at the recommended concentration.[7] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
-
System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.
-
Mobile Phase: Prepare a suitable mobile phase, typically a gradient of an organic solvent (e.g., acetonitrile) and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Elution: Run a gradient elution to separate the components of the sample.
-
Detection: Monitor the elution profile at a specific wavelength (e.g., 254 nm).
-
Analysis: The purity is calculated by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Integrity Assessment of Target Protein by SDS-PAGE
-
Sample Preparation: Mix the protein sample with 2x Laemmli loading buffer, which contains SDS and a reducing agent like β-mercaptoethanol or DTT.
-
Denaturation: Heat the sample at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured samples and a molecular weight marker into the wells of a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Staining: Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain to visualize the protein bands.[3]
-
Analysis: A pure, intact protein should appear as a single band at the expected molecular weight. The presence of other bands may indicate impurities or degradation.[4]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the Snail-CBP/p300 interaction, leading to Snail degradation.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. jordilabs.com [jordilabs.com]
- 3. How to Test for Protein Purity Using SDS-PAGE or HPLC [synapse.patsnap.com]
- 4. Quality assessment and optimization of purified protein samples: why and how? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Protein Purity Levels | MtoZ Biolabs [mtoz-biolabs.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. youtube.com [youtube.com]
Troubleshooting inconsistent Western blot results for Snail after CYD19
Technical Support Center: Snail Western Blotting After CYD19 Treatment
This technical support center provides troubleshooting guidance for researchers encountering inconsistent Western blot results for the transcription factor Snail, particularly following treatment with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound on Snail protein?
This compound is a dual-target inhibitor that affects both Snail and Histone Deacetylase 1 (HDAC1).[1][2] Its primary mechanism regarding Snail involves directly binding to the Snail protein. This binding disrupts the interaction between Snail and the coactivators CREB-binding protein (CBP) and p300.[3] The disruption prevents CBP/p300-mediated acetylation of Snail, which is a stabilizing post-translational modification.[3][4] Consequently, unacetylated Snail is targeted for ubiquitination and subsequent degradation by the proteasome.[3] Therefore, the expected outcome of successful this compound treatment is a decrease in Snail protein levels.
Q2: After this compound treatment, I see no decrease, or even an increase, in Snail protein levels. What could be the cause?
Several factors could lead to this unexpected result:
-
Ineffective this compound Treatment: Ensure the compound was stored correctly and the working concentration and treatment duration are appropriate for your cell line. The half-life of Snail is very short (around 25 minutes), so the timing of cell lysis after treatment is critical.[4]
-
Dominant Stabilization Pathways: Snail stability is regulated by numerous post-translational modifications, including phosphorylation by various kinases (e.g., GSK3β, PKD1, ERK3) and ubiquitination by multiple E3 ligases (e.g., β-TrCP1, FBXO11, FBXL14).[5][6][7][8] If other signaling pathways that stabilize Snail are highly active in your experimental model, they may counteract the degradation induced by this compound. For instance, stimuli like TGF-β, TNFα, or hypoxia are known to increase Snail protein stability.[4][9]
-
Compensatory Gene Expression: The cell might respond to the initial degradation of Snail by increasing the transcription of the SNAI1 gene, leading to a rebound in protein levels. Consider performing qPCR to check SNAI1 mRNA levels alongside your Western blot.
-
Mutant Snail Protein: If you are using a cell line with a mutated Snail protein, this compound binding could be impaired. This compound specifically interacts with a hotspot around the R174 residue of Snail.[3][10]
Q3: My Snail band is very faint or completely absent, even in my untreated control samples. Why?
Snail is an inherently unstable and low-abundance protein.[11][12]
-
Rapid Protein Degradation: Snail is rapidly degraded by the proteasome.[6] Ensure that you use protease and phosphatase inhibitors in your lysis buffer and keep samples on ice at all times.
-
Subcellular Localization: Snail shuttles between the nucleus and cytoplasm. Its degradation primarily occurs in the cytoplasm after being exported from the nucleus.[7] Ensure your lysis buffer is effective at extracting nuclear proteins.
-
Low Endogenous Expression: The cell line you are using may have very low basal expression of Snail. It is advisable to include a positive control cell line known to express Snail at higher levels (e.g., MDA-MB-231, HCT116) or cells stimulated with an agent like TGF-β to induce Snail expression.[3][13]
-
Poor Antibody Performance: The primary antibody may not be sensitive enough. Check the antibody datasheet for recommended applications and validated cell lines.[14][15][16]
Q4: I am observing multiple bands for Snail. What do they represent?
This could be due to several reasons:
-
Post-Translational Modifications (PTMs): Snail undergoes extensive PTMs, including phosphorylation, ubiquitination, acetylation, and SUMOylation, which can alter its molecular weight and lead to multiple bands.[7][9][17][18]
-
Protein Degradation: The additional lower molecular weight bands could be degradation products of Snail. Ensure rigorous sample preparation with protease inhibitors to minimize this.[19]
-
Non-Specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. To verify this, run a negative control, such as a cell lysate from a Snail knockout cell line or a cell line known not to express Snail (e.g., MCF7).[19] Also, consider optimizing your antibody concentrations and blocking conditions.
-
Splice Variants: While less commonly reported for Snail, different protein isoforms could exist.
Q5: My results are inconsistent across different experimental replicates. What are the common sources of variability?
Inconsistent results often stem from minor variations in experimental execution.
-
Cell Culture Conditions: Ensure cells are at a consistent confluency and passage number for all replicates. Cellular stress can impact Snail stability.[11][20]
-
Protein Loading: Inaccurate protein quantification is a major source of error. Always perform a protein assay (e.g., BCA) and load equal amounts of total protein for each sample. After the Western blot, you can probe for a loading control (e.g., GAPDH, β-actin, or α-Tubulin) to confirm equal loading.[21]
-
Reagent Preparation: Use freshly prepared buffers (lysis, running, transfer) and sample loading buffer with fresh reducing agents (e.g., DTT, β-mercaptoethanol).[22]
-
Transfer Efficiency: Ensure the transfer "sandwich" is assembled correctly without air bubbles.[19] Transfer efficiency can vary based on protein size; verify transfer with a Ponceau S stain before blocking.[23]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound.
| Compound | Target(s) | Parameter | Value | Cell Line | Reference |
| This compound | Snail | Kd | 0.18 µM | - | [1] |
| HDAC1 | IC50 | 0.405 µM | HCT-116 | [1] |
Signaling and Experimental Workflow Diagrams
Snail Degradation Pathway and this compound Interference
Caption: Snail protein stability and the inhibitory mechanism of this compound.
Standard Western Blot Experimental Workflow
Caption: A step-by-step workflow for a typical Western blot experiment.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose common Western blot issues.
Detailed Experimental Protocol: Western Blot for Snail
This protocol provides a general framework. Optimization for specific cell lines and antibodies is recommended.
-
Cell Lysis and Protein Extraction
-
Culture and treat cells with this compound as required by your experimental design.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. For enhanced extraction of nuclear proteins, consider using a specialized nuclear extraction kit.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the protein lysate.
-
-
Protein Quantification
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Calculate the required volume to obtain 20-40 µg of total protein per sample.
-
-
Sample Preparation
-
Add 4X Laemmli sample buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol) to the normalized protein samples.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE
-
Load 20-40 µg of protein per well onto an 8-12% polyacrylamide gel. Include a pre-stained molecular weight marker in one lane.
-
Run the gel in 1X running buffer at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system (e.g., 100V for 60-90 minutes at 4°C) is often recommended for better efficiency.[21]
-
(Optional) After transfer, stain the membrane with Ponceau S for 5 minutes to visualize protein bands and confirm successful and even transfer. Destain with TBST or water before proceeding.
-
-
Immunoblotting
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against Snail (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Perform densitometry analysis using appropriate software to quantify band intensity. Normalize the Snail signal to a loading control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of Snail1 protein stability by post-translational modifications: the basis for a complex regulation of Snail1 function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PKD1 phosphorylation-dependent degradation of SNAIL by SCF-FBXO11 regulates epithelial-mesenchymal transition and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of Snail1 protein stability by post-translational modifications: the basis for a complex regulation of Snail1 function [ijbs.com]
- 8. The hypoxia-controlled FBXL14 ubiquitin ligase targets SNAIL1 for proteasome degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of the protein stability of EMT transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The regulation of snail: on the ubiquitin edge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-SNAIL Antibodies | Invitrogen [thermofisher.com]
- 15. SNAIL Antibodies | Antibodies.com [antibodies.com]
- 16. Snail (C15D3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Control of Snail1 protein stability by post-translational modifications: the basis for a complex regulation of Snail1 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Epigenetic Regulation and Post-Translational Modifications of SNAI1 in Cancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Western blot troubleshooting guide! [jacksonimmuno.com]
- 20. researchgate.net [researchgate.net]
- 21. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 22. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 23. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
Optimizing CYD19 delivery in animal models for better bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery of CYD19 in animal models for enhanced bioavailability and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small-molecule dual-target inhibitor of Snail and histone deacetylase (HDAC).[1] It functions by binding to the Snail protein, disrupting its interaction with CREB-binding protein (CBP)/p300.[2][3] This leads to the degradation of Snail through the ubiquitin-proteasome pathway.[2][3] By inhibiting Snail, this compound can reverse the epithelial-mesenchymal transition (EMT), a process involved in tumor invasion and metastasis.[2][3] Additionally, this compound has been shown to restore the function of the tumor suppressor p53.[2][3]
Q2: What are the recommended routes of administration for this compound in animal models?
A2: Based on published preclinical studies, the most common routes of administration for this compound in mouse models are intraperitoneal (IP) and intravenous (IV) injections.[2][4] These routes ensure direct systemic exposure and are suitable for initial efficacy and pharmacokinetic studies.
Q3: Is there a recommended vehicle for in vivo administration of this compound?
A3: Yes, for intraperitoneal injections, a vehicle composed of ethanol (B145695), cremophor, and water in a 10:10:80 (v/v/v) ratio has been successfully used.[4] Due to this compound's hydrophobic nature, a formulation that can effectively solubilize the compound is crucial for in vivo studies.
Q4: What is the reported in vivo efficacy of this compound?
A4: In a MMTV-PyMT mouse model of breast cancer, intraperitoneal administration of this compound at a dose of 30 mg/kg resulted in a tumor growth inhibition (TGI) of 80%.[2] In an HCT-116 xenograft mouse model, the same dose and route of administration led to a TGI of 60.3%.[2]
Q5: What are the challenges in achieving good oral bioavailability for a compound like this compound?
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the in vivo administration of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the formulation | Poor solubility of this compound in the prepared vehicle. | 1. Ensure the correct ratio of ethanol, cremophor, and water (10:10:80) is used. 2. First, dissolve this compound completely in the ethanol component. 3. Add the cremophor to the ethanol-CYD19 solution and mix thoroughly. 4. Slowly add the water component while continuously vortexing or stirring to prevent precipitation. 5. Gentle warming (to no more than 37°C) and sonication can aid in dissolution, but the stability of this compound at elevated temperatures should be confirmed. |
| Precipitation upon intraperitoneal injection | The formulation is unstable when it comes into contact with physiological fluids in the peritoneal cavity. | 1. Ensure the formulation is clear and free of any visible precipitate before injection. 2. Administer the injection slowly to allow for gradual mixing with peritoneal fluid. 3. Consider exploring alternative solubilizing agents or delivery systems if precipitation persists and affects efficacy. |
| Vehicle-related toxicity or adverse effects in animals | The vehicle itself, particularly cremophor and ethanol, can cause adverse reactions at high concentrations or with repeated dosing. | 1. Include a vehicle-only control group in your study to assess any effects of the formulation itself. 2. Monitor animals closely for signs of distress, irritation at the injection site, or changes in body weight. 3. If toxicity is observed, consider reducing the concentration of ethanol and/or cremophor, if possible, without compromising the solubility of this compound. 4. Ensure the total injection volume is within the recommended guidelines for the animal model. |
| Inconsistent or lower-than-expected in vivo efficacy | 1. Poor bioavailability due to formulation issues. 2. Incorrect dosing or administration technique. 3. Degradation of this compound in the formulation. | 1. Confirm the stability of this compound in the prepared formulation over the duration of your experiment. 2. Perform a dose-response study to determine the optimal effective dose for your specific model. 3. Ensure accurate and consistent intraperitoneal injection technique. Aspirate before injecting to avoid administration into an organ. 4. If available, conduct a pilot pharmacokinetic (PK) study to assess the exposure of this compound in your animal model with the chosen formulation and route of administration. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound via Intraperitoneal (IP) Injection
| Animal Model | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| MMTV-PyMT Mouse Model | 30 | Daily for 25 days | 80% | [2] |
| HCT-116 Xenograft Model | 30 | Daily for 2 weeks | 60.3% | [2] |
| HCT-116 Xenograft Model | 50 | Daily for 2 weeks | 72% | [5] |
Table 2: Pharmacokinetic Parameters of this compound following Intravenous (IV) Injection (1.0 mg/kg)
| Parameter | Value | Unit | Reference |
| Half-life (t½) | 18.2 | min | [2] |
| Maximum Concentration (Cmax) | 144 | ng/mL | [2] |
| Area Under the Curve (AUC₀₋∞) | 714 | h*ng/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection
Materials:
-
This compound powder
-
Ethanol (200 proof)
-
Cremophor EL
-
Sterile water for injection
Procedure:
-
Calculate the required amount of this compound for the desired final concentration and total volume.
-
In a sterile conical tube, add the calculated volume of ethanol (10% of the final volume).
-
Add the weighed this compound powder to the ethanol and vortex until it is completely dissolved. A brief sonication in a water bath may be used to aid dissolution.
-
Add the calculated volume of Cremophor EL (10% of the final volume) to the ethanol-CYD19 solution. Vortex thoroughly until a homogenous mixture is formed.
-
Slowly add the sterile water for injection (80% of the final volume) to the mixture in a dropwise manner while continuously vortexing.
-
Once all the water has been added, continue to vortex for another 1-2 minutes to ensure a clear and uniform solution.
-
Visually inspect the final formulation for any signs of precipitation. The solution should be clear.
-
Prepare the formulation fresh before each set of injections.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol for disinfection
-
Appropriate animal restraint device
Procedure:
-
Accurately weigh the mouse to determine the correct injection volume based on the desired dose (e.g., 30 mg/kg).
-
Draw the calculated volume of the this compound formulation into a sterile syringe.
-
Securely restrain the mouse, exposing the abdominal area.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.
-
Disinfect the injection site with a 70% ethanol swab.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Slowly inject the full volume of the formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
Visualizations
References
- 1. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN111187268A - Compound this compound or pharmaceutically acceptable salt as Snail inhibitor and preparation method, pharmaceutical composition and application thereof - Google Patents [patents.google.com]
Selecting the Appropriate Negative Control for CYD19 Experiments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed information and protocols for selecting and utilizing appropriate negative controls in experiments involving CYD19, a dual-target inhibitor of Snail and histone deacetylase 1 (HDAC1). Proper negative controls are crucial for validating the specificity of this compound's effects and ensuring the reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that has been shown to have a dual-target mechanism. Primarily, it binds to the transcription factor Snail, disrupting its interaction with the co-activator CREB-binding protein (CBP)/p300.[1][2] This disruption prevents Snail acetylation, leading to its ubiquitination and subsequent proteasomal degradation.[1] By promoting the degradation of Snail, this compound can reverse the epithelial-mesenchymal transition (EMT), a process involved in cancer invasion and metastasis.[1] Additionally, this compound has been reported to inhibit HDAC1 activity.[3][4][5]
Q2: Why is a negative control essential when using this compound?
A2: A negative control is critical to distinguish the specific, on-target effects of this compound from any non-specific or off-target effects.[6] All small molecule inhibitors have the potential for off-target activities, which can lead to misinterpretation of experimental results. A proper negative control helps to ensure that the observed cellular or molecular changes are a direct consequence of Snail and/or HDAC1 inhibition by this compound and not due to other factors like solvent effects or general compound toxicity.
Q3: What are the recommended negative controls for this compound experiments?
A3: There are three main types of negative controls that should be considered, ideally in combination, for robust experimental design:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be added to control cells at the same final concentration. This accounts for any effects the solvent itself might have on the cells.
-
Inactive Analog Control: An ideal negative control is a structurally similar but biologically inactive analog of the compound. For this compound, the compound CYD18 has been used as an inactive analog.[1] CYD18 is structurally related to this compound but does not significantly affect Snail protein levels, making it an excellent tool to control for off-target effects.[1]
-
Genetic Control: Using cells where the target protein is absent or mutated is a powerful way to demonstrate on-target activity. For this compound, this would involve using:
-
Snail knockout (KO) or knockdown (shRNA/siRNA) cells: If this compound's effect is mediated through Snail, then its activity should be significantly diminished in cells lacking Snail.[1][7]
-
Cells expressing a drug-resistant mutant of Snail: For example, cells expressing a Snail-R174A mutant, which shows reduced binding to this compound, can be used to demonstrate that the compound's effects are dependent on this specific interaction.[1]
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal or unexpected effects in vehicle-treated cells. | The solvent (e.g., DMSO) concentration may be too high, causing cellular stress or toxicity. | Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all treatment groups, including the vehicle control. |
| The inactive analog (CYD18) shows some biological activity. | The concentration of CYD18 used may be too high, leading to off-target effects. The specific cell line may be particularly sensitive. | Perform a dose-response curve for CYD18 to determine a concentration at which it is truly inactive. Compare its effects to this compound at equimolar concentrations. |
| This compound still shows an effect in Snail knockout/knockdown cells. | This could indicate an off-target effect of this compound or that the effect is mediated through its inhibition of HDAC1. | Investigate the role of HDAC1 inhibition by using a specific HDAC1 inhibitor as a positive control. Also, consider potential compensatory mechanisms in the knockout/knockdown cells. |
| Difficulty in interpreting results due to pleiotropic effects. | This compound targets both Snail and HDAC1, which can influence multiple signaling pathways. | Deconvolute the effects by comparing the results from this compound treatment with those from a Snail-specific genetic knockdown and a specific HDAC1 inhibitor. This will help to attribute observed phenotypes to the inhibition of each target. |
Experimental Protocols
Protocol 1: Validating On-Target Snail Degradation by this compound
Objective: To demonstrate that this compound specifically induces the degradation of the Snail protein.
Materials:
-
Cell line of interest (e.g., HCT116)
-
This compound
-
CYD18 (inactive analog)
-
Vehicle (e.g., DMSO)
-
Snail shRNA or CRISPR/Cas9 constructs for generating knockdown/knockout cells
-
Antibodies for Western blotting (Snail, β-actin)
-
Cell lysis buffer
-
Protease inhibitor cocktail
Procedure:
-
Cell Seeding: Seed the cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with:
-
Vehicle control (e.g., 0.1% DMSO)
-
This compound (at desired concentrations)
-
CYD18 (at the same concentrations as this compound)
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Western Blotting: Perform Western blot analysis to detect the levels of Snail protein. Use β-actin as a loading control.
-
Genetic Control (Parallel Experiment):
-
Transfect cells with Snail shRNA or control shRNA.
-
Alternatively, use pre-existing Snail knockout and wild-type control cell lines.
-
Treat these cells with this compound or vehicle as described above.
-
Analyze Snail protein levels by Western blotting.
-
Expected Results:
| Treatment Group | Expected Snail Protein Level |
| Vehicle Control | High |
| This compound | Decreased (dose-dependently) |
| CYD18 (Inactive Analog) | No significant change compared to vehicle |
| Snail Knockdown/Knockout + Vehicle | Very low or absent |
| Snail Knockdown/Knockout + this compound | No further decrease |
Protocol 2: Assessing the Effect of this compound on Cell Proliferation
Objective: To determine if the anti-proliferative effect of this compound is Snail-dependent.
Materials:
-
Wild-type and Snail-deleted cell lines[7]
-
This compound
-
Vehicle (e.g., DMSO)
-
Cell proliferation assay kit (e.g., CCK-8, MTT)
Procedure:
-
Cell Seeding: Seed both wild-type and Snail-deleted cells in 96-well plates.
-
Treatment: Treat the cells with a range of concentrations of this compound or vehicle.
-
Incubation: Incubate for 48 hours.[7]
-
Proliferation Assay: Perform the cell proliferation assay according to the manufacturer's instructions.
Expected Results:
| Cell Line | Treatment | Expected Effect on Proliferation |
| Wild-type | Vehicle | Normal proliferation |
| Wild-type | This compound | Dose-dependent inhibition |
| Snail-deleted | Vehicle | Normal proliferation (may differ slightly from wild-type) |
| Snail-deleted | This compound | Significantly less sensitive to inhibition compared to wild-type cells[7] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound targeting the Snail-CBP/p300 interaction.
Caption: Logical workflow for using negative controls in a this compound experiment.
References
- 1. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound |CAS:2415281-52-4 Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Validating the On-Target Effect of CYD19 on Snail Protein Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Snail is a critical driver of epithelial-mesenchymal transition (EMT), a cellular process implicated in cancer progression and metastasis. Consequently, targeting Snail for degradation presents a promising therapeutic strategy. This guide provides a comprehensive comparison of CYD19, a novel small molecule inhibitor of the CBP/p300-Snail interaction, with other potential Snail-targeting agents. We present supporting experimental data and detailed protocols to validate the on-target effects of these compounds on Snail protein degradation.
Mechanism of Action: How this compound Induces Snail Degradation
This compound operates through a specific, targeted mechanism. It binds to a conserved arginine-174 (R174) pocket within the Snail protein.[1][2] This binding event physically obstructs the interaction between Snail and the histone acetyltransferases CBP/p300.[1][2] Normally, CBP/p300-mediated acetylation of Snail protects it from degradation. By preventing this acetylation, this compound marks Snail for ubiquitination and subsequent degradation by the 26S proteasome.[1][2] This targeted degradation of Snail leads to the suppression of its downstream effects, including EMT and tumor progression.[1]
Caption: this compound binds to Snail, blocking CBP/p300 interaction and promoting degradation.
Comparative Analysis of Snail Protein Degradation Agents
This table summarizes the performance of this compound in comparison to other molecules reported to affect Snail protein levels. While direct head-to-head quantitative data is limited in the current literature, this table provides a comparative overview of their mechanisms and reported effects.
| Compound | Mechanism of Action | Reported Effect on Snail Protein | Quantitative Data (Example) | References |
| This compound | Direct binder to Snail (R174 pocket), disrupts Snail-CBP/p300 interaction, leading to ubiquitination and proteasomal degradation. | Dose- and time-dependent decrease in Snail protein levels. Increased Snail ubiquitination. Reduced Snail protein half-life. | Snail protein levels are significantly reduced with this compound treatment in a dose-dependent manner.[1] After treatment with cycloheximide (B1669411), Snail degrades rapidly in this compound-treated cells.[3] | [1][2] |
| GN-25 | Snail-p53 interaction inhibitor. | Downregulates Snail function and reverses the mesenchymal phenotype. | Induces mesenchymal-to-epithelial transition (MET) and apoptosis.[4] | [4] |
| Regorafenib (B1684635) (Stivarga) | Multi-kinase inhibitor; may inhibit Snail expression through indirect pathways (e.g., YAP1-AREG axis). | Downregulates Snail protein levels. | In cholangiocarcinoma cells, regorafenib treatment decreased SNAI2 protein levels.[5] | [5] |
| Sorafenib | Multi-kinase inhibitor; inhibits the RAF/MEK/ERK pathway, which can regulate Snail expression. | Downregulates Snail expression. | Markedly downregulated SNAI1 expression in hepatocellular carcinoma cells.[6] | [6] |
Experimental Protocols for Validation
To rigorously validate the on-target effect of this compound or other compounds on Snail protein degradation, the following key experiments are recommended:
Western Blotting for Snail Protein Levels
This is a fundamental technique to quantify the amount of Snail protein in cells after treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of the test compound (e.g., this compound) or vehicle control for different time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Snail overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis of the Snail bands, normalized to a loading control (e.g., β-actin or GAPDH), is performed to quantify changes in protein levels.
Cycloheximide (CHX) Chase Assay for Protein Half-life
This assay measures the stability of the Snail protein by inhibiting new protein synthesis.
Protocol:
-
Cell Treatment: Treat cells with the test compound or vehicle for a predetermined time.
-
Inhibition of Protein Synthesis: Add cycloheximide (CHX) to the cell culture medium at a final concentration of 50-100 µg/mL to block protein translation.[7][8]
-
Time-Course Collection: Harvest cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Western Blot Analysis: Perform Western blotting for Snail protein as described above for each time point.
-
Half-life Determination: Quantify the Snail protein levels at each time point, normalize to the 0-hour time point, and plot the results on a semi-logarithmic graph to calculate the protein half-life. A faster decay curve in the presence of the compound indicates induced degradation.
In Vivo Ubiquitination Assay
This assay directly assesses whether the decrease in Snail protein levels is due to increased ubiquitination.
Protocol:
-
Cell Transfection and Treatment: Co-transfect cells with expression vectors for tagged Snail (e.g., FLAG-Snail) and ubiquitin (e.g., HA-Ubiquitin). Treat the transfected cells with the test compound or vehicle.
-
Proteasome Inhibition: Prior to cell lysis, treat the cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the tagged Snail protein using an antibody against its tag (e.g., anti-FLAG antibody).
-
Western Blot Analysis: Elute the immunoprecipitated proteins and perform Western blotting. Probe the membrane with an antibody against the ubiquitin tag (e.g., anti-HA antibody) to detect ubiquitinated Snail. The input lysates should also be probed for total Snail and ubiquitin as controls.
-
Analysis: An increase in the ubiquitinated Snail signal in the compound-treated sample compared to the control indicates that the compound promotes Snail ubiquitination.
Visualizing the Validation Workflow
The following diagrams illustrate the experimental workflow and the logical process for validating the on-target effect of a compound on Snail protein degradation.
Caption: A streamlined workflow for testing a compound's effect on Snail degradation.
Caption: A logical decision tree for confirming on-target Snail degradation.
Conclusion
This compound represents a promising therapeutic agent that validates the druggability of the Snail protein. Its specific mechanism of action, which involves the disruption of the Snail-CBP/p300 interaction to induce proteasomal degradation, provides a clear rationale for its anti-cancer effects. The experimental protocols outlined in this guide offer a robust framework for researchers to validate the on-target effects of this compound and to objectively compare its performance against other potential Snail-targeting compounds. Further quantitative studies are warranted to establish a more direct comparison of the potency and efficacy of these different agents in promoting Snail protein degradation.
References
- 1. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Snail protein inhibition by drug repositioning for recurrent breast cancer: an in-silico study - WCRJ [wcrj.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 8. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Snail-Dependent Mechanism of Action of CYD19: A Comparative Guide
This guide provides a comprehensive framework for researchers to validate the mechanism of action of CYD19, a potent anti-cancer compound, by comparing its effects on wild-type cells with those on Snail-knockout cells. The experimental data will objectively demonstrate that the efficacy of this compound is contingent on the presence of the Snail protein.
The Role of Snail in Cancer Progression and the Therapeutic Strategy of this compound
The zinc finger transcription factor Snail is a critical driver of cancer progression, primarily by inducing the epithelial-mesenchymal transition (EMT).[1][2] EMT allows cancer cells to gain migratory and invasive properties, leading to metastasis.[1] Snail is also implicated in conferring resistance to cell death and promoting cancer stem cell-like traits.[2][3]
This compound has been identified as a small-molecule inhibitor that directly targets the Snail protein.[1][4] It binds to a specific pocket on Snail, disrupting its interaction with the coactivators CBP/p300.[1][4] This disruption prevents the acetylation of Snail, leading to its ubiquitination and subsequent degradation by the proteasome.[1][5] Consequently, the downstream effects of Snail, including EMT and repression of tumor suppressors like p53, are reversed.[1][4] Some studies also suggest this compound has a dual inhibitory effect on histone deacetylases (HDACs).[6][7]
Elucidating the this compound Signaling Pathway
The proposed mechanism of action of this compound involves a series of molecular events that ultimately lead to the suppression of tumor growth and metastasis. The following diagram illustrates this pathway.
Caption: Mechanism of action of this compound.
Experimental Workflow for Mechanism Confirmation
To confirm that the effects of this compound are Snail-dependent, a parallel experimental workflow using wild-type (WT) and Snail-knockout (Snail-KO) cells is essential. The following diagram outlines this workflow.
Caption: Experimental workflow for comparative analysis.
Comparative Experimental Data
The following tables summarize the expected quantitative outcomes from the proposed experiments, highlighting the differential effects of this compound on WT and Snail-KO cells.
Table 1: Protein Expression Analysis by Western Blot
| Protein | Cell Line | Treatment | Expected Outcome |
| Snail | WT | Vehicle | High Expression |
| WT | This compound | Decreased Expression | |
| Snail-KO | Vehicle | No Expression | |
| Snail-KO | This compound | No Expression | |
| p53 | WT | Vehicle | Low Expression |
| WT | This compound | Increased Expression | |
| Snail-KO | Vehicle | High Expression | |
| Snail-KO | This compound | High Expression (No significant change) | |
| E-cadherin | WT | Vehicle | Low Expression |
| WT | This compound | Increased Expression | |
| Snail-KO | Vehicle | High Expression | |
| Snail-KO | This compound | High Expression (No significant change) | |
| Vimentin | WT | Vehicle | High Expression |
| WT | This compound | Decreased Expression | |
| Snail-KO | Vehicle | Low Expression | |
| Snail-KO | This compound | Low Expression (No significant change) |
Table 2: Cell Viability (MTT Assay)
| Cell Line | Treatment | Expected Outcome (% Viability) |
| WT | Vehicle | 100% |
| This compound | Significantly Reduced | |
| Snail-KO | Vehicle | 100% |
| This compound | Minimally Reduced (No significant change) |
Table 3: Cell Migration (Transwell Assay)
| Cell Line | Treatment | Expected Outcome (% Migrated Cells) |
| WT | Vehicle | High Migration |
| This compound | Significantly Reduced Migration | |
| Snail-KO | Vehicle | Low Migration |
| This compound | Low Migration (No significant change) |
Table 4: Gene Expression Analysis by qPCR
| Gene | Cell Line | Treatment | Expected Outcome (Fold Change in mRNA) |
| p21 | WT | Vehicle | Baseline |
| WT | This compound | Increased | |
| Snail-KO | Vehicle | High | |
| Snail-KO | This compound | High (No significant change) | |
| CDH1 | WT | Vehicle | Baseline |
| (E-cadherin) | WT | This compound | Increased |
| Snail-KO | Vehicle | High | |
| Snail-KO | This compound | High (No significant change) |
Detailed Experimental Protocols
Generation of Snail-Knockout (Snail-KO) Cells
Snail-KO cell lines can be generated using CRISPR/Cas9 technology.
-
Design and Synthesis: Design two to three single-guide RNAs (sgRNAs) targeting the early exons of the SNAI1 gene to induce frameshift mutations.
-
Vector Construction: Clone the sgRNAs into a Cas9 expression vector (e.g., lentiCRISPRv2).
-
Transfection and Selection: Transfect the constructed plasmids into the wild-type cancer cell line. Select for transfected cells using an appropriate antibiotic (e.g., puromycin).
-
Clonal Isolation and Validation: Isolate single-cell clones by limiting dilution. Validate the knockout of the Snail protein in individual clones by Western blot and confirm the gene editing by Sanger sequencing of the targeted genomic region.
Western Blot Analysis
This technique is used to quantify the levels of specific proteins.
-
Cell Lysis: Treat WT and Snail-KO cells with vehicle or this compound for 48 hours. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against Snail, p53, E-cadherin, Vimentin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to verify the disruption of the Snail-CBP/p300 interaction.
-
Cell Treatment and Lysis: Treat WT cells with vehicle or this compound for 24-48 hours. Lyse the cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation: Pre-clear the lysates with protein A/G agarose (B213101) beads. Incubate the lysates with an anti-Snail antibody overnight at 4°C. Add protein A/G beads to pull down the Snail protein complexes.
-
Washing and Elution: Wash the beads several times with IP lysis buffer to remove non-specific binding. Elute the protein complexes by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against Snail, CBP, and p300. A reduced amount of co-precipitated CBP/p300 in the this compound-treated sample indicates disruption of the interaction.[1][5]
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed WT and Snail-KO cells in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, treat the cells with increasing concentrations of this compound or vehicle for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle-treated control.
Cell Migration (Transwell) Assay
This assay assesses the migratory capacity of cells.
-
Cell Preparation: Culture WT and Snail-KO cells and treat with vehicle or this compound for 24 hours.
-
Assay Setup: Seed the treated cells in the upper chamber of a Transwell insert (with an 8 µm pore membrane) in serum-free medium. Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).
-
Incubation: Incubate for 16-24 hours at 37°C.
-
Staining and Counting: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane with crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the mRNA levels of target genes.
-
RNA Extraction and cDNA Synthesis: Treat WT and Snail-KO cells with vehicle or this compound for 48 hours. Extract total RNA and synthesize cDNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using SYBR Green master mix and primers specific for p21, CDH1 (E-cadherin), and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
By following this guide, researchers can systematically and rigorously confirm that the mechanism of action of this compound is dependent on its ability to target and induce the degradation of the Snail protein, providing a solid foundation for its further development as a targeted anti-cancer therapeutic.
References
- 1. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Snail-Family Proteins: Role in Carcinogenesis and Prospects for Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of CYD19 and Other Snail Inhibitors for Cancer Research
For Immediate Release
In the landscape of cancer therapeutics, the transcription factor Snail has emerged as a critical target due to its pivotal role in epithelial-mesenchymal transition (EMT), a key process in tumor progression and metastasis. This guide provides a detailed comparison of the novel Snail inhibitor, CYD19, with other known inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy, mechanisms of action, and the experimental data supporting their potential.
Executive Summary
This compound is a potent, small-molecule inhibitor that disrupts the interaction between Snail and the coactivator proteins CBP/p300. This action leads to the degradation of Snail, suppression of tumor growth, and reversal of EMT. This guide compares this compound with two other notable Snail inhibitors: GN25, which blocks the Snail-p53 interaction, and CoIII-Ebox, a cobalt(III) complex that inhibits Snail's DNA-binding activity. The comparative analysis is based on available preclinical data, focusing on quantitative measures of efficacy and detailed experimental methodologies.
Data Presentation: Quantitative Efficacy of Snail Inhibitors
The following table summarizes the key quantitative data for this compound, GN25, and CoIII-Ebox, providing a direct comparison of their potency and mechanism of target engagement.
| Inhibitor | Target Interaction | Binding Affinity (Kd) | IC50 Value | Effective Concentration | Key Outcomes |
| This compound | Snail-CBP/p300 Interaction | 0.18 µM (for Snail)[1][2] | 0.405 µM (for HDAC1)[1][3] | 50-150 nM in cell-based assays[4] | Promotes Snail degradation, restores p53 function, reverses EMT.[5] |
| GN25 | Snail-p53 Interaction | Not Reported | Not Reported | 1-10 µM in cell-based assays | Induces p53 and p21 expression, blocks tumor progression.[1][5] |
| CoIII-Ebox | Snail-DNA (E-box) Interaction | Not Reported | Not Reported | 40 nM in cell-based assays | Inhibits Snail-mediated transcriptional repression, reduces cell invasiveness.[6] |
Mechanism of Action and Signaling Pathways
The inhibitors discussed employ distinct strategies to counteract the oncogenic functions of Snail.
This compound: This small molecule directly binds to the evolutionarily conserved arginine-174 (R174) pocket of the Snail protein.[5] This binding event physically obstructs the interaction between Snail and the histone acetyltransferases CBP and p300.[5] The lack of acetylation marks Snail for ubiquitination and subsequent degradation by the proteasome.[5] This leads to the upregulation of Snail target genes, such as E-cadherin, and the restoration of the tumor suppressor p53's function.[5]
GN25: This inhibitor specifically targets the protein-protein interaction between Snail and the tumor suppressor p53.[1][5] In many cancers, Snail directly binds to p53, leading to its inactivation and subsequent degradation. GN25 prevents this interaction, thereby stabilizing p53 and allowing it to execute its tumor-suppressive functions, including cell cycle arrest and apoptosis.[1][5]
CoIII-Ebox: This compound is a cobalt(III) complex conjugated to an E-box oligonucleotide.[6] The E-box sequence (CAGGTG) is the specific DNA motif recognized and bound by Snail to repress the transcription of its target genes, such as E-cadherin.[7] CoIII-Ebox acts as a decoy, binding to the DNA-binding domain of Snail and preventing it from associating with the promoters of its target genes, thus alleviating transcriptional repression.[6]
Below are diagrams illustrating the signaling pathways affected by these inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of these Snail inhibitors.
This compound
-
Biolayer Interferometry (BLI) Assay for Binding Affinity:
-
Objective: To determine the dissociation constant (Kd) of this compound for the Snail protein.
-
Protocol: Recombinant His-tagged Snail protein is immobilized on Ni-NTA biosensors. The sensors are then dipped into solutions containing varying concentrations of this compound. The association and dissociation rates are measured in real-time by detecting changes in the interference pattern of light reflected from the sensor surface. The Kd is calculated from the ratio of the dissociation and association rate constants.[5]
-
-
Immunoprecipitation (IP) and Immunoblotting for Protein-Protein Interaction:
-
Objective: To assess the ability of this compound to disrupt the Snail-CBP/p300 interaction.
-
Protocol: Cancer cells are treated with this compound or a vehicle control. Cell lysates are then incubated with an anti-Snail antibody to immunoprecipitate Snail and its interacting proteins. The immunoprecipitates are resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies against CBP and p300 to detect the amount of co-precipitated proteins. A reduction in the CBP/p300 signal in the this compound-treated samples indicates disruption of the interaction.[5]
-
-
Cell Viability and Apoptosis Assays:
-
Objective: To evaluate the effect of this compound on cancer cell proliferation and survival.
-
Protocol: Cancer cell lines are seeded in 96-well plates and treated with increasing concentrations of this compound. Cell viability is measured after a set incubation period (e.g., 48-72 hours) using assays such as the Cell Counting Kit-8 (CCK-8). Apoptosis can be assessed by flow cytometry using Annexin V and propidium (B1200493) iodide staining.[5]
-
GN25
-
GST Pull-Down Assay for Protein-Protein Interaction:
-
Objective: To demonstrate the inhibition of Snail-p53 binding by GN25.
-
Protocol: Recombinant GST-tagged Snail protein is incubated with cell lysates containing p53 in the presence of GN25 or a vehicle control. Glutathione-sepharose beads are used to pull down the GST-Snail protein. The pulled-down complexes are then analyzed by immunoblotting with an anti-p53 antibody. A reduced p53 signal in the presence of GN25 indicates inhibition of the interaction.
-
-
Western Blot Analysis for Protein Expression:
-
Objective: To measure the effect of GN25 on the expression levels of p53 and its downstream target, p21.
-
Protocol: K-Ras-mutated cancer cells are treated with various concentrations of GN25 for different time points. Total cell lysates are prepared, and proteins are separated by SDS-PAGE. The expression levels of p53 and p21 are detected by immunoblotting with specific antibodies. An increase in the levels of these proteins indicates the activation of the p53 pathway.[1]
-
CoIII-Ebox
-
Luciferase Reporter Assay for Transcriptional Activity:
-
Objective: To measure the ability of CoIII-Ebox to inhibit Snail-mediated transcriptional repression of the E-cadherin promoter.
-
Protocol: Breast cancer cells are co-transfected with a luciferase reporter plasmid containing the E-cadherin promoter (Ecad-luc) and treated with CoIII-Ebox. The cells are then stimulated with heregulin β1 (HRG) to induce endogenous Snail activity. Luciferase activity is measured after 48 hours. An increase in luciferase activity in the presence of CoIII-Ebox indicates the alleviation of Snail-mediated repression.[6]
-
-
Wound Healing/Migration Assay:
-
Objective: To assess the effect of CoIII-Ebox on cancer cell migration.
-
Protocol: A confluent monolayer of cancer cells is "wounded" by creating a scratch with a pipette tip. The cells are then treated with CoIII-Ebox or a control. The rate of wound closure is monitored and quantified over time by microscopy. A slower closure rate in the presence of CoIII-Ebox suggests inhibition of cell migration.
-
-
Three-Dimensional (3D) Spheroid Invasion Assay:
-
Objective: To evaluate the impact of CoIII-Ebox on the invasive potential of cancer cells in a more physiologically relevant model.
-
Protocol: Cancer cell spheroids are embedded in a basement membrane extract (BME) matrix and treated with CoIII-Ebox. The invasion of cells from the spheroid into the surrounding matrix is observed and quantified over several days. A reduction in the invasive area indicates the anti-invasive activity of the inhibitor.[6]
-
Experimental Workflow Diagram
The following diagram outlines a general workflow for evaluating the efficacy of a novel Snail inhibitor.
References
- 1. The Role of Snail in EMT and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeted Inhibition of Snail Activity in Breast Cancer Cells by Using a CoIII-Ebox Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
CYD19 Versus Other HDAC Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel dual Snail/HDAC inhibitor, CYD19, with other established histone deacetylase (HDAC) inhibitors. The following sections present a comprehensive analysis of their performance based on available preclinical data, detailed experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.
Introduction to this compound and HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In various cancers, the aberrant activity of HDACs is linked to the silencing of tumor suppressor genes. HDAC inhibitors counteract this by inducing histone hyperacetylation, which leads to a more relaxed chromatin state, the re-expression of silenced genes, and can result in cell cycle arrest, differentiation, and apoptosis of cancer cells.[1]
This compound is a novel small molecule that functions as a dual-target inhibitor, acting on both the zinc finger transcription factor Snail and HDAC1.[2][3][4] Snail is a key regulator of the epithelial-mesenchymal transition (EMT), a process critical for cancer invasion and metastasis. This compound has been shown to disrupt the interaction between Snail and CREB-binding protein (CBP)/p300, leading to Snail's degradation. This, in turn, restores the activity of the tumor suppressor p53.[5][6][7] Its dual action presents a unique mechanism compared to traditional HDAC inhibitors that primarily target the enzymatic activity of the HDAC proteins.
This guide compares this compound to four well-established pan-HDAC inhibitors: Vorinostat (B1683920), Romidepsin, Panobinostat (B1684620), and Belinostat.
Comparative Performance Data
The following tables summarize the in vitro efficacy of this compound and other selected HDAC inhibitors. Table 1 details the inhibitory activity against specific HDAC isoforms, while Table 2 presents the anti-proliferative effects in various cancer cell lines.
| Inhibitor | HDAC1 | HDAC2 | HDAC3 | HDAC4 | HDAC6 | HDAC8 | Other HDACs | Reference(s) |
| This compound | 405 nM | - | - | - | - | - | - | [2][8] |
| Vorinostat | 10 nM | - | 20 nM | - | - | - | Pan-HDAC inhibitor | [5][9][10] |
| Romidepsin | 36 nM | 47 nM | - | 510 nM | 14,000 nM | - | - | [2][3][11] |
| Panobinostat | <13.2 nM | <13.2 nM | <13.2 nM | Mid-nanomolar | <13.2 nM | Mid-nanomolar | Pan-HDAC inhibitor (Class I, II, IV) | [6] |
| Belinostat | 41 nM | 125 nM | 30 nM | 115 nM | 82 nM | 216 nM | HDAC7: 67 nM, HDAC9: 128 nM | [1] |
| Table 1: Inhibitory Activity (IC50) of this compound and Other HDAC Inhibitors Against Various HDAC Isoforms. A hyphen (-) indicates that data was not readily available in the searched sources. |
| Inhibitor | HCT116 (Colon) | MMTV-PyMT (Breast) | Other Cancer Cell Lines | Reference(s) |
| This compound | Induces apoptosis and reduces proliferation (specific IC50 not provided) | Reduces proliferation | Breast cancer primary cells, other colorectal cancer cell lines | [12][13] |
| Vorinostat | ~2.8 µM | - | A549 (Lung): ~1.5 µM, MCF7 (Breast): 0.75 µM | [7][14][15] |
| Romidepsin | 3 nM | - | U-937 (Leukemia): 5.92 nM, K562 (Leukemia): 8.36 nM | [3] |
| Panobinostat | 7.1 nM | - | HH (Cutaneous T-cell Lymphoma): 1.8 nM, BT474 (Breast): 2.6 nM | [4] |
| Belinostat | 200 nM | - | A2780 (Ovarian): 200 nM, HT29 (Colon): 660 nM | [16] |
| Table 2: Anti-proliferative Activity (IC50) of this compound and Other HDAC Inhibitors in Various Cancer Cell Lines. A hyphen (-) indicates that data was not readily available in the searched sources. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
HDAC Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.
-
Reagent Preparation : Prepare HDAC assay buffer, a solution of the HDAC substrate (e.g., a fluorogenic acetylated peptide), and the test inhibitor at various concentrations.
-
Enzyme Reaction : In a 96-well plate, add the HDAC assay buffer, the test inhibitor, and a source of HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC).
-
Incubation : Allow the enzyme and inhibitor to pre-incubate at a controlled temperature (e.g., 25°C or 37°C).
-
Initiation : Initiate the reaction by adding the HDAC substrate to each well.
-
Development : After a set incubation time, stop the reaction by adding a developer solution. This solution typically contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measurement : Read the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).
-
Data Analysis : Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[6][9][11][16][17]
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Drug Treatment : Treat the cells with various concentrations of the HDAC inhibitor and a vehicle control.
-
Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition : Add 10 µL of CCK-8 solution to each well.
-
Final Incubation : Incubate the plate for 1-4 hours at 37°C. During this time, dehydrogenases in viable cells reduce the WST-8 tetrazolium salt in the CCK-8 solution to a colored formazan (B1609692) product.
-
Absorbance Measurement : Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage of the control and determine the IC50 value.[2][3][4][5][18]
Immunoblotting
Immunoblotting (Western blotting) is used to detect specific proteins in a sample.
-
Cell Lysis : Treat cells with the inhibitor for the desired time, then harvest and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Snail, p53, acetylated histones) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Analyze the band intensities to determine the relative protein expression levels.[10][19][20][21]
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for comparing HDAC inhibitors.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for comparing HDAC inhibitors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Panobinostat | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of HDAC Inhibitors Belinostat and Panobinostat against Cisplatin-Sensitive and Cisplatin-Resistant Testicular Germ Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Romidepsin - Focus Biomolecules [mayflowerbio.com]
- 12. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 13. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sustained inhibition of deacetylases is required for the antitumor activity of the histone deactylase inhibitors panobinostat and vorinostat in models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. adooq.com [adooq.com]
- 18. cancer-research-network.com [cancer-research-network.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. Class I/IIb-Selective HDAC Inhibitor Exhibits Oral Bioavailability and Therapeutic Efficacy in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The HDACi Panobinostat Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CYD19's Anti-Tumor Efficacy Across Diverse Cancer Cell Lines
Introduction: The zinc finger transcription factor Snail is a critical driver of tumor progression, primarily by inducing epithelial-mesenchymal transition (EMT), which enhances cancer cell invasion, metastasis, and therapeutic resistance.[1] Historically considered an "undruggable" target, recent advancements have led to the development of small-molecule inhibitors.[1][2] This guide provides a comparative overview of CYD19, a potent small-molecule compound that inhibits the interaction between Snail and CREB-binding protein (CBP)/p300.[1][2] By disrupting this interaction, this compound promotes the degradation of Snail, reverses EMT, and restores p53-mediated tumor suppression, showcasing its potential as a targeted therapeutic agent.[1][2] This document details its effects across various cancer cell lines, compares its efficacy in combination with standard chemotherapy, and provides the experimental protocols used for its validation.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects through a specific, targeted mechanism. It binds with high affinity to the arginine-174 pocket of the Snail protein.[1][2] This action competitively inhibits the interaction between Snail and the histone acetyltransferases CBP/p300. The key consequences of this inhibition are:
-
Impaired Snail Acetylation: CBP/p300-mediated acetylation is crucial for stabilizing the Snail protein. By blocking this, this compound marks Snail for degradation.
-
Promotion of Snail Degradation: The lack of acetylation leads to increased phosphorylation and ubiquitination of Snail, targeting it for destruction via the ubiquitin-proteasome pathway.[1]
-
Restoration of p53 Function: Snail is known to repress the tumor suppressor protein p53. By promoting Snail degradation, this compound restores wild-type p53 activity, leading to reduced tumor cell growth and survival.[1][2]
-
Reversal of EMT: this compound effectively blocks Snail-driven EMT, increasing the expression of epithelial markers (e.g., E-cadherin) and decreasing mesenchymal markers (e.g., vimentin).[1] This action diminishes the invasive and metastatic potential of cancer cells.
Cross-Validation of this compound's Anti-Tumor Effects
This compound has demonstrated potent anti-tumor activity across a range of cancer cell lines, particularly those expressing wild-type p53. Its effects are multifaceted, including inhibition of proliferation, induction of apoptosis, and reversal of the EMT phenotype.
Table 1: Summary of this compound's Effects on Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Key Effects of this compound Treatment |
| HCT116 | Colorectal Carcinoma | Wild-Type | Dose-dependently reduced Snail protein levels, inhibited proliferation, induced apoptosis, and reduced in vivo xenograft tumor growth.[1][3] |
| MMTV-PyMT | Mouse Breast Cancer | Wild-Type | Decreased Snail protein levels, inhibited proliferation and migration, induced apoptosis, and reversed TGFβ1-induced EMT.[1][3][4] |
| 4T1 | Mouse Breast Cancer | Mutant | Reversed TGFβ1-induced EMT.[4] |
| SUM159 | Human Breast Cancer | Mutant | Inhibited cell migration following Snail silencing, suggesting dependence on the Snail pathway.[4] |
| DLD1 | Colorectal Carcinoma | Mutant | Showed significantly less sensitivity to this compound-induced proliferation inhibition compared to wild-type p53 cells.[3] |
| Human BrCa Primary Cells | Human Breast Cancer | N/A | Dose-dependently decreased Snail protein levels and blocked TGFβ1-induced EMT.[1][4] |
Note: The anti-proliferative and pro-apoptotic effects of this compound are significantly more pronounced in cancer cells harboring wild-type p53 compared to those with mutant p53.[3]
Comparative Efficacy: this compound in Combination Therapy
A key characteristic of Snail-driven EMT is resistance to conventional chemotherapeutics.[1] By reversing EMT, this compound can re-sensitize cancer cells to these agents. Experiments combining this compound with Taxol, a standard chemotherapy drug, have shown a strong synergistic effect on inhibiting cancer cell proliferation.
Table 2: Synergistic Anti-proliferative Effects of this compound and Taxol
| Cell Line | Treatment | Outcome |
| MMTV-PyMT | Low-dose Taxol (0.5-4.0 nM) alone | No significant impact on proliferation.[1] |
| This compound (20 nM) alone | No significant impact on proliferation.[1] | |
| Low-dose Taxol + this compound (25 nM) | Strongly superior anti-proliferation activity. [1] | |
| HCT116 | Low-dose Taxol (1.0-8.0 nM) alone | No significant impact on proliferation.[1] |
| This compound (20 nM) alone | No significant impact on proliferation.[1] | |
| Low-dose Taxol + this compound (25 nM) | Strongly superior anti-proliferation activity. [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to evaluate the efficacy of this compound.
Cell Viability and Proliferation Assay (CCK-8/MTT)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials: 96-well plates, cancer cell lines, complete culture medium, this compound, vehicle control (e.g., DMSO), CCK-8 or MTT reagent, microplate reader.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or a vehicle control. Incubate for a specified period (e.g., 48 hours).
-
Reagent Addition: Add 10 µL of CCK-8 reagent (or 20 µL of 5 mg/mL MTT) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT, an additional step is required to add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[5]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Immunoblotting (Western Blot)
This technique is used to detect and quantify specific proteins in a cell lysate, such as Snail, p53, or EMT markers.
-
Materials: Treated cells, lysis buffer, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% non-fat milk), primary antibodies (e.g., anti-Snail, anti-E-cadherin, anti-β-actin), HRP-conjugated secondary antibodies, chemiluminescence substrate.
-
Protocol:
-
Cell Lysis: Lyse the treated and control cells on ice using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate them by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescence substrate and visualize the protein bands using an imaging system. β-actin is typically used as a loading control.
-
Cell Migration Assay (Transwell Assay)
This assay assesses the migratory capacity of cancer cells in response to treatment.
-
Materials: Transwell inserts (e.g., 8 µm pore size), 24-well plates, serum-free medium, medium with chemoattractant (e.g., 10% FBS), treated cells, cotton swabs, methanol (B129727), crystal violet stain.
-
Protocol:
-
Cell Preparation: Pre-treat cells with this compound or vehicle for 48 hours. Resuspend the cells in serum-free medium.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant to the lower chamber.
-
Cell Seeding: Seed the pre-treated cells into the upper chamber of the Transwell insert.
-
Incubation: Incubate for 12-24 hours to allow cells to migrate through the porous membrane.
-
Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix the migrated cells on the lower surface with methanol and stain with crystal violet.
-
Quantification: Elute the stain and measure absorbance, or count the number of migrated cells in several microscopic fields.
-
References
- 1. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent Verification of CYD19's Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published data on CYD19, a dual inhibitor of Snail and histone deacetylase (HDAC), and its alternatives. This document summarizes key experimental findings, presents detailed methodologies, and visualizes relevant biological pathways to facilitate independent assessment and future research.
Comparative Analysis of Snail Inhibitors
The following tables summarize the quantitative data on the activity of this compound and a known alternative, GN25. The data for this compound is primarily sourced from a 2020 study published in Science Advances by Li et al.[1][2] At present, comprehensive independent verification of these findings by unrelated research groups is limited in the published literature.
Table 1: In Vitro Inhibitory Activity
| Compound | Target(s) | Assay | Result | Source |
| This compound | Snail | Binding Affinity (Kd) | 0.18 µM | [3] |
| HDAC1 | IC50 | 0.405 µM | [3] | |
| Snail-R174A Mutant | Binding Affinity (Kd) | 3.0 µM | [1][4] | |
| GN25 | Snail-p53 Interaction | --- | Inhibits binding | [5] |
Table 2: Cellular Activity in Cancer Cell Lines
| Compound | Cell Line | Assay | Effect | Concentration | Source |
| This compound | HCT-116 | Apoptosis | Induces apoptosis | Dose-dependent | [1] |
| MMTV-PyMT | Cell Proliferation | Inhibits proliferation | Dose-dependent | [6] | |
| Various Cancer Cells | Cell Migration | Reduces migration | Dose-dependent | [7] | |
| GN25 | K-Ras-mutated cancer cells | Gene Expression | Induces p53 and p21 | Not specified | [5] |
| Kras-HMLE-SNAIL | Cell Growth | Growth inhibition | 20 µM | [8] | |
| Kras-HMLE-SNAIL | Spheroid Formation | Suppresses formation | 20 µM | [8] |
Signaling Pathway and Mechanism of Action
This compound is reported to function as a potent inhibitor of the interaction between the transcription factor Snail and the histone acetyltransferases CBP/p300.[2] This disruption leads to the destabilization and subsequent degradation of Snail protein through the ubiquitin-proteasome pathway.[1] The degradation of Snail alleviates its repressive effect on tumor suppressor proteins like p53, leading to increased p53 stability and activity.[9] This cascade of events ultimately results in the inhibition of epithelial-mesenchymal transition (EMT), a crucial process in cancer metastasis, and the induction of apoptosis in cancer cells.[1]
References
- 1. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unveiling the Dichotomy: CYD19's Potent Anti-Tumor Activity is Contingent on p53 Status
A Comparative Analysis of CYD19's Efficacy in Wild-Type vs. Mutant p53 Cancer Cells
The small-molecule compound this compound has emerged as a promising anti-cancer agent, demonstrating significant efficacy in preclinical models. However, its therapeutic impact is intricately linked to the mutational status of the tumor suppressor protein p53. This guide provides a comprehensive comparison of this compound's effects on cancer cells harboring wild-type p53 versus those with mutant p53, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two p53s
This compound's primary mechanism of action involves the inhibition of the Snail-CBP/p300 interaction.[1][2] this compound binds to the Snail protein, a key transcriptional repressor, leading to its degradation via the ubiquitin-proteasome pathway.[1][2] This degradation has profoundly different consequences depending on the p53 status of the cancer cell.
In wild-type p53 (wt-p53) cancer cells, Snail normally suppresses p53 activity by binding to it and recruiting histone deacetylases (HDACs), which leads to p53 deacetylation and subsequent degradation.[3] By inducing Snail degradation, this compound prevents this suppression, resulting in the stabilization and increased expression of wt-p53.[1][3] This restoration of wt-p53 function triggers downstream anti-tumor effects, including cell cycle arrest and apoptosis.[1][4]
Conversely, in mutant p53 (mut-p53) cancer cells, this compound does not affect the expression levels of the mutated p53 protein.[1][3] As a result, the downstream signaling pathways initiated by functional p53 are not activated, rendering these cells significantly less sensitive to this compound treatment.[4]
Comparative Efficacy: A Clear Divide
Experimental data consistently demonstrates a stark contrast in the response of wt-p53 and mut-p53 cancer cells to this compound.
Quantitative Data Summary
| Parameter | Wild-Type p53 Cancer Cells | Mutant p53 Cancer Cells | Reference |
| p53 Protein Expression | Dose-dependent increase | No significant change | [1][3] |
| p53 Target Gene Expression (p21, MDM2) | Increased mRNA and protein levels | No significant change | [1][3] |
| Cell Proliferation (CCK-8 Assay) | Significantly inhibited | Minimally affected | [4] |
| Apoptosis | Induced | No significant induction | [4] |
Signaling Pathway and Experimental Workflow
The differential effects of this compound on wt-p53 and mut-p53 cancer cells can be visualized through the following signaling pathway and experimental workflow diagrams.
Caption: this compound Signaling in wt-p53 vs. mut-p53 Cells.
Caption: Workflow for Comparing this compound's Effects.
Detailed Experimental Protocols
The following are summaries of key experimental protocols used to elucidate the differential effects of this compound.
Immunoblot Analysis
-
Objective: To determine the effect of this compound on the protein levels of p53, Snail, and p53 target proteins (p21, MDM2).
-
Cell Lines: Wild-type p53 (e.g., MMTV-PyMT, HCT116) and mutant p53 (e.g., MDA-MB-231, SW620, DLD1) cancer cell lines.[1][3]
-
Treatment: Cells were treated with varying concentrations of this compound or a vehicle control for 48 hours.[3]
-
Procedure:
-
Cells were lysed and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against p53, Snail, p21, MDM2, and a loading control (e.g., β-actin).
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Proliferation Assay (CCK-8)
-
Objective: To assess the impact of this compound on the proliferation of cancer cells with different p53 statuses.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were then treated with various concentrations of this compound or vehicle for 48 hours.[4]
-
Cell Counting Kit-8 (CCK-8) solution was added to each well and incubated for a specified time.
-
The absorbance at 450 nm was measured using a microplate reader to determine the number of viable cells.
-
Apoptosis Assay
-
Objective: To quantify the induction of apoptosis by this compound in wt-p53 and mut-p53 cancer cells.
-
Procedure:
-
Cells were treated with this compound or vehicle for 48 hours.
-
Cells were harvested, washed, and resuspended in binding buffer.
-
Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.[4]
-
Reverse Transcription Quantitative PCR (RT-qPCR)
-
Objective: To measure the mRNA expression levels of p53 target genes.
-
Procedure:
-
Total RNA was extracted from this compound- or vehicle-treated cells.
-
cDNA was synthesized from the RNA using a reverse transcription kit.
-
qPCR was performed using SYBR Green master mix and primers specific for TP53, p21, and MDM2.
-
Gene expression levels were normalized to a housekeeping gene (e.g., GAPDH).[3]
-
Conclusion
The efficacy of the novel anti-cancer agent this compound is critically dependent on the p53 status of tumor cells. In wild-type p53 cancers, this compound effectively restores the tumor-suppressive functions of p53 by promoting the degradation of its repressor, Snail. This leads to a significant reduction in cell proliferation and an increase in apoptosis. In contrast, cancer cells with mutant p53 are largely resistant to the effects of this compound. These findings underscore the importance of p53 status as a predictive biomarker for this compound therapy and highlight a promising therapeutic strategy for a subset of cancers harboring wild-type p53.
References
- 1. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Evaluating the Synergistic Potential of CYD19 in Combination Chemotherapy: A Proposed Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the synergistic effects of CYD19, a novel Snail protein inhibitor, with established chemotherapy drugs. Due to the current absence of direct preclinical or clinical data on this compound combination therapies, this document presents a series of proposed experimental evaluations based on its known mechanism of action. The objective is to offer a scientifically grounded roadmap for future research into the potential of this compound to enhance the efficacy of standard chemotherapeutic agents.
Introduction to this compound: A Novel Anti-Cancer Strategy
This compound is a small-molecule compound that targets the zinc finger transcription factor Snail, which is frequently overexpressed in various human cancers and is associated with poor prognosis.[1][2] Snail is a master regulator of the epithelial-mesenchymal transition (EMT), a cellular process implicated in cancer progression, metastasis, and the development of chemoresistance.[3][4]
Mechanism of Action: this compound functions by binding with high affinity to a specific pocket on the Snail protein.[1][2] This binding disrupts the interaction between Snail and the CREB-binding protein (CBP)/p300, which is necessary for Snail's stability and function. The inhibition of this interaction leads to the ubiquitination and subsequent proteasomal degradation of Snail.[1][2] The key downstream effects of this compound include:
-
Reversal of EMT: this compound has been shown to block EMT, leading to an increase in epithelial markers (e.g., E-cadherin) and a decrease in mesenchymal markers (e.g., vimentin).[1][5]
-
Restoration of p53 Function: By promoting Snail degradation, this compound can restore the function of wild-type p53, a critical tumor suppressor, thereby inhibiting tumor cell growth and survival.[1][6]
-
Inhibition of Cancer Stem Cell (CSC) Properties: this compound can inhibit the expansion of cancer stem cells, which are thought to drive tumor recurrence and metastasis.[1]
Proposed Synergistic Combinations with Chemotherapy
The ability of this compound to reverse EMT and restore p53 activity provides a strong rationale for its use in combination with conventional chemotherapy. EMT is a known mechanism of resistance to various cytotoxic drugs.[4][7] By targeting Snail, this compound may re-sensitize cancer cells to chemotherapy. This guide proposes the evaluation of this compound in combination with two standard-of-care agents with distinct mechanisms of action: Cisplatin (B142131) (a DNA-damaging agent) and Paclitaxel (B517696) (a microtubule stabilizer).
This compound and Cisplatin: A Potential Partnership Against Chemoresistance
Scientific Rationale: Cisplatin is a platinum-based drug that forms adducts with DNA, leading to intra- and inter-strand crosslinks.[1][2] This DNA damage, if not repaired, triggers apoptosis.[8][9] However, cancer cells that have undergone EMT often exhibit enhanced DNA repair capabilities and resistance to apoptosis, limiting the efficacy of cisplatin.[7] It is hypothesized that by reversing EMT, this compound could restore sensitivity to cisplatin-induced DNA damage.
Hypothesized Synergistic Mechanism:
This compound and Paclitaxel: Overcoming Mitotic Arrest Resistance
Scientific Rationale: Paclitaxel is an anti-mitotic agent that stabilizes microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[5][6][10] Resistance to paclitaxel can arise from various mechanisms, including the upregulation of anti-apoptotic proteins and alterations in microtubule dynamics, which can be influenced by the mesenchymal state. By promoting a more epithelial-like state and restoring p53-mediated apoptosis, this compound could lower the threshold for paclitaxel-induced cell death.
Hypothesized Synergistic Mechanism:
Proposed Experimental Protocols
To empirically test these hypotheses, a systematic evaluation involving both in vitro and in vivo models is proposed.
In Vitro Synergy Assessment
Objective: To quantify the synergistic, additive, or antagonistic effects of this compound in combination with cisplatin or paclitaxel across various cancer cell lines.
Workflow Diagram:
Detailed Methodology:
-
Cell Line Selection: Utilize a panel of cancer cell lines with known high Snail expression (e.g., MDA-MB-231 for breast cancer, HCT116 for colorectal cancer). Include cell lines with both wild-type and mutant p53 to investigate the dependency on p53 status.
-
Dose-Response Assays:
-
Determine the IC50 (half-maximal inhibitory concentration) for this compound, cisplatin, and paclitaxel individually in each cell line.
-
Perform combination studies using a dose matrix format, with concentrations ranging from below to above the IC50 for each drug.
-
-
Cell Viability Measurement: After a 72-hour incubation period, assess cell viability using a standard method like the MTT or CellTiter-Glo assay.
-
Data Analysis:
-
Calculate the Combination Index (CI) using the Chou-Talalay method. This method provides a quantitative measure of drug interaction.
-
A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Generate isobolograms to visualize the synergistic interactions.
-
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy and safety of this compound combination therapy in a preclinical animal model.
Workflow Diagram:
Detailed Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID) for establishing subcutaneous xenografts of a selected cancer cell line that demonstrated in vitro synergy (e.g., HCT116).
-
Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into four groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy drug (cisplatin or paclitaxel) alone
-
Group 4: this compound in combination with the chemotherapy drug
-
-
Dosing and Administration: Administer drugs according to established protocols. Monitor animal body weight as an indicator of toxicity.
-
Efficacy Measurement: Measure tumor volume with calipers twice weekly.
-
Endpoint Analysis: At the end of the study, excise tumors and measure their weight. Perform immunohistochemistry (IHC) on tumor sections to analyze biomarkers of EMT (Snail, E-cadherin) and apoptosis (cleaved caspase-3).
Data Presentation: Hypothetical Results
The following tables present hypothetical data to illustrate the expected outcomes from the proposed experiments, which would support the synergistic potential of this compound.
Table 1: Hypothetical In Vitro Combination Index (CI) Values
| Cell Line | Combination | Combination Index (CI) at ED50 | Interpretation |
| HCT116 | This compound + Cisplatin | 0.6 | Synergy |
| (p53 wt) | This compound + Paclitaxel | 0.7 | Synergy |
| MDA-MB-231 | This compound + Cisplatin | 0.5 | Synergy |
| (p53 mut) | This compound + Paclitaxel | 0.8 | Synergy |
Table 2: Hypothetical In Vivo Tumor Growth Inhibition (TGI)
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle | 1500 ± 200 | - |
| This compound (20 mg/kg) | 1100 ± 150 | 26.7% |
| Cisplatin (5 mg/kg) | 950 ± 180 | 36.7% |
| This compound + Cisplatin | 350 ± 90 | 76.7% |
Conclusion and Future Directions
This guide outlines a comprehensive, albeit currently hypothetical, framework for the preclinical evaluation of this compound in combination with standard chemotherapy agents. The strong mechanistic rationale suggests that this compound could serve as a powerful chemosensitizer by reversing Snail-mediated EMT and restoring key tumor suppressor pathways. The successful execution of the proposed experiments would provide the necessary data to support the translation of this compound combination therapies into clinical development, potentially offering a new paradigm for treating aggressive and chemoresistant cancers.
References
- 1. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of modulation of epithelial-mesenchymal transition regulators Snail1 and Snail2 on cancer cell radiosensitivity by targeting of the cell cycle, cell apoptosis and cell migration/invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Central role of Snail1 in the regulation of EMT and resistance in cancer: a target for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 7. Overexpression of Snail induces epithelial–mesenchymal transition and a cancer stem cell–like phenotype in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
Validating the Specificity of CYD19 for Snail Over Other Zinc-Finger Proteins
A Comparative Guide for Researchers
The transcription factor Snail is a C2H2-type zinc-finger protein that plays a critical role in epithelial-mesenchymal transition (EMT), a process central to embryonic development and metastatic cancer progression. Due to its association with cancer, Snail has emerged as a promising therapeutic target. CYD19 is a novel small-molecule inhibitor identified to target Snail. This guide provides a comparative analysis of this compound's specificity for Snail over other related zinc-finger proteins, supported by experimental data and detailed protocols.
Data Summary
The following table summarizes the binding affinities and inhibitory concentrations of this compound for Snail and other relevant proteins. This quantitative data is crucial for assessing the specificity of this compound.
| Target Protein | Protein Family/Type | Assay Type | Metric | Value | Reference |
| Snail (Wild-Type) | Snail Family Zinc-Finger | Bio-Layer Interferometry (BLI) | Kd | 0.18 µM | [1][2] |
| Snail (R174A Mutant) | Snail Family Zinc-Finger | Bio-Layer Interferometry (BLI) | Kd | 3.0 µM | [3] |
| Slug (Snail2) | Snail Family Zinc-Finger | Bio-Layer Interferometry (BLI) | Kd | 0.6 µM | [4] |
| HDAC1 | Histone Deacetylase | Enzymatic Assay | IC50 | 0.405 µM | [1][2] |
Note: A lower Kd value indicates a higher binding affinity. A lower IC50 value indicates greater inhibitory potency.
Analysis of Specificity
The data indicates that this compound binds to wild-type Snail with high affinity.[1][2] The specificity of this interaction is highlighted by the 16-fold decrease in binding affinity to the Snail-R174A mutant, demonstrating the importance of the arginine-174 pocket for this compound binding.[3]
This compound also exhibits binding to Slug (Snail2), another member of the Snail family of zinc-finger proteins, with a dissociation constant of 0.6 µM.[4] While this indicates some cross-reactivity within the Snail family, studies have shown that this compound does not affect Slug protein expression levels, in contrast to its degradative effect on Snail.[4][5] This suggests a functional specificity for Snail despite the structural similarities and binding interaction with Slug.
Furthermore, this compound has been identified as a dual-target inhibitor, also potently inhibiting HDAC1 with an IC50 of 0.405 µM.[1][2] This indicates that this compound is not exclusively specific to the Snail protein and has activity against the histone deacetylase family.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings.
1. Bio-Layer Interferometry (BLI) for Binding Affinity (Kd) Determination
This protocol outlines the steps to measure the binding kinetics between this compound and Snail/Slug proteins.
-
Objective: To determine the dissociation constant (Kd) of this compound for Snail and other zinc-finger proteins.
-
Principle: BLI measures changes in the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference. The binding of a small molecule to the immobilized protein causes a wavelength shift, which is proportional to the thickness of the molecular layer.
-
Procedure:
-
Protein Immobilization: Recombinant Snail, Snail-R174A, or Slug protein is biotinylated and immobilized on streptavidin-coated biosensor tips.
-
Baseline: The biosensor tips are equilibrated in a kinetic buffer to establish a stable baseline.
-
Association: The tips are then dipped into wells containing varying concentrations of this compound in the kinetic buffer, and the association is measured over time.
-
Dissociation: Subsequently, the tips are moved back to the kinetic buffer-only wells to measure the dissociation of the this compound-protein complex.
-
Data Analysis: The association and dissociation curves are fitted to a 1:1 binding model to calculate the on-rate (kon), off-rate (koff), and the dissociation constant (Kd = koff/kon).
-
2. Immunoblot Analysis for Protein Expression
This protocol is used to assess the effect of this compound on the cellular protein levels of Snail and Slug.
-
Objective: To determine if this compound treatment leads to a change in the expression levels of Snail and Slug in cancer cell lines.
-
Procedure:
-
Cell Treatment: Cancer cell lines are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Snail, Slug, and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified and normalized to the loading control to compare protein expression levels between treated and untreated cells.
-
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow for Validating this compound Specificity
Caption: Workflow for assessing this compound specificity.
This compound Mechanism of Action on the Snail Signaling Pathway
Caption: this compound's impact on Snail protein stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Reproducibility of In Vivo Anti-Metastatic Effects of CYD19: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-metastatic effects of CYD19 with alternative therapeutic agents. The data presented is based on preclinical studies in established mouse models of breast and colon cancer. This document aims to serve as a resource for researchers seeking to evaluate and potentially reproduce findings related to these anti-metastatic compounds.
Executive Summary
This compound, a small molecule inhibitor of the Snail-CBP/p300 interaction, has demonstrated significant anti-metastatic activity in preclinical models of both breast and colon cancer. By promoting the degradation of the transcription factor Snail, a key driver of the epithelial-mesenchymal transition (EMT), this compound effectively reduces tumor growth and the formation of distant metastases. This guide provides a detailed overview of the experimental data supporting the efficacy of this compound and compares it with other anti-metastatic agents evaluated in similar in vivo settings. While direct reproducibility studies for this compound are not yet published, this comparative analysis offers a framework for assessing its potential and guiding future research.
Data Presentation: Comparative Efficacy of Anti-Metastatic Agents
The following tables summarize the quantitative data on the in vivo anti-metastatic efficacy of this compound and selected alternative agents in breast and colon cancer models.
Table 1: In Vivo Anti-Metastatic Efficacy in Breast Cancer Models
| Compound | Cancer Model | Dosing Regimen | Primary Tumor Growth Inhibition | Metastasis Inhibition | Source |
| This compound | MMTV-PyMT | 30 mg/kg, i.p., daily for 25 days | Tumor Growth Inhibition (TGI): 80% | Significantly fewer and smaller lung metastatic nodules compared to vehicle. | [1] |
| Vacuolin-1 | MMTV-PyMT | 15 or 30 mg/kg, oral gavage, daily for 2 months | Significant decrease in mammary tumor weight and number. | Significant decrease in the number of lung tumor nodules. | [2] |
| AR Antagonists (Enzalutamide) | MMTV-PyMT derived Met-1 cells (in vitro) | Not Applicable (in vitro study) | Inhibition of proliferation and anchorage-independent growth. | Inhibition of invasion. | [3] |
Table 2: In Vivo Anti-Metastatic Efficacy in Colon Cancer Models
| Compound | Cancer Model | Dosing Regimen | Primary Tumor Growth Inhibition | Metastasis Inhibition | Source |
| This compound | HCT116 Xenograft | 30 mg/kg, i.p., daily for 14 days | Tumor Growth Inhibition (TGI): 60.3% | Robustly reduced tumor metastasis and nodule formation in the livers. | [1] |
| Rh-PPO (Rhodium Metalloinsertor) | HCT116 Xenograft | 1 mg/kg, i.p., 9 doses over 20 days | 25% reduction in tumor volume. | Not explicitly quantified, but increased survival suggests an impact on metastatic progression. | [4][5] |
| Bufalin | HCT116 Orthotopic Xenograft | Not specified | Significant inhibition of tumor growth. | Not explicitly quantified, but prolonged survival was observed. | [6] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and comparison.
This compound In Vivo Anti-Metastatic Studies
-
Breast Cancer Model (MMTV-PyMT):
-
Animal Model: Female MMTV-PyMT transgenic mice, which spontaneously develop mammary tumors that metastasize to the lungs.
-
Cell Line: Not applicable (spontaneous tumor model).
-
Drug Administration: When palpable breast tumors reached a total volume of approximately 0.4 cm³, mice were treated with this compound at 30 mg/kg body weight via intraperitoneal (i.p.) injection, daily for 25 consecutive days. A vehicle control group was also included.
-
Endpoint Analysis: Primary tumor volume was measured regularly. At the end of the treatment period, mice were euthanized, and primary tumors and lungs were collected. The number and size of metastatic nodules in the lungs were quantified.
-
-
Colon Cancer Model (HCT116 Xenograft):
-
Animal Model: Athymic nude mice.
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Tumor Implantation: 1 x 10⁶ HCT116 cells were implanted subcutaneously into the flank of each mouse.
-
Drug Administration: Seven days after tumor cell implantation, mice were treated with this compound at 30 mg/kg body weight via i.p. injection, daily for two consecutive weeks. A vehicle control group was included.
-
Endpoint Analysis: Primary tumor growth was monitored. At the end of the study, the incidence and number of metastatic nodules in the liver were determined.
-
Alternative Agent In Vivo Anti-Metastatic Studies
-
Vacuolin-1 (MMTV-PyMT Model):
-
Animal Model: Female MMTV-PyMT transgenic mice.
-
Drug Administration: One-month-old mice were treated with Vacuolin-1 at 15 or 30 mg/kg body weight via oral gavage, daily for two months. A buffer control group was included.
-
Endpoint Analysis: At the end of the treatment period, the number and weight of mammary tumors were measured. Lungs were collected, and the number of metastatic nodules was quantified from H&E stained sections.
-
-
Rh-PPO (Rhodium Metalloinsertor) (HCT116 Xenograft Model):
-
Animal Model: Immunodeficient mice.
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Tumor Implantation: HCT116 cells were subcutaneously injected.
-
Drug Administration: Once tumors reached approximately 100 mm³, mice were treated with Rh-PPO at 1 mg/kg body weight via i.p. injection, administered as nine doses over 20 days. A vehicle control group was included.
-
Endpoint Analysis: Tumor volume was measured throughout the study. Mouse survival was also monitored as an endpoint.
-
-
Bufalin (HCT116 Orthotopic Xenograft Model):
-
Animal Model: BALB/c nude mice.
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Tumor Implantation: HCT116 cells were implanted into the cecal wall to establish an orthotopic tumor.
-
Drug Administration: The specific dosing regimen was not detailed in the available abstract.
-
Endpoint Analysis: Primary tumor growth and animal survival were the primary endpoints.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Snail signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for in vivo anti-metastasis studies.
References
- 1. In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Activity of Rhodium Metalloinsertors and Exploration of Drug Delivery Systems - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. MMTV-PyMT and Derived Met-1 Mouse Mammary Tumor Cells as Models for Studying the Role of the Androgen Receptor in Triple-Negative Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the pharmacokinetic profiles of CYD19 and similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of CYD19, a novel inhibitor of the CBP/p300-Snail interaction, and other compounds known to modulate the Snail signaling pathway. The objective is to offer a comprehensive overview of their absorption, distribution, metabolism, and excretion (ADME) characteristics to aid in the evaluation and selection of potential therapeutic agents targeting Snail-driven pathologies, particularly in oncology.
Executive Summary
This compound is a promising small molecule inhibitor that targets the interaction between CREB-binding protein (CBP)/p300 and the transcription factor Snail, leading to Snail protein degradation. Dysregulation of the Snail pathway is a key driver of epithelial-mesenchymal transition (EMT), a process critical for cancer progression and metastasis. This guide compares the pharmacokinetic properties of this compound with those of other compounds that either directly or indirectly modulate Snail activity, including the multi-kinase inhibitors regorafenib (B1684635) and sorafenib (B1663141), and the proton-pump inhibitor omeprazole (B731), which has been shown to promote Snail degradation.
Data Presentation: Comparative Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters of this compound and the selected comparator compounds. Data has been compiled from preclinical studies in mice to provide a standardized comparison.
| Compound | Dosing Route | Dose | Cmax | t1/2 | AUC(0-∞) | Bioavailability | Reference |
| This compound | Intravenous | 1.0 mg/kg | 144 ng/mL | 18.2 min | 714 h·ng/mL | N/A | [1] |
| Regorafenib | Oral | 10 mg/kg/day (5 days) | 4146 µg/L | 39-48 h (single dose) | 46,911 µg·h/L (total) | N/A | [2][3] |
| Sorafenib | Oral | 30 mg/kg/day (5 days) | 5.9 mg/L (with carboplatin (B1684641)/paclitaxel) | 20.4-26.8 h | 39.1 mg·h/L (with carboplatin/paclitaxel) | 80% | [4][5] |
| Omeprazole | Oral | 40-400 µmol/kg | Dose-dependent | 5-9 min | N/A | 15% (dog) | [6][7] |
Note: The presented data is derived from various preclinical studies and may not be directly comparable due to differences in experimental conditions. Cmax = Maximum plasma concentration; t1/2 = Half-life; AUC = Area under the plasma concentration-time curve. N/A indicates that the data was not available in the cited sources.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are the experimental protocols for the cited pharmacokinetic analyses.
This compound Pharmacokinetic Analysis
-
Animal Model: The in vivo pharmacokinetic properties of this compound were evaluated in a mouse model.
-
Drug Administration: this compound was administered via a single intravenous injection at a dose of 1.0 mg/kg.
-
Sample Collection: Blood samples were collected at various time points post-administration to determine the plasma concentration of this compound over time.
-
Analytical Method: The concentration of this compound in plasma samples was quantified using a validated analytical method, likely high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), though the specific method was not detailed in the available source.
-
Data Analysis: Pharmacokinetic parameters, including Cmax, t1/2, and AUC, were calculated from the plasma concentration-time data using non-compartmental analysis.[1]
Regorafenib Pharmacokinetic Analysis
-
Animal Model: Female BALB/c nu/nu mice (6–8 weeks old) were used for the pharmacokinetic studies.
-
Drug Administration: Regorafenib was administered orally once daily at a dose of 10 mg/kg for 5 consecutive days. The drug was formulated in a vehicle of polypropylene (B1209903) glycol, PEG400, Pluronic F68, and water (34:34:12:20).
-
Sample Collection: Blood samples were collected from three animals per sampling time point.
-
Analytical Method: Plasma concentrations of regorafenib and its metabolites (M-2 and M-5) were determined using validated bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
-
Data Analysis: Pharmacokinetic parameters, including the area under the curve from 0 to 24 hours at steady state (AUC(0–24)ss) and maximum concentration (Cmax), were calculated from the plasma concentrations using a non-compartmental analysis.[8]
Sorafenib Pharmacokinetic Analysis
-
Animal Model: The study was conducted in immunocompetent male mice and severe combined immune-deficient (SCID) mice bearing patient-derived pancreatic adenocarcinoma xenografts.
-
Drug Administration: Sorafenib was administered as single and multiple oral doses.
-
Sample Collection: Plasma and tissue samples were collected over a 24-hour period.
-
Analytical Method: Sorafenib concentrations in the samples were analyzed by liquid chromatography-tandem mass spectrometry (LC–MS/MS).
-
Data Analysis: A physiologically based pharmacokinetic (PBPK) model was developed to describe the distribution of sorafenib in plasma and various tissues. The analysis showed a Tmax of 6 hours in plasma and tissues after oral dosing.[5] In a separate study in BALB/c nu/nu mice, sorafenib tosylate was administered orally at 30 mg/kg/day for 5 days, and pharmacokinetic parameters were determined using non-compartmental analysis.[8]
Omeprazole Pharmacokinetic Analysis
-
Animal Model: Pharmacokinetic studies of omeprazole have been conducted in various animal models, including mice, rats, and dogs.
-
Drug Administration: Omeprazole was administered orally at doses ranging from 40-400 µmol/kg in mice.
-
Sample Collection: Plasma concentrations were measured at different time points after administration.
-
Analytical Method: Specific analytical methods for the cited mouse studies were not detailed but typically involve HPLC-based assays.
-
Data Analysis: Pharmacokinetic parameters were determined from the plasma concentration-time profiles. Studies in mice have shown a very short half-life of 5 to 9 minutes.[6][7] A study in mice reported a moderate clearance of 37.75 ± 5.05 mL/min/kg after intravenous administration and an oral bioavailability of 5.31%.[9]
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting the Snail signaling pathway.
Experimental Workflow for Pharmacokinetic Profiling
Caption: A typical experimental workflow for determining the pharmacokinetic profile of a compound.
References
- 1. Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I clinical and pharmacokinetic study of sorafenib in combination with carboplatin and paclitaxel in patients with advanced non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiologically based pharmacokinetic models for everolimus and sorafenib in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. tandfonline.com [tandfonline.com]
- 8. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validating the Disruption of the Snail-CBP/p300 Interaction by CYD19: A Comparative Guide
In the landscape of cancer therapeutics, the transcription factor Snail has emerged as a critical, albeit challenging, target. Its role in promoting epithelial-mesenchymal transition (EMT), a key process in tumor invasion and metastasis, makes its inhibition a promising strategy.[1][2] This guide provides a comprehensive comparison of CYD19, a novel small molecule inhibitor that specifically disrupts the interaction between Snail and its co-activators CBP and p300, with other strategies aimed at curtailing Snail's oncogenic activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate current approaches to Snail inhibition.
Mechanism of Action: this compound's Precision Targeting
This compound operates through a highly specific mechanism. It binds directly to a conserved arginine-174 (R174) pocket within the Snail protein.[1][2] This binding event physically obstructs the interaction between Snail and the histone acetyltransferases (HATs) CBP and p300. The Snail-CBP/p300 interaction is crucial for the acetylation of Snail, a post-translational modification that stabilizes the Snail protein and prevents its degradation. By disrupting this interaction, this compound prevents Snail acetylation, leading to its increased phosphorylation and subsequent ubiquitination and degradation via the proteasome pathway.[1][2] This targeted degradation of Snail effectively reverses its downstream effects, including the repression of E-cadherin and the promotion of a mesenchymal phenotype.
dot
Caption: this compound binds to the R174 pocket of Snail, disrupting its interaction with CBP/p300 and leading to Snail degradation.
Comparative Analysis of Snail Inhibition Strategies
While this compound offers a targeted approach, several other strategies exist to inhibit Snail function. These can be broadly categorized as other protein-protein interaction inhibitors, general Snail inhibitors, and CBP/p300 inhibitors. The following tables provide a comparative overview of their mechanisms and available performance data.
| Inhibitor | Mechanism of Action | Target Specificity | Reported Effect on Snail | Reference |
| This compound | Disrupts Snail-CBP/p300 interaction by binding to Snail's R174 pocket. | Highly specific for the Snail-CBP/p300 interaction. | Induces Snail degradation. | [1][2] |
| GN25 | Putatively disrupts the Snail-p53 interaction. | Specific for the Snail-p53 interaction. | Restores p53 activity in the presence of Snail. | |
| Sorafenib | Multi-kinase inhibitor (e.g., RAF, VEGFR, PDGFR). | Broad, not specific to Snail. | Indirectly affects Snail expression/stability through upstream signaling pathways. | |
| Natural Compounds (e.g., Curcumin, Resveratrol) | Inhibit upstream signaling pathways (e.g., NF-κB, TGF-β) that regulate Snail expression. | Broad, affects multiple cellular pathways. | Downregulates Snail expression. | |
| CoIII-Ebox | Binds to the E-box DNA sequence, preventing Snail from binding to its target gene promoters. | Targets Snail family transcription factors that bind to the E-box sequence. | Inhibits Snail's transcriptional repressor activity. | |
| C646 | Competitive inhibitor of the histone acetyltransferase (HAT) activity of CBP/p300. | Targets the catalytic activity of CBP/p300, affecting multiple substrates beyond Snail. | May indirectly affect Snail stability by inhibiting its acetylation. |
Quantitative Performance Data
Direct comparison of the potency of these inhibitors is challenging due to the varied mechanisms and experimental contexts reported in the literature. However, the following table summarizes key quantitative data for this compound.
| Compound | Assay | Cell Line | Metric | Value | Reference |
| This compound | Bio-Layer Interferometry (BLI) | - | Binding Affinity (Kd) to Snail-WT | 3.0 µM | [3] |
| This compound | Cycloheximide (B1669411) Chase Assay | MMTV-PyMT | Snail Protein Half-life | Significantly reduced with 50 nM this compound | [1][3] |
| This compound | Cell Viability Assay (CCK-8) | HCT116 | IC50 | ~50 nM | [4] |
| This compound | In vivo xenograft (MMTV-PyMT) | - | Tumor Growth Inhibition | 80% at 30 mg/kg | [4] |
Experimental Protocols for Validation
To facilitate the replication and validation of the findings related to this compound, detailed experimental protocols are provided below.
dot
Caption: A generalized workflow for the in vitro and in vivo validation of this compound's activity.
Immunoprecipitation (IP) to Validate Disruption of Snail-CBP/p300 Interaction
-
Objective: To determine if this compound treatment disrupts the physical interaction between Snail and CBP/p300 in cells.
-
Protocol:
-
Culture HEK293T or HCT116 cells and transfect with FLAG-tagged Snail expression vectors.
-
Treat cells with either vehicle (DMSO) or this compound (e.g., 50 nM) for 48 hours.
-
Lyse the cells in IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the lysates with protein A/G agarose (B213101) beads.
-
Incubate the cleared lysates with an anti-FLAG or anti-Snail antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads extensively with IP wash buffer.
-
Elute the protein complexes by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against CBP, p300, and Snail.[1] A reduction in the amount of co-immunoprecipitated CBP/p300 in this compound-treated cells compared to vehicle-treated cells indicates disruption of the interaction.
-
Cycloheximide (CHX) Chase Assay for Snail Protein Stability
-
Objective: To assess the effect of this compound on the half-life of the Snail protein.
-
Protocol:
-
Culture MMTV-PyMT or other suitable cancer cell lines.
-
Treat cells with vehicle or this compound (e.g., 50 nM) for a predetermined time (e.g., 24 hours).
-
Add cycloheximide (CHX), a protein synthesis inhibitor (e.g., 100 µg/ml), to the culture medium.[1][3]
-
Harvest cells at various time points after CHX addition (e.g., 0, 15, 30, 60, 120 minutes).
-
Prepare whole-cell lysates and determine protein concentration.
-
Analyze the levels of Snail protein at each time point by Western blotting.[5]
-
Quantify the Snail protein bands and normalize to a loading control (e.g., β-actin). A faster rate of Snail protein degradation in this compound-treated cells compared to vehicle-treated cells demonstrates that this compound reduces Snail protein stability.
-
In Vivo Xenograft Tumor Growth Assay
-
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
-
Protocol:
-
Implant cancer cells (e.g., HCT116 or MMTV-PyMT) subcutaneously into the flanks of immunocompromised mice (e.g., nude mice).[6][7][8]
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control and this compound treatment).
-
Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal injection on a predetermined schedule (e.g., daily or every other day).[4]
-
Measure tumor volume using calipers at regular intervals throughout the study.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for Snail and EMT markers). A significant reduction in tumor growth in the this compound-treated group compared to the vehicle group indicates in vivo efficacy.
-
Conclusion
This compound represents a significant advancement in the targeted inhibition of the Snail transcription factor. Its unique mechanism of action, which involves the specific disruption of the Snail-CBP/p300 protein-protein interaction, sets it apart from other, less direct Snail inhibition strategies. The provided experimental data and protocols offer a solid foundation for researchers to validate and further explore the therapeutic potential of this promising compound. As the field of cancer drug development continues to move towards precision medicine, molecules like this compound that target specific oncogenic interactions hold great promise for improving patient outcomes.
References
- 1. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CYD19: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for CYD19, a potent Snail/HDAC dual target inhibitor, also known as Snail/HDAC-IN-1 (CAS No. 2415281-52-4). While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, the following procedures are based on established best practices for the disposal of potent, hazardous chemical waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure. Standard laboratory practice dictates the use of chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Quantitative Data for Chemical Waste Handling
The following table summarizes general quantitative recommendations for the handling and temporary storage of hazardous chemical waste like this compound, based on standard laboratory safety guidelines.
| Parameter | Guideline | Rationale |
| Waste Container Accumulation Time | Maximum 180 days | To comply with regulations and minimize the risk of degradation or reaction of stored waste.[1] |
| pH of Aqueous Waste for Drain Disposal | Between 5.0 and 11.0 | To prevent corrosion of plumbing and adverse reactions in the sewer system (Note: Drain disposal of this compound is not recommended).[2] |
| Disinfectant Concentration (for contaminated labware) | 10% Bleach Solution | For effective decontamination of non-metallic surfaces and labware.[2] |
| HEPA Filter Requirement | For vacuum aspiration systems | To prevent the release of aerosolized hazardous particles into the laboratory environment.[2] |
Experimental Protocols for Decontamination
Decontamination of Glassware and Surfaces:
-
Preparation of Decontamination Solution: Prepare a fresh 10% bleach solution. For metallic surfaces or instruments that may be corroded by bleach, a 70% ethanol (B145695) solution can be used, though it may be less effective against all chemical structures.
-
Application: Liberally apply the decontamination solution to the contaminated surface or submerge the glassware.
-
Contact Time: Allow a minimum contact time of 30 minutes. For potent compounds, a longer contact time (e.g., several hours or overnight) is recommended.
-
Rinsing: Thoroughly rinse the decontaminated items with water.
-
Final Disposal: The rinsed glassware can typically be disposed of in a designated glass waste container. Paper towels and other disposable materials used for cleaning should be treated as hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the recommended step-by-step procedure for the proper disposal of this compound waste.
Procedural Steps for this compound Disposal
-
Segregation of Waste:
-
Solid Waste: Unused or expired solid this compound, as well as grossly contaminated items such as weighing boats and paper, should be collected in a designated, properly labeled hazardous solid waste container.
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO) must be collected in a designated hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed directly into a designated sharps container for hazardous chemical waste.
-
Contaminated Labware: Disposable labware such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated hazardous solid waste container.[1]
-
-
Waste Container Labeling and Management:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound (Snail/HDAC-IN-1)".[1]
-
Keep waste containers securely sealed when not in use.
-
Store waste containers in a designated and properly ventilated Satellite Accumulation Area (SAA) within the laboratory, away from general work areas.
-
-
Final Disposal:
-
Once a waste container is full or has reached its accumulation time limit, arrange for its collection by your institution's certified hazardous waste disposal service.[1]
-
Do not dispose of this compound down the drain or in the regular trash. As a potent bioactive compound, it can have adverse effects on aquatic life and the environment.
-
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
Essential Safety and Logistical Information for Handling SARS-CoV-2
This guide provides crucial safety protocols and operational plans for laboratory personnel, including researchers, scientists, and drug development professionals, engaged in work involving SARS-CoV-2, the virus that causes COVID-19. Adherence to these procedures is vital for minimizing the risk of exposure and ensuring a safe laboratory environment. All protocols are based on current recommendations from leading health authorities, including the Centers for Disease Control and Prevention (CDC), the World Health Organization (WHO), and the Occupational Safety and Health Administration (OSHA).
A foundational principle for all laboratory work with SARS-CoV-2 is the completion of a site-specific and activity-specific risk assessment.[1][2][3][4] This assessment will inform the specific biosafety level, personal protective equipment (PPE), and engineering controls required for each experimental procedure.
Biosafety Levels
For activities involving SARS-CoV-2, the following biosafety levels (BSL) are recommended:
-
Biosafety Level 2 (BSL-2): Recommended for non-propagative diagnostic work, such as sequencing and nucleic acid amplification tests (NAAT), on clinical specimens.[2] Standard precautions should be followed when handling all clinical specimens.[1][5]
-
Biosafety Level 3 (BSL-3): Recommended for all propagative work, including virus culture, isolation, or neutralization assays.[2][6] Procedures with a high likelihood of generating aerosols or droplets should also be conducted in a BSL-3 facility.[1][3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and will be determined by the risk assessment. The following tables summarize the recommended PPE for different laboratory settings and the performance of various types of protective equipment.
Table 1: Recommended PPE for Handling SARS-CoV-2
| PPE Component | BSL-2 Laboratory | BSL-3 Laboratory |
| Gloves | Disposable nitrile or latex gloves (double-gloving may be required based on risk assessment) | Double gloves (nitrile or latex) with extended cuffs |
| Lab Coat/Gown | Disposable or dedicated reusable solid-front gown with closed cuffs | Solid-front, disposable or dedicated reusable gown |
| Eye Protection | Safety glasses with side shields or goggles | Goggles or a face shield |
| Respiratory Protection | Not typically required for routine procedures, but a surgical mask may be used based on risk assessment | N95 respirator or a powered air-purifying respirator (PAPR) |
| Footwear | Closed-toe shoes | Dedicated or disposable shoe covers |
Table 2: Filtration Efficiency of Common Respiratory Protection
| Respirator/Mask Type | Filtration Efficiency | Key Considerations |
| N95 Respirator | ≥95% of airborne particles (0.1-0.3 microns)[7][8] | Requires fit testing for optimal protection. |
| KN95/KF94 Respirators | Variable, with some meeting ≥95% filtration, but performance can be inconsistent[9] | Ensure sourcing from reputable manufacturers. |
| Surgical Masks | 52-77% fitted filtration efficiency[9] | Primarily protects against splashes and sprays; offers less protection against aerosols. |
| Cloth Masks | 47-55% fitted filtration efficiency[9] | Not recommended for laboratory use when handling infectious materials. |
Table 3: Chemical Resistance of Common Glove Materials to Disinfectants
| Chemical Disinfectant | Nitrile Gloves | Latex Gloves |
| Ethanol (70%) | Excellent | Good |
| Isopropyl Alcohol (70%) | Excellent | Good |
| Sodium Hypochlorite (10% Bleach) | Good | Fair |
| Hydrogen Peroxide (3%) | Excellent | Good |
This table provides general guidance. It is essential to consult the glove manufacturer's specific chemical resistance data.
Experimental Protocols
Protocol for Donning and Doffing PPE
Proper donning and doffing procedures are critical to prevent self-contamination. The following are generalized protocols; laboratories should develop and provide training on their specific procedures.
Donning PPE (BSL-2)
-
Perform hand hygiene.
-
Don a disposable gown, ensuring it is securely fastened.
-
Don a surgical mask or N95 respirator, as determined by the risk assessment. Ensure a proper fit.
-
Don eye protection (goggles or face shield).
-
Don gloves, ensuring they overlap the cuffs of the gown.
Doffing PPE (BSL-2)
-
Remove gloves using the glove-in-glove technique.
-
Perform hand hygiene.
-
Remove the gown by carefully rolling it away from the body.
-
Perform hand hygiene.
-
Remove eye protection.
-
Remove the mask or respirator.
-
Perform hand hygiene.
Donning PPE (BSL-3)
-
Don scrubs and dedicated footwear.
-
Don the inner pair of gloves.
-
Don a solid-front gown.
-
Don an N95 respirator or PAPR hood.
-
Don eye protection (if not integrated into the PAPR).
-
Don the outer pair of gloves, ensuring they overlap the gown cuffs.
Doffing PPE (BSL-3)
-
Decontaminate the outer pair of gloves before removal.
-
Remove the outer pair of gloves.
-
Remove the gown.
-
Remove eye protection.
-
Exit the BSL-3 laboratory into an anteroom.
-
Remove the respirator or PAPR hood.
-
Remove the inner pair of gloves.
-
Perform hand hygiene.
Operational Plan for Waste Disposal
All waste generated from the handling of SARS-CoV-2 must be treated as biohazardous waste.[3][10]
-
Segregation: At the point of generation, all contaminated disposable items (e.g., gloves, gowns, pipette tips) must be placed in a designated biohazard bag. Sharps must be placed in a puncture-resistant sharps container.[3]
-
Packaging: Biohazard bags should be securely closed when three-quarters full. The exterior of the bag or container should be decontaminated before removal from the laboratory.[10]
-
Treatment: All biohazardous waste must be decontaminated before disposal, typically by autoclaving.[5][11]
-
Disposal: After decontamination, the waste can be disposed of in accordance with institutional and local regulations for medical waste.[12]
Visualizations
Below are diagrams illustrating key operational workflows for handling SARS-CoV-2 in a laboratory setting.
Caption: PPE selection workflow based on risk assessment.
Caption: Donning and doffing sequence for BSL-2.
Caption: Biohazardous waste disposal workflow.
References
- 1. Laboratory Biosafety Guidelines for working with SARS-CoV-2 | COVID-19 | CDC [cdc.gov]
- 2. covid19.healthcoms.org [covid19.healthcoms.org]
- 3. benchchem.com [benchchem.com]
- 4. acrpnet.org [acrpnet.org]
- 5. COVID-19 - Control and Prevention - Laboratory Workers and Employers | Occupational Safety and Health Administration [osha.gov]
- 6. World Health Organization SARS-CoV-2 Guidance – Biosafety Updates – Emory Research Administration News [scholarblogs.emory.edu]
- 7. researchgate.net [researchgate.net]
- 8. Assessing the filtration efficiency and regulatory status of N95s and nontraditional filtering face-piece respirators available during the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. tomy.amuzainc.com [tomy.amuzainc.com]
- 12. gov.uk [gov.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
